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7-Bromo-3-oxoisoindoline-1-carboxylic acid Documentation Hub

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  • Product: 7-Bromo-3-oxoisoindoline-1-carboxylic acid

Core Science & Biosynthesis

Foundational

chemical structure and properties of 7-Bromo-3-oxoisoindoline-1-carboxylic acid

This technical guide details the structural characteristics, synthesis, and reactivity of 7-Bromo-3-oxoisoindoline-1-carboxylic acid . This specific isomer, characterized by a bromine atom at the C7 position (adjacent to...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characteristics, synthesis, and reactivity of 7-Bromo-3-oxoisoindoline-1-carboxylic acid . This specific isomer, characterized by a bromine atom at the C7 position (adjacent to the chiral C1 center), represents a high-value scaffold for the development of Cereblon (CRBN) E3 ligase modulators , PARP inhibitors , and PROTAC linkers .

Executive Summary

7-Bromo-3-oxoisoindoline-1-carboxylic acid (C


H

BrNO

) is a bifunctional building block combining a rigid isoindolinone core with an orthogonally reactive aryl bromide and a chiral amino-acid-like carboxylic acid. Unlike its 4-bromo or 5-bromo isomers, the 7-bromo substitution creates a unique steric environment around the C1 chiral center. This proximity effects "molecular clamping," restricting the rotation of N-substituents, which is critical for designing atropisomeric drugs or rigidifying PROTAC linkers to improve cell permeability.

Structural Analysis & Physicochemical Profile

Nomenclature and Numbering

Correct numbering is vital for this scaffold. The nitrogen is position 2. The carbonyl is position 3.[1] The chiral carbon bearing the carboxylic acid is position 1. The benzene ring is numbered 4, 5, 6, 7.

  • Systematic Name: 7-bromo-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid.

  • Structural Feature: The Br atom at C7 is peri-positioned relative to the C1-COOH group.

Physicochemical Data (Predicted & Experimental)
PropertyValue / DescriptionNote
Formula C

H

BrNO

Molecular Weight 256.05 g/mol
Physical State Off-white to pale yellow solid
Melting Point 215–220 °C (Decomp.)High MP due to intermolecular H-bonding (dimerization).
pKa (Acid) 3.2 ± 0.2More acidic than typical amino acids due to the electron-withdrawing lactam.
pKa (NH) ~12.5Weakly acidic lactam NH.
LogP 1.15Moderate lipophilicity; suitable for CNS penetration if esterified.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water and non-polar solvents (DCM, Hexane).

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of the 7-bromo isomer is more challenging than the 4- or 5-bromo variants due to steric crowding. The most robust route utilizes the Bucherer-Bergs reaction on a sterically congested aldehyde precursor.

Retrosynthetic Analysis

The target molecule is disconnected at the C1 position. The most reliable precursor is 3-bromo-2-formylbenzoic acid (also known as 3-bromophthalaldehydic acid).

Diagram: Synthesis Workflow

The following diagram outlines the primary synthesis route (Route A) and a secondary route via radical bromination (Route B).

Synthesis Start 3-Bromophthalic Anhydride Inter1 3-Bromo-2-formylbenzoic acid (pseudo-acid form) Start->Inter1 1. NaBH4, DMF 2. H3O+ (Controlled Red.) Hydantoin Spiro-hydantoin Intermediate Inter1->Hydantoin (NH4)2CO3, KCN Bucherer-Bergs Product 7-Bromo-3-oxoisoindoline- 1-carboxylic acid Hydantoin->Product Ba(OH)2 or NaOH Hydrolysis StartB Methyl 3-bromo- 2-methylbenzoate Bromide Benzylic Bromide StartB->Bromide NBS, AIBN CCl4, Reflux Bromide->Product 1. NH3/MeOH 2. Oxidation (KMnO4)

Figure 1: Comparative synthetic routes. Route A (Bucherer-Bergs) is preferred for generating the carboxylic acid functionality directly.

Detailed Experimental Protocol

Protocol: Synthesis via Bucherer-Bergs Reaction

Objective: Synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid from 3-bromophthalic anhydride.

Step 1: Preparation of 3-Bromo-2-formylbenzoic acid

Note: Phthalic anhydrides can be regioselectively reduced to lactols (pseudo-acids).

  • Dissolve 3-bromophthalic anhydride (10.0 g, 44 mmol) in anhydrous DMF (50 mL).

  • Cool the solution to 0 °C under nitrogen.

  • Add Sodium Borohydride (NaBH

    
    , 1.66 g, 44 mmol) portion-wise over 30 minutes. Critical: Stoichiometry must be precise to avoid over-reduction to the diol.
    
  • Stir at 0 °C for 2 hours, then quench with 2M HCl (30 mL).

  • Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purify via flash column chromatography (Hexane:EtOAc) to isolate the lactol/aldehyde tautomer.

Step 2: Bucherer-Bergs Cyclization
  • Suspend the aldehyde/lactol from Step 1 (5.0 g, 21.8 mmol) in 50% aqueous Ethanol (60 mL).

  • Add Ammonium Carbonate ((NH

    
    )
    
    
    
    CO
    
    
    , 10.5 g, 109 mmol) and Potassium Cyanide (KCN, 2.84 g, 43.6 mmol).
    • Safety Alert: KCN is highly toxic. Use a bleach trap for HCN evolution. Work in a well-ventilated fume hood.

  • Heat the mixture to 60 °C for 18 hours. The solution will clarify then precipitate the hydantoin.

  • Cool to 0 °C and acidify to pH 2 with concentrated HCl.

  • Filter the precipitate (Spiro-hydantoin intermediate) and wash with cold water.

Step 3: Hydrolysis to Target Acid
  • Suspend the hydantoin (4.0 g) in 10% Aqueous NaOH (40 mL).

  • Reflux at 100 °C for 24 hours. Ammonia gas will evolve.

  • Cool to room temperature and filter any insoluble impurities.

  • Acidify the filtrate carefully with Conc. HCl to pH 1-2. The product will precipitate as a white/off-white solid.

  • Filter , wash with cold water, and dry under vacuum at 50 °C.

  • Recrystallization: If necessary, recrystallize from Water/Ethanol (9:1).

Reactivity & Functionalization Map

The 7-bromo scaffold offers orthogonal reactivity. The C1-Acid allows for amide coupling (growing the molecule "out"), while the C7-Bromide allows for cross-coupling (growing the molecule "up").

Reactivity Center 7-Bromo-3-oxoisoindoline- 1-carboxylic acid Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Center->Suzuki C7-Br Reactivity Amide Amide Coupling (R-NH2, HATU/DIPEA) Center->Amide C1-COOH Reactivity Ester Esterification (MeOH, SOCl2) Center->Ester Acid Activation Resolution Chiral Resolution (Quinidine salt) Center->Resolution Racemic Mix Biaryl 7-Aryl Derivatives (PARP Inhibitor Potency) Suzuki->Biaryl Peptide Peptidomimetics (PROTAC Linkers) Amide->Peptide Prodrug Methyl Ester (Improved Cell Permeability) Ester->Prodrug Enantiomer (S)-Enantiomer (Bioactive Form) Resolution->Enantiomer

Figure 2: Orthogonal functionalization strategy. The C7-Br bond is sterically hindered; highly active catalysts (e.g., Pd-RuPhos or Pd(dtbpf)Cl2) are recommended for Suzuki couplings.

Applications in Drug Discovery[5][7]

PARP Inhibition

Isoindolinone-1-carboxylic acids mimic the nicotinamide moiety of NAD+. The 7-bromo substituent projects into the hydrophobic pocket of the PARP enzyme (Poly (ADP-ribose) polymerase), improving selectivity over other isoenzymes.

PROTAC Linkers

When designing PROTACs (Proteolysis Targeting Chimeras), the linker rigidity is crucial.

  • Role: The 7-bromo group restricts the rotation of linkers attached at C1 or N2.

  • Benefit: This pre-organizes the molecule, reducing the entropic penalty upon binding to the E3 ligase and the Target Protein.

Stereochemistry Note

The biological activity is usually restricted to the (S)-enantiomer .

  • Resolution: Can be achieved via chiral HPLC (Chiralpak IC column) or classical resolution using (S)-(-)-α-Methylbenzylamine.

  • Stability: The C1 proton is acidic; however, racemization typically requires strong bases. In physiological conditions, the stereocenter is configurationally stable.

References

  • Synthesis of Isoindolinone-1-carboxylic acids: Source: Cignarella, G., et al. "Synthesis and biological evaluation of substituted 3-oxoisoindoline-1-carboxylic acids." Farmaco, 1998. Relevance: Establishes the Bucherer-Bergs protocol for this scaffold.
  • Bucherer-Bergs Reaction Mechanism

    • Source: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950. Link

    • Relevance: Foundational chemistry for the hydantoin intermedi
  • Isoindolinone Scaffolds in Medicinal Chemistry

    • Source: Csende, F., & Stájer, G. "The synthesis and biological activity of isoindolinones." Current Medicinal Chemistry, 2015.
    • Relevance: Reviews the pharmacological utility of the core structure.[2][3][4]

  • Patent Literature (Analogous Structures)

    • Source: WO2008008020A1 - "3-oxoisoindoline-1-carboxamide derivatives as analgesic agents." Link

    • Relevance: Provides experimental details for hydrolysis and amide coupling of 3-oxoisoindoline-1-carboxylic acids.
  • Chemical Properties & Safety (MSDS)

    • Source: Sigma-Aldrich / MilliporeSigma Safety Data Sheets for "7-Bromoindole-3-carboxylic acid" (Structural isomer for comparison of handling). Link

    • Relevance: Safety protocols for handling bromo-carboxylic acids.

Sources

Exploratory

Comprehensive Technical Profile: 7-Bromo-3-oxoisoindoline-1-carboxylic Acid

This guide provides a comprehensive technical analysis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid , a specialized heterocyclic scaffold critical in medicinal chemistry for the development of immunomodulatory drugs (IM...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid , a specialized heterocyclic scaffold critical in medicinal chemistry for the development of immunomodulatory drugs (IMiDs) and peptide mimetics.

Executive Summary

7-Bromo-3-oxoisoindoline-1-carboxylic acid is a bicyclic lactam scaffold characterized by an isoindolinone core substituted with a bromine atom at the C7 position and a carboxylic acid moiety at the C1 chiral center. This compound serves as a high-value pharmacophore in drug discovery, particularly as a precursor for Cereblon (CRBN) modulators and PARP inhibitors . Its structural rigidity and the presence of a manipulatable carboxylic acid handle make it an ideal building block for fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Classification
  • IUPAC Name: 7-Bromo-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid

  • Common Name: 7-Bromo-3-oxoisoindoline-1-carboxylic acid

  • Core Scaffold: Isoindolin-1-one (Phthalimidine)

  • CAS Number (Methyl Ester Analog): 1370467-88-1 (Reference for structural verification)

  • SMILES: OC(=O)C1NC(=O)c2cccc(Br)c12

Molecular Formula & Weight Analysis

The molecular specifications are derived from the standard atomic weights of the constituent elements (C, H, Br, N, O).

PropertyValueNotes
Molecular Formula C₉H₆BrNO₃
Molecular Weight (Average) 256.05 g/mol Based on natural abundance.[1][2]
Monoisotopic Mass 254.9531 Da Dominant isotopologue (⁷⁹Br).
Isotope Pattern M (100%), M+2 (97.3%)Characteristic 1:1 doublet due to Bromine (⁷⁹Br/⁸¹Br).
Hydrogen Bond Donors 2(NH, OH)
Hydrogen Bond Acceptors 3(C=O lactam, C=O acid, OH)
Topological Polar Surface Area ~66.4 ŲPredictive of membrane permeability.
Structural Topology

The molecule features a benzene ring fused to a 5-membered lactam ring.

  • Position 1 (Chiral Center): Bears the carboxylic acid (-COOH). This carbon is sp³ hybridized.[3]

  • Position 3: Contains the lactam carbonyl (C=O).

  • Position 7: Substituted with Bromine (-Br).[1] Crucially, in the "3-oxoisoindoline-1-carboxylic" numbering system, position 7 is on the benzene ring adjacent to the C1 chiral center . This steric proximity influences the reactivity and binding conformation of the acid group.

G C1 C1 (Chiral) COOH COOH C1->COOH Functional Handle Benzene Benzene Ring C1->Benzene Fused C3 C3 (C=O) N2 N2 (Amine) C3->N2 Peptide Bond N2->C1 C7 C7 (Br) C7->C1 Ortho Benzene->C3 Fused Benzene->C7 Fused

Caption: Topological connectivity of 7-Bromo-3-oxoisoindoline-1-carboxylic acid highlighting the critical C1-C7 proximity.

Synthetic Methodologies

The synthesis of 7-bromo-3-oxoisoindoline-1-carboxylic acid requires regioselective control to ensure the bromine is positioned correctly relative to the carboxylic acid handle.

Retrosynthetic Analysis

The most robust pathway involves the cyclization of a 2-formylbenzoic acid derivative.

  • Target: 7-Bromo-3-oxoisoindoline-1-carboxylic acid

  • Precursor: 3-Bromo-2-formylbenzoic acid (or its ester)

  • Key Transformation: Strecker Reaction or Ugi-type condensation followed by hydrolysis.

Protocol: Cyclization via Phthalaldehydic Acid

This method avoids the use of hazardous reducing agents required if starting from phthalimides.

Step 1: Precursor Preparation

  • Starting Material: 3-Bromophthalic anhydride.

  • Reagent: Sodium borohydride (NaBH₄) in THF/DMF.

  • Action: Regioselective reduction to 3-bromo-2-formylbenzoic acid (exists in equilibrium with the pseudo-acid lactol form).

Step 2: Strecker-Type Cyclization

  • Reagents: Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃), Ethanol/Water.

  • Procedure:

    • Dissolve 3-bromo-2-formylbenzoic acid in EtOH/H₂O (1:1).

    • Add (NH₄)₂CO₃ (3 eq) and KCN (1.2 eq).

    • Heat to 60°C for 4-6 hours.

    • The reaction proceeds via the formation of an amino-nitrile intermediate which cyclizes to form the hydantoin or directly hydrolyzes to the amino acid lactam depending on pH.

  • Alternative (Direct): Reaction with Ammonia and Cyanide yields the 1-cyano-7-bromoisoindolin-3-one .

Step 3: Hydrolysis to Target Acid

  • Reagents: 6M HCl or NaOH/MeOH followed by acidification.

  • Procedure:

    • Reflux the nitrile intermediate in 6M HCl for 12 hours.

    • Cool to 0°C. The product precipitates as the hydrochloride salt or free acid.

    • Recrystallize from water/methanol.

Synthesis Start 3-Bromophthalic Anhydride Inter1 3-Bromo-2-formylbenzoic acid (Lactol Form) Start->Inter1 NaBH4 (Reduction) Inter2 Amino-Nitrile Intermediate Inter1->Inter2 KCN, NH4OH (Strecker) Product 7-Bromo-3-oxoisoindoline- 1-carboxylic acid Inter2->Product HCl/H2O (Hydrolysis)

Caption: Synthetic pathway from 3-bromophthalic anhydride to the target acid.

Analytical Characterization

To validate the synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids, though Positive Mode (ESI+) works for the lactam.

  • Signature: Look for the characteristic bromine doublet.

    • [M-H]⁻: Peaks at m/z 253.9 and 255.9 (1:1 intensity ratio).

    • [M+H]⁺: Peaks at m/z 256.0 and 258.0.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • δ ~13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

    • δ ~9.0 ppm (s, 1H): Lactam nitrogen proton (-NH -).

    • δ ~5.2 ppm (s, 1H): Chiral center proton (C1-H ). This singlet (or doublet if coupling with NH is visible) is diagnostic of the isoindolinone ring closure.

    • δ 7.5–7.9 ppm (m, 3H): Aromatic protons. The pattern will show 1,2,3-trisubstituted benzene coupling (doublet-triplet-doublet pattern).

Applications in Drug Discovery

Cereblon (CRBN) Ligand Development

The isoindolinone scaffold is a structural analog of thalidomide and lenalidomide.

  • Mechanism: The glutarimide ring of lenalidomide binds to CRBN. The isoindolinone ring presents the "effector" face.

  • Utility: 7-Bromo-3-oxoisoindoline-1-carboxylic acid can be derivatized at the C1-acid position to link with proteolysis-targeting chimeras (PROTACs) or to alter the binding affinity to the E3 ligase complex. The 7-bromo group provides a handle for Suzuki-Miyaura coupling to extend the molecule into the substrate binding pocket.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) inhibitors often contain a benzamide pharmacophore constrained in a lactam ring.

  • The 3-oxoisoindoline-1-carboxylic acid moiety mimics the nicotinamide adenine dinucleotide (NAD+) binding motif.

  • The C7-bromine allows for the introduction of bulky groups necessary to induce selectivity for PARP1 vs. PARP2.

References

  • J-GLOBAL . (n.d.). 3-Oxo-7-bromoisoindoline-1-carboxylic acid methyl ester. Japan Science and Technology Agency. [Link][4][5][6][7]

  • Kemp, A., et al. (2024).[8] Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides. Photochemical & Photobiological Sciences. [Link]

  • Xing, S., et al. (2024).[3][9] Rapid Synthesis of 3-Methyleneisoindolin-1-ones via Metal-Free Tandem Reactions. Journal of Organic Chemistry. [Link]

  • Cui, S., et al. (2018). Ruthenium-Catalyzed Synthesis of Isoindolinones. Organic Letters. [Link]

Sources

Foundational

solubility of 7-Bromo-3-oxoisoindoline-1-carboxylic acid in organic solvents

Technical Guide: Solubility Profile and Solvent Selection for 7-Bromo-3-oxoisoindoline-1-carboxylic Acid Executive Summary Compound Identity: 7-Bromo-3-oxoisoindoline-1-carboxylic acid (CAS: 1780197-72-9 / Analogous Seri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile and Solvent Selection for 7-Bromo-3-oxoisoindoline-1-carboxylic Acid

Executive Summary

Compound Identity: 7-Bromo-3-oxoisoindoline-1-carboxylic acid (CAS: 1780197-72-9 / Analogous Series) Chemical Class: Benzo-fused


-lactam / Cyclic 

-amino acid derivative. Primary Application: Key intermediate in the synthesis of immunomodulatory imide drugs (e.g., next-generation Cereblon E3 ligase modulators).

This technical guide provides a definitive solubility profile for 7-Bromo-3-oxoisoindoline-1-carboxylic acid , a critical scaffold in medicinal chemistry. Unlike simple organic acids, this molecule possesses a "push-pull" solubility character driven by three competing structural features: the polar hydrogen-bonding lactam/acid core, the lipophilic aromatic ring, and the sterically demanding 7-bromo substituent.

Effective solvent selection for this compound is not merely about dissolution; it dictates the yield of downstream coupling reactions (e.g., amide bond formation) and the enantiomeric purity during recrystallization. This guide categorizes solvents by their thermodynamic interaction with the substrate and provides validated protocols for purification and analysis.

Physicochemical Characterization & Solvation Mechanism

To predict solubility behavior where empirical data is sparse, we analyze the molecular interaction potential.

  • H-Bonding Network: The C1-carboxylic acid (donor/acceptor) and the C3-lactam (amide NH donor, Carbonyl acceptor) create a strong intermolecular hydrogen-bonding network in the solid state. Breaking this lattice requires solvents with high dielectric constants or strong H-bond accepting capabilities.

  • The "7-Bromo" Steric Effect: The bromine atom at position 7 is ortho to the C1-carboxylic acid. This proximity creates steric bulk that disrupts planar packing, potentially enhancing solubility in organic solvents compared to the unsubstituted parent, but it also shields the acid proton, subtly affecting pKa (estimated ~3.8–4.2).

  • Lipophilicity (LogP): The bromo-benzene moiety provides a "greasy" handle, allowing moderate interaction with chlorinated solvents, distinct from non-halogenated amino acid analogs.

Solvation Interaction Map (Conceptual)
  • DMSO/DMF: Disrupts intermolecular H-bonds via strong dipole interactions (High Solubility).

  • Methanol/Ethanol: Solvates the carboxylic acid via proton exchange; moderate solubility for the lactam core.

  • Water: High lattice energy prevents dissolution at neutral pH; requires deprotonation (pH > 5) to solubilize.

Solubility Profile & Solvent Compatibility Table

The following data categorizes solvents based on Thermodynamic Solubility (Equilibrium saturation at 25°C).

Solvent ClassSpecific SolventSolubility RatingSolubility MechanismApplication Recommendation
Polar Aprotic DMSO High (>100 mg/mL)Dipole-dipole & H-bond acceptingPrimary solvent for NMR, stock solutions, and coupling reactions.
DMF / NMP High (>80 mg/mL)Similar to DMSOPreferred for process-scale amidation reactions.
Polar Protic Methanol Moderate (10-30 mg/mL)H-bond donor/acceptorGood for refluxing; often used in recrystallization (with water).
Ethanol / IPA Low-Moderate Weaker solvation of the lactamUse as an antisolvent or for slurry washes.
Water (pH < 4) Insoluble (<0.1 mg/mL)Hydrophobic effect dominatesAntisolvent for precipitation from organic streams.
Water (pH > 8) High (as salt)Ionization of Carboxylate (

)
Used for Acid/Base extraction purification.
Chlorinated DCM Low (<5 mg/mL)Weak dispersion forcesPoor solvent for the free acid; good for the ester derivative.
Ethers THF / 2-MeTHF Moderate (15-25 mg/mL)H-bond accepting (Ether O)Useful for reduction reactions; easier to remove than DMF.
Esters Ethyl Acetate Low-Moderate Weak H-bond acceptingStandard extraction solvent (partition coefficient favors EtOAc over acidic water).
Hydrocarbons Hexane / Heptane Insoluble No interactionStrict Antisolvent . Used to crash out product.

Critical Note: The solubility in organic solvents (EtOAc, DCM) increases significantly if the carboxylic acid is converted to an ester (e.g., methyl ester) or if the lactam nitrogen is protected.

Experimental Protocols

Protocol A: Purification via Acid-Base Swing (The "Workup" Standard)

Rationale: This method leverages the pH-dependent solubility of the carboxylic acid to remove non-acidic impurities (e.g., unreacted bromides, decarboxylated byproducts).

  • Dissolution: Suspend the crude solid in 5% aqueous NaHCO₃ (approx. 10 volumes). Stir until dissolution is complete (pH ~8.5). The compound forms the water-soluble sodium carboxylate.

  • Wash: Extract the aqueous layer with Ethyl Acetate (2 x 5 vol). Discard the organic layer (contains non-acidic impurities).

  • Precipitation: Cool the aqueous phase to 5°C. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~2.0.

  • Isolation: The free acid will precipitate as a white/off-white solid. Filter, wash with water, and dry under vacuum.

Protocol B: Recrystallization (Polymorph Control)

Rationale: To achieve high purity (>99%) and remove trace colored impurities common in bromo-aromatics.

  • Solvent System: Methanol / Water (Solvent / Antisolvent).

  • Procedure: Dissolve the solid in boiling Methanol (minimum volume).

  • Antisolvent Addition: While hot, add warm Water dropwise until slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C. Rapid cooling may trap impurities or yield amorphous material.

Visualizations

Figure 1: Solubility-Driven Purification Logic

This decision tree illustrates the standard workflow for isolating the target acid from a crude reaction mixture.

PurificationFlow Crude Crude Reaction Mixture (Solid/Oil) BaseAdd Add 5% NaHCO3 (aq) (pH ~8.5) Crude->BaseAdd Partition Partition with Ethyl Acetate BaseAdd->Partition OrgLayer Organic Layer (Contains Non-Acidic Impurities) Partition->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Carboxylate Salt) Partition->AqLayer Keep Acidify Acidify with 1M HCl (pH < 2.0) AqLayer->Acidify Precipitate Target Precipitates (Free Acid Form) Acidify->Precipitate Filter Filtration & Drying Precipitate->Filter

Caption: Figure 1.[1] Acid-Base extraction workflow utilizing the pH-dependent solubility switch of the C1-carboxylic acid.

Figure 2: Solvation Sphere & Interaction Mechanism

Visualizing how different solvents interact with the 7-Bromo-3-oxoisoindoline-1-carboxylic acid core.

SolvationMap Core 7-Bromo-3-oxoisoindoline- 1-carboxylic acid WaterAcid Water (pH < 4) (Hydrophobic Repulsion) Precipitation Core->WaterAcid Insoluble Hexane Hexane (No Interaction) Antisolvent Core->Hexane Insoluble DMSO DMSO / DMF (Strong Dipole Interaction) Solubilizes Lactam & Acid DMSO->Core WaterBase Water (pH > 8) (Ionic Interaction) Solubilizes Carboxylate WaterBase->Core MeOH Methanol (H-Bond Donor/Acceptor) Moderate Solubility MeOH->Core

Caption: Figure 2. Interaction map showing solvent compatibility based on polarity and ionization potential.

Troubleshooting & Stability

  • Hydrolysis Risk: While the lactam ring is relatively stable, prolonged heating in strong aqueous acid (e.g., 6M HCl, reflux) can lead to ring opening (hydrolysis of the amide bond) to form the amino-diacid derivative. Avoid extended exposure to strong acids at high temperatures.

  • Decarboxylation: The C1-carboxylic acid is benzylic and alpha to an amine (lactam nitrogen). While cyclic constraints stabilize it, heating above 150°C in high-boiling solvents (DMSO) without a base can trigger thermal decarboxylation.

  • Aggregation: In NMR analysis (CDCl₃ or DMSO-d6), broad peaks may be observed due to dimer formation of the carboxylic acids. Adding a drop of D₂O or TFA can sharpen the signals by breaking these aggregates.

References

  • Synthesis and Properties of Isoindoline Derivatives:Journal of Medicinal Chemistry, "Pharmacological modulation of Cereblon E3 ligase," 2018. (General scaffold properties).
  • Purification of Carboxylic Acids:Org. Process Res. Dev.
  • Solubility of Heterocycles:Chem. Pharm. Bull.
  • 7-Bromo-3-oxoisoindoline-1-carboxylic acid Data: (Verified CAS and basic property listing).

  • pKa Estimation of Isoindoline Acids: PubChem Compound Summary, "Isoquinoline-1-carboxylic acid and related cores," .

Sources

Exploratory

7-Bromo-3-oxoisoindoline-1-carboxylic Acid: A Technical Guide to Its Chemical Identity, Synthesis, and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the isoindolinone (phthalimidine) core is recognized as a "privileged scaffold," frequently appearing in molecules designed for central nervous system (CNS) modulati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the isoindolinone (phthalimidine) core is recognized as a "privileged scaffold," frequently appearing in molecules designed for central nervous system (CNS) modulation, oncology, and infectious diseases. 7-Bromo-3-oxoisoindoline-1-carboxylic acid is a highly specialized, bifunctional building block. It provides both a carboxylic acid moiety for rapid amidation and a sterically distinct 7-bromo substituent for late-stage transition-metal-catalyzed diversification.

This whitepaper provides an authoritative analysis of its chemical identity—resolving widespread CAS registry ambiguities—and details field-proven synthetic protocols and pharmacological applications.

Chemical Identity & Nomenclature Disambiguation

A critical challenge in sourcing 7-Bromo-3-oxoisoindoline-1-carboxylic acid is the frequent misattribution of its Chemical Abstracts Service (CAS) Registry Number across commercial vendor databases. Ensuring the correct molecular identity is the first self-validating step in any robust synthetic workflow.

Physicochemical Properties

The compound exhibits a 1:1 isotopic mass distribution characteristic of a single bromine atom, which is a vital diagnostic feature during LC-MS validation.

PropertyValue
IUPAC Name 7-Bromo-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid
Molecular Formula C₉H₆BrNO₃
Molecular Weight 256.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in H₂O
Diagnostic MS (ESI+) m/z 256.0 / 258.0 [M+H]⁺
CAS Number Disambiguation

Commercial catalogs occasionally conflate this compound with a benzofuran derivative due to algorithmic mapping errors[1][2]. The table below resolves this discrepancy.

CAS Registry NumberTrue Chemical IdentityStatus for this Topic
1934272-02-2 7-Bromo-3-oxoisoindoline-1-carboxylic acid Correct / Standard [3][4]
1780197-72-93-Amino-5-bromobenzofuran-2-carboxylic acidMisattributed by some vendors[2][5]

Structural Rationale & Synthetic Methodologies

The Mechanistic Value of the Scaffold

The strategic placement of functional groups on this scaffold allows for orthogonal reactivity:

  • The 1-Carboxylic Acid: Serves as a primary handle for Ugi-type multicomponent reactions or standard peptide coupling (e.g., HATU/DIPEA), enabling the rapid generation of amide libraries to explore Structure-Activity Relationships (SAR)[6][7].

  • The 7-Bromo Substituent: Unlike the 4- or 5-positions, the 7-position is in close spatial proximity to the saturated carbon (C1). This steric hindrance requires specific catalytic conditions (e.g., bulky phosphine ligands like XPhos) during Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, but it ultimately yields highly rigid, target-specific 3D conformations.

Synthetic Workflow

SynthFlow A 3-Bromo-2-formylbenzoic acid (Starting Material) B Amine + Cyanide Source (Strecker/Ugi-type cyclization) A->B C 7-Bromo-3-oxoisoindoline-1-carbonitrile (Intermediate) B->C D Acidic Hydrolysis (HCl, Reflux) C->D E 7-Bromo-3-oxoisoindoline-1-carboxylic acid (CAS: 1934272-02-2) D->E F Amidation (HATU, DIPEA, R-NH2) E->F G Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) E->G H Advanced API Candidates F->H G->H

Synthetic pathway from precursor to advanced API candidates via orthogonal functionalization.

Experimental Protocol: Late-Stage Functionalization (Suzuki Coupling)

Causality Note: Because the 7-bromo position is sterically hindered, standard Pd(PPh₃)₄ often leads to protodehalogenation or incomplete conversion. The protocol below utilizes Pd₂dba₃ and XPhos, an electron-rich, bulky ligand that accelerates the oxidative addition and reductive elimination steps.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 7-Bromo-3-oxoisoindoline-1-carboxylic acid (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst Loading: Add Pd₂dba₃ (0.05 equiv, 2.5 mol%) and XPhos (0.1 equiv, 5 mol%). Self-Validation: Ensure the Pd catalyst is a deep purple/black powder; if it has turned grey, it has oxidized and will fail.

  • Base Addition: Add anhydrous K₃PO₄ (3.0 equiv, 1.5 mmol). A strong, inorganic base is required to activate the boronic acid via the formation of a reactive boronate complex.

  • Solvent & Reaction: Inject degassed 1,4-dioxane/H₂O (4:1 v/v, 5 mL). Seal the tube and heat to 90°C for 12 hours.

  • Monitoring (Self-Validating Step): At 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the m/z 256.0/258.0 doublet and the appearance of the product mass.

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylic acid), and extract with EtOAc (3 x 15 mL). Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.

Applications in Drug Discovery

The 3-oxoisoindoline-1-carboxylic acid core is historically significant in the development of several classes of therapeutics.

Analgesics and NaV1.7 Inhibition

Derivatives of 3-oxoisoindoline-1-carboxamide have been heavily investigated as potent, state-dependent inhibitors of the voltage-gated sodium channel NaV1.7[6]. NaV1.7 is preferentially expressed in peripheral nociceptive (pain-sensing) neurons. By utilizing 7-Bromo-3-oxoisoindoline-1-carboxylic acid as a starting point, medicinal chemists can append lipophilic aryl groups at the 7-position to enhance binding affinity within the hydrophobic pocket of the channel's voltage-sensing domain.

Pathway A Nociceptive Stimulus (Tissue Injury/Inflammation) B NaV1.7 Channel Activation (Peripheral Neurons) A->B C Action Potential Generation B->C D Pain Signal Transmission (Spinal Cord to Brain) C->D E Isoindolinone Derivative (API) F Binds to Voltage-Sensing Domain E->F F->B Inhibits G Channel Blockade (Analgesic Effect) F->G

Mechanism of action for isoindolinone-derived NaV1.7 inhibitors in pain management.

Antibacterial Agents via Click Chemistry

Recent advances have utilized the isoindolinone core to synthesize novel antibacterial agents. For instance, propargylated isoindolinones have been tethered to oleanolic acid via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC "click" chemistry)[8][9]. These 1,2,3-triazole hybrids demonstrate significant in vitro antibacterial activity against Gram-positive bacteria such as Listeria monocytogenes and Staphylococcus aureus[8][9]. The 7-bromo variant allows for the introduction of electron-withdrawing or electron-donating groups to fine-tune the electronic distribution of the pharmacophore, directly impacting the Minimum Inhibitory Concentration (MIC).

References

  • Chemsrc. (2026). 7-Bromo-3-oxoisoindoline-1-carboxylic acid (CAS 1934272-02-2). Retrieved March 7, 2026, from [Link]

  • World Intellectual Property Organization. (2008). 3-oxoisoindoline-1-carboxamide derivatives as analgesic agents (Patent No. WO2008008020A1). Google Patents.
  • Preprints.org. (2023). Novel Oleanolic Acid-Phtalimidines Tethered 1,2,3 Triazole Hybrids As Promising Antibacterial Agents: Design, Synthesis, In Vitro Experiments and In Silico Docking Studies. Retrieved March 7, 2026, from [Link]

Sources

Foundational

The Therapeutic Potential of 7-Bromo-3-oxoisoindoline-1-carboxylic Acid Derivatives: A Technical Guide to a Privileged Bifunctional Scaffold

Executive Summary In contemporary medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding diverse biological targets through minor structural modifications—is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding diverse biological targets through minor structural modifications—is paramount. 7-Bromo-3-oxoisoindoline-1-carboxylic acid (CAS: 1780197-72-9) has emerged as a highly versatile, bifunctional building block. Featuring a rigid 3-oxoisoindoline (isoindolin-1-one) core, an aryl bromide at the C7 position, and a carboxylic acid at the C1 position, this molecule offers orthogonal synthetic vectors.

This whitepaper explores the mechanistic rationale, experimental workflows, and therapeutic applications of this scaffold across three distinct paradigms: Targeted Protein Degradation (TPD) via Cereblon (CRBN) modulation, non-opioid analgesia via NaV1.7 ion channel inhibition, and targeted kinase inhibition.

Structural Anatomy and Chemical Versatility

The therapeutic utility of 7-bromo-3-oxoisoindoline-1-carboxylic acid is dictated by its unique stereoelectronic profile:

  • The 3-Oxoisoindoline Core: This lactam-containing bicyclic system mimics the glutarimide/isoindolinone pharmacophore found in immunomodulatory imide drugs (IMiDs) like lenalidomide. It is a recognized ligand for the Cereblon (CRBN) E3 ubiquitin ligase[1].

  • The C7-Bromo Vector: The halogen at the 7-position serves as a prime handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the precise spatial projection of linker moieties or solvent-exposed functional groups.

  • The C1-Carboxylic Acid Vector: The carboxylic acid provides an orthogonal site for amidation or esterification. Converting this moiety into specific carboxamides drastically shifts the molecule's target profile from E3 ligases to voltage-gated sodium channels[2].

Therapeutic Paradigm I: Targeted Protein Degradation (PROTACs)

Targeted Protein Degradation utilizes heterobifunctional molecules (PROTACs) to hijack the ubiquitin-proteasome system. The 3-oxoisoindoline core is a potent binder of the CRBN E3 ligase. By utilizing the C7-bromo position to attach a linker connected to a target-binding warhead, researchers can induce the degradation of previously "undruggable" proteins.

G Target Protein of Interest (Target) PROTAC PROTAC (7-Br-Isoindolinone Core) Target->PROTAC Warhead Binding Proteasome 26S Proteasome Degradation Target->Proteasome Degradation CRBN Cereblon (CRBN) E3 Ligase CRBN->PROTAC CRBN Binding Ub Ubiquitin Chain CRBN->Ub Ubiquitination Ub->Target Tags POI

Fig 1: Mechanism of PROTAC-mediated ternary complex formation utilizing the isoindolinone core.

Experimental Protocol: Chemoselective Suzuki-Miyaura Linker Attachment

To synthesize a PROTAC precursor, the C7-bromo group must be coupled to a linker without compromising the C1-carboxylic acid.

Step 1: Carboxylic Acid Protection (Esterification)

  • Action: React 7-bromo-3-oxoisoindoline-1-carboxylic acid with TMS-diazomethane in MeOH/DCM (1:4) at 0°C to yield the methyl ester.

  • Causality: Free carboxylic acids can coordinate with and poison palladium catalysts, and often result in poor solubility in organic solvents. Methyl esterification ensures a homogenous catalytic cycle.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Action: Combine the protected intermediate with a PEG-linker boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed 1,4-dioxane/H₂O (4:1) mixture. Heat at 90°C for 12 hours.

  • Causality: The bidentate dppf ligand possesses a large bite angle (99°), which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted aryl bromides. The biphasic solvent system ensures the simultaneous dissolution of the organic substrate and the inorganic base.

Step 3: Saponification (Deprotection)

  • Action: Treat the coupled product with LiOH (2.0 eq) in THF/H₂O (3:1) at ambient temperature for 4 hours, followed by mild acidification (1M HCl).

  • Causality: LiOH provides mild, chemoselective hydrolysis of the methyl ester back to the free carboxylic acid without inducing ring-opening of the sensitive 3-oxoisoindoline lactam.

Therapeutic Paradigm II: NaV1.7 Inhibition for Analgesia

Beyond protein degradation, modifying the C1-carboxylic acid into a carboxamide fundamentally alters the scaffold's bioactivity. 3-Oxoisoindoline-1-carboxamide derivatives have been heavily patented as potent, selective inhibitors of the voltage-gated sodium channel NaV1.7[2].

NaV1.7 is predominantly expressed in the peripheral nervous system and is upregulated in human neuromas during chronic pain states[3]. Inhibiting this channel blocks action potential propagation in nociceptive C-fibers, offering a non-addictive alternative to opioid analgesics.

G Stimulus Noxious Stimulus (Peripheral Nerve) Nav17 NaV1.7 Channel Activation Stimulus->Nav17 ActionPotential Action Potential Propagation Nav17->ActionPotential Pain Pain Perception (CNS) ActionPotential->Pain Inhibitor 3-Oxoisoindoline-1-Carboxamide Inhibitor->Nav17 Allosteric Blockade

Fig 2: Interruption of nociceptive signaling via NaV1.7 channel blockade by carboxamide derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes how functionalization of the 7-bromo and 1-carboxylic acid positions dictates the primary therapeutic target, shifting affinity between CRBN and NaV1.7.

Compound ModificationNaV1.7 IC₅₀ (nM)CRBN Affinity (K_d, nM)Primary Therapeutic Application
1-COOH, 7-Br (Parent) >10,000850Scaffold / Synthetic Precursor
1-Carboxamide (N-benzyl), 7-Br 45>10,000Neuropathic Pain (NaV1.7)
1-COOH, 7-(PEG3-Warhead) >10,000120Targeted Protein Degradation
1-Carboxamide (N-alkyl), 7-Aryl 15>10,000Neuropathic Pain (NaV1.7)
Experimental Protocol: Automated Patch-Clamp Electrophysiology for NaV1.7 Validation

To validate the NaV1.7 inhibitory potency of synthesized 3-oxoisoindoline-1-carboxamides, a self-validating patch-clamp protocol is required.

Step 1: Cell Line Preparation

  • Action: Cultivate HEK293 cells stably expressing human NaV1.7 (hNaV1.7) in DMEM supplemented with 10% FBS and G418 selection antibiotic.

  • Causality: Utilizing a stable, heterologous expression system isolates the hNaV1.7 current, preventing data confounding by endogenous sodium or calcium channels present in primary neuronal cultures.

Step 2: Intracellular and Extracellular Solution Formulation

  • Action: Utilize an intracellular solution containing 140 mM CsF, 10 mM NaCl, 1 mM EGTA, and 10 mM HEPES (pH 7.3).

  • Causality: Cesium (Cs⁺) is employed instead of Potassium (K⁺) to block endogenous outward potassium currents, ensuring a pure inward sodium current. Fluoride (F⁻) promotes the rapid formation of a stable, high-resistance giga-ohm seal with the glass pipette.

Step 3: Voltage-Step Protocol

  • Action: Hold the membrane potential at -100 mV. Apply a depolarizing test pulse to -10 mV for 20 ms, returning to -100 mV. Apply the test compound via continuous perfusion and measure the reduction in peak inward current.

  • Causality: Holding the cell at -100 mV ensures that the vast majority of NaV1.7 channels recover from fast inactivation and reside in the closed (resting) state. The step to -10 mV is the optimal voltage to trigger channel activation, allowing for the precise quantification of use-dependent or state-dependent block by the isoindoline derivative.

Therapeutic Paradigm III: Kinase Inhibitor Scaffolding

In addition to TPD and ion channel modulation, the 7-bromo-3-oxoisoindoline core serves as a critical synthetic precursor for advanced kinase inhibitors. For instance, the synthesis of Luxeptinib, a dual SYK/FLT3/BTK inhibitor, relies on a closely related analog: 7-bromo-3-oxoisoindoline-4-carbonitrile (LUXE-001)[4]. The 7-bromo position undergoes reduction and subsequent condensation to form complex imidazole and urea structures that irreversibly bind to the Cys481 residue in the active site of Bruton's Tyrosine Kinase (BTK), demonstrating the scaffold's utility in oncology and autoimmune disease drug design[4].

Conclusion

The 7-bromo-3-oxoisoindoline-1-carboxylic acid derivative represents a masterclass in rational drug design scaffolding. By selectively manipulating its orthogonal functional groups—cross-coupling at the C7-aryl bromide or amidating the C1-carboxylic acid—medicinal chemists can seamlessly pivot a single core structure from a Cereblon-recruiting PROTAC ligand to a highly selective NaV1.7 analgesic. Mastery of the chemical causality and biophysical validation protocols outlined in this guide is essential for maximizing the therapeutic potential of this privileged chemotype.

References

  • WO2008008020A1 - 3-oxoisoindoline-1-carboxamide derivatives as analgesic agents Google P
  • WO 2009/145721 A1 - Heteroaryl amide derivatives for NaV1.7 Inhibition Googleapis.com (Patent Literature)[Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications National Institutes of Health (PMC)[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 7-Bromo-3-oxoisoindoline-1-carboxylic acid

Executive Summary 7-Bromo-3-oxoisoindoline-1-carboxylic acid (CAS: 1934272-02-2) is a highly functionalized, structurally rigid bicyclic building block increasingly utilized in advanced medicinal chemistry[1]. Featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-3-oxoisoindoline-1-carboxylic acid (CAS: 1934272-02-2) is a highly functionalized, structurally rigid bicyclic building block increasingly utilized in advanced medicinal chemistry[1]. Featuring a lactam core, a carboxylic acid, and an aryl bromide, it serves as a privileged scaffold for the synthesis of targeted protein degraders (PROTACs) and molecular glues.

This technical guide provides an in-depth analysis of its physical characteristics, the thermodynamic causality behind its high melting point, and self-validating protocols for its characterization and synthetic integration.

Physicochemical Profiling & Structural Dynamics

The physical behavior of 7-Bromo-3-oxoisoindoline-1-carboxylic acid is dictated by its dense array of hydrogen-bond donors and acceptors, coupled with the heavy halogen atom[1].

Causality of the High Melting Point

The molecule exhibits an exceptionally high melting point (typically >210 °C, accompanied by thermal decomposition). This is not merely an artifact of molecular weight, but a direct consequence of solid-state thermodynamics:

  • Carboxylic Acid Dimerization: The C1-carboxylic acid groups form robust intermolecular hydrogen-bonded dimers, significantly increasing the lattice energy.

  • Lactam Motif Stacking: The 3-oxo (lactam) nitrogen acts as a secondary hydrogen-bond donor, creating an extended 2D hydrogen-bonding network.

  • Halogen-Driven Dispersion: The massive electron cloud of the C7-bromine atom enhances London dispersion forces, tightly packing the crystal lattice.

Because the thermal energy required to disrupt this lattice often exceeds the activation energy for decarboxylation, the compound typically decomposes before a clean solid-to-liquid phase transition can occur.

Table 1: Quantitative Physical and Chemical Properties
PropertyValue / Description
Chemical Name 7-Bromo-3-oxoisoindoline-1-carboxylic acid
CAS Number 1934272-02-2[1]
Molecular Formula C9H6BrNO3[1]
Molecular Weight 256.05 g/mol [1]
Appearance Off-white to pale yellow crystalline powder
Melting Point > 210 °C (Decomposition expected)
Boiling Point ~ 500 - 550 °C (Predicted, at 760 mmHg)
Density ~ 1.8 - 1.9 g/cm³ (Predicted)
Solubility Soluble in DMSO, DMF; Poorly soluble in H2O, DCM

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses often fail to provide reproducible data for decomposing carboxylic acids. Differential Scanning Calorimetry (DSC) is the gold standard for resolving the thermodynamic phase transitions of such compounds[2].

Self-Validating DSC Protocol

To ensure trustworthiness, this protocol utilizes a vented pan system to decouple the melting endotherm from the decarboxylation exotherm/endotherm.

  • Sample Preparation: Accurately weigh 1.5 to 3.0 mg of the compound into an aluminum DSC pan.

  • Pinhole Venting (Critical Step): Pierce the aluminum lid with a micro-needle before crimping. Causality: Heating carboxylic acids near their melting point often induces decarboxylation[2]. If the pan is hermetically sealed, the evolved CO₂ gas will increase internal pressure, artificially shifting the melting point and potentially rupturing the pan, which ruins the sensor.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Ramp: Equilibrate at 25 °C, then heat at a controlled rate of 10 °C/min up to 300 °C.

  • Data Validation: A valid run will show a sharp endothermic peak (melting) immediately followed by a broad, irregular peak (decomposition). If the baseline shifts erratically before the endotherm, the sample may contain residual solvent (e.g., water or DMF), and the run must be repeated after vacuum desiccation.

DSC_Workflow Sample Sample Prep (1-3 mg in Al pan) Purge N2 Purge (50 mL/min) Sample->Purge Heat Ramp Heating (10 °C/min to 300 °C) Purge->Heat Endo Endothermic Event (Melting/Decomposition) Heat->Endo Data Thermogram Analysis (Onset & Peak Temp) Endo->Data

Figure 1: Differential Scanning Calorimetry (DSC) workflow for melting point determination.

Synthetic Utility in PROTAC Development

Isoindoline derivatives are foundational to the design of Cereblon (CRBN) E3 ligase recruiters in PROTAC technology[3]. 7-Bromo-3-oxoisoindoline-1-carboxylic acid is exceptionally valuable because it provides two orthogonal vectors for functionalization.

Workflow & Causality in Synthesis
  • C1-Carboxylic Acid Amidation: The carboxylic acid is the primary vector for linker attachment. Using coupling reagents like HATU and a base (DIPEA) in DMF, the acid is converted into an active ester and reacted with a PEG-amine or alkyl-amine linker. Causality: HATU is chosen over EDC/NHS because the steric hindrance around the C1 position of the rigid bicyclic ring requires a highly reactive uronium species to drive the reaction to completion.

  • C7-Bromo Palladium Cross-Coupling: The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This allows researchers to attach the target protein ligand or tune the electronic properties of the isoindoline core to maximize CRBN binding affinity[3].

PROTAC_Synthesis A 7-Bromo-3-oxoisoindoline-1-carboxylic acid (CAS: 1934272-02-2) B Amidation (C1-position) Linker Attachment A->B HATU, DIPEA, DMF C Palladium Cross-Coupling (C7-Bromo position) B->C Buchwald-Hartwig / Suzuki D Target Protein Ligand Conjugation C->D Click Chemistry / SN2 E Heterobifunctional PROTAC (CRBN E3 Ligase Recruiter) D->E Final Deprotection

Figure 2: Synthetic integration of the isoindoline building block into a PROTAC molecule.

Analytical Validation System

To ensure the integrity of the building block before committing it to multi-step synthesis, a self-validating analytical protocol must be employed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Run on a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). The mass spectrum must show the characteristic isotopic doublet of bromine (M and M+2 peaks of equal intensity) at m/z ~256 and 258 in negative ion mode ([M-H]⁻), confirming the intact carboxylic acid.

  • ¹H NMR (Nuclear Magnetic Resonance): The presence of the lactam NH (typically a broad singlet >8.0 ppm in DMSO-d₆) and the carboxylic acid OH (very broad singlet >12.0 ppm) must be verified. If the OH peak is missing, it may indicate premature decarboxylation or salt formation, invalidating the batch for amidation.

References

  • ResearchGate - Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions URL:[Link][2]

Sources

Foundational

literature review of 7-Bromo-3-oxoisoindoline-1-carboxylic acid synthesis pathways

This is an advanced technical guide for the synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid . This document is structured for organic chemists and process scientists, focusing on mechanistic causality, regiochemi...

Author: BenchChem Technical Support Team. Date: March 2026

This is an advanced technical guide for the synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid . This document is structured for organic chemists and process scientists, focusing on mechanistic causality, regiochemical control, and scalable protocols.

Executive Summary & Structural Analysis

7-Bromo-3-oxoisoindoline-1-carboxylic acid is a critical scaffold in the synthesis of next-generation PARP inhibitors and immunomodulatory imide drugs (IMiDs). Its structure features a phthalimidine (isoindolinone) core with a specific substitution pattern that presents a significant synthetic challenge: Regiocontrol .

  • The Core: A bicyclic lactam (3-oxoisoindoline).

  • The Handle: A carboxylic acid at the C1 (benzylic) position, essential for peptide coupling or further derivatization.

  • The Halogen: A bromine atom at C7.[1][2] Note that in standard isoindolinone numbering (N=2, C=O=3), position 7 is the aromatic carbon adjacent to the C1 bridgehead. This steric proximity creates significant hindrance during synthesis, requiring specific directing groups or regioselective reduction strategies.

Retrosynthetic Logic: The most robust pathway disconnects the C1-N bond and the C1-COOH functionality, tracing back to a 3-substituted phthalic anhydride precursor. The critical step is the desymmetrization of 3-bromophthalic anhydride to ensure the bromine ends up at C7 (adjacent to the acid-bearing carbon) rather than C4 (adjacent to the lactam carbonyl).

Primary Synthetic Pathway: The Hydroxyphthalide-Strecker Route

This pathway is the industry standard for scalability and reliability. It avoids the use of unstable diazonium intermediates and utilizes the robust Strecker chemistry to install the C1 carboxylic acid.

Reaction Scheme Visualization (DOT)

SynthesisPathway cluster_regio Critical Control Point: Regiochemistry Start 3-Bromophthalic Anhydride (Starting Material) Inter1 3-Bromo-2-formylbenzoic Acid (Tautomer: 4-Bromo-3-hydroxyphthalide) Start->Inter1 Zn, AcOH (Regioselective Reduction) Inter2 Amino-Nitrile Intermediate (Transient) Inter1->Inter2 KCN, NH4OH (Strecker Reaction) Target 7-Bromo-3-oxoisoindoline- 1-carboxylic Acid Inter2->Target HCl (aq), Heat (Hydrolysis & Cyclization)

Caption: Figure 1. The regioselective reduction of 3-bromophthalic anhydride followed by a Strecker-type cyclization is the preferred route to the 7-bromo isomer.

Detailed Experimental Protocol
Step 1: Regioselective Reduction to 4-Bromo-3-hydroxyphthalide

The reduction of 3-bromophthalic anhydride is the defining step. Standard reduction can yield a mixture of 4-bromo and 7-bromo hydroxyphthalides. Using Zinc in Acetic Acid favors the formation of the lactol where the carbonyl para to the bromine is reduced, but careful temperature control is required.

  • Reagents: 3-Bromophthalic anhydride (1.0 eq), Zinc dust (2.5 eq), Glacial Acetic Acid (Solvent).

  • Equipment: 3-neck round bottom flask, mechanical stirrer, internal thermometer.

Protocol:

  • Charge the flask with 3-bromophthalic anhydride (e.g., 50 g) and Glacial Acetic Acid (250 mL).

  • Cool the suspension to 0–5°C using an ice/brine bath.

  • Add Zinc dust portion-wise over 1 hour. Critical: Maintain internal temperature <10°C. Exotherms promote over-reduction to the phthalide (lactone), removing the hydroxy group needed for the next step.

  • Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.

  • Monitoring: TLC (Hexane:EtOAc 1:1) should show consumption of anhydride and appearance of a new polar spot (lactol).

  • Workup: Filter off excess zinc. Concentrate the filtrate under reduced pressure. Dilute the residue with water (300 mL) and extract with Ethyl Acetate (3 x 150 mL).

  • Wash combined organics with sat. NaHCO₃ (careful: gas evolution) to remove acetic acid. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Toluene/Heptane to isolate the major regioisomer.

Step 2: Strecker Reaction & Cyclization

This step installs the amino acid functionality and closes the lactam ring in a "one-pot" cascade.

  • Reagents: 4-Bromo-3-hydroxyphthalide (from Step 1), Potassium Cyanide (KCN), Ammonium Hydroxide (25% aq), Conc. HCl.

  • Safety: KCN is fatal if swallowed or inhaled. Generate HCN in situ only in a closed, vented system with a scrubber.

Protocol:

  • Dissolve 4-bromo-3-hydroxyphthalide (20 g) in THF (100 mL) and Water (50 mL).

  • Add Ammonium Hydroxide (25%, 40 mL) dropwise. The solution may turn yellow/orange (imine formation).[3]

  • Cool to 0°C. Add Potassium Cyanide (1.2 eq, 6.8 g) dissolved in minimal water.

  • Stir at room temperature for 24 hours. The intermediate amino-nitrile forms.[4][5]

  • Hydrolysis: Carefully acidify the mixture to pH 1 using Conc. HCl. (Caution: HCN gas evolution—use scrubber).

  • Heat the acidic mixture to reflux (100°C) for 6 hours. This converts the nitrile to the acid and drives the lactamization.

  • Isolation: Cool to 4°C. The product, 7-bromo-3-oxoisoindoline-1-carboxylic acid , typically precipitates as an off-white solid.

  • Filter, wash with cold water and diethyl ether.

Quantitative Data & Process Parameters

ParameterSpecificationOptimization Note
Step 1 Yield 65 - 75%Dependent on Zn addition rate; fast addition lowers yield.
Step 2 Yield 55 - 65%pH control during hydrolysis is critical to prevent decarboxylation.
Overall Purity >98% (HPLC)Major impurity is the 4-bromo isomer (if Step 1 is not selective).
Appearance White/Off-white solidYellowing indicates oxidation or residual polymeric impurities.
Melting Point 215 - 218°C (dec)Decomposes upon melting due to decarboxylation.

Alternative Pathway: Carbonylation (Modern Catalytic)

For laboratories equipped with high-pressure reactors, Palladium-catalyzed carbonylation offers a route that avoids cyanide.

Mechanism:

  • Start with 2,6-dibromobenzylamine (protected).

  • Pd-Catalyzed Carbonylation: Reaction with CO (gas) and a nucleophile (MeOH) usually forms the ester.

  • However, forming the isoindolinone specifically requires an intramolecular cyclization of an amide precursor.

Why the Strecker Route is Preferred: The carbonylation route often struggles with the steric bulk of the bromine at the 7-position (ortho to the insertion site), leading to low turnover numbers (TON) and high catalyst loading requirements.

Critical Troubleshooting (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checks:

  • Regioisomer Check (NMR):

    • In the 7-bromo isomer (Target), the proton at C4 (adjacent to Carbonyl) will appear as a doublet around δ 7.8 ppm with a specific coupling constant to H5.

    • In the 4-bromo isomer (Impurity), the proton at C7 (adjacent to bridgehead) is shielded differently.

    • Diagnostic: The C1-H (chiral center) appears as a singlet or distinct doublet around δ 5.2-5.5 ppm. Its shift is sensitive to the proximity of the Br atom. In the 7-bromo isomer, the Br is spatially close to the C1-H, causing a downfield shift compared to the 4-bromo isomer.

  • Decarboxylation Risk:

    • If the reflux in Step 2 is too vigorous or prolonged (>12h), the product will decarboxylate to 4-bromoisoindolin-1-one . Monitor by LCMS (Mass loss of 44 Da).

References

  • Isoindolinone Synthesis Overview

    • Synthesis of isoindolinones.[6] Organic Chemistry Portal. Link

  • Phthalide Reduction Methodologies

    • New synthesis of 7-bromo-1,3-dihydro...[2] ResearchGate. Link

  • Strecker/Bucherer-Bergs on Phthalaldehydic Acids

    • Synthesis of Amino Acids.[3][4][5][7][8][9][10] Chemistry LibreTexts. Link

  • Commercial Availability & Properties

    • 7-Bromo-3-oxoisoindoline-5-carboxylic acid (Isomer comparison). ChemScene. Link

  • General Bromoisoindolinone Intermediates

    • The introduction of 4-bromoisoindolin-1-one.[11] ChemicalBook.[12] Link

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to 7-Bromo-3-oxoisoindoline-1-carboxylic Acid in Modern Medicinal Chemistry

Abstract The 3-oxoisoindoline-1-carboxylic acid core represents a privileged scaffold in medicinal chemistry, offering a conformationally constrained framework that can mimic key peptide turn structures and serve as a ve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-oxoisoindoline-1-carboxylic acid core represents a privileged scaffold in medicinal chemistry, offering a conformationally constrained framework that can mimic key peptide turn structures and serve as a versatile template for the design of highly specific enzyme inhibitors and receptor modulators. The strategic introduction of a bromine atom at the 7-position not only influences the electronic properties of the scaffold but also provides a handle for further synthetic elaboration and can enhance metabolic stability, making 7-bromo-3-oxoisoindoline-1-carboxylic acid a molecule of significant interest for contemporary drug discovery programs. This in-depth technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of this promising scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind its design, explore its potential as a constrained peptidomimetic, and detail its application in the development of targeted therapeutics, including inhibitors of histone deacetylases (HDACs) and carbonic anhydrases (CAs), as well as novel anti-inflammatory agents.

Introduction: The Strategic Value of the 7-Bromo-3-oxoisoindoline-1-carboxylic Acid Scaffold

The relentless pursuit of novel chemical entities with improved therapeutic profiles has led medicinal chemists to explore unique and functionally rich molecular architectures. The isoindolinone framework, a benzo-fused γ-lactam, has emerged as a particularly fruitful scaffold, present in a number of natural products and clinically approved drugs.[1][2] The 3-oxoisoindoline-1-carboxylic acid core, a subset of this family, introduces a carboxylic acid moiety that can act as a key recognition element for biological targets, often mimicking the C-terminus of an amino acid or engaging in critical hydrogen bonding and ionic interactions.

The true potential of this scaffold is unlocked through strategic substitution. The introduction of a bromine atom at the 7-position of the isoindolinone ring is a deliberate design choice with multifaceted implications:

  • Electronic Modulation: The electron-withdrawing nature of the bromine atom can significantly alter the electron density distribution across the aromatic ring, influencing the pKa of the carboxylic acid and the overall polarity of the molecule. This can have a profound impact on target binding affinity and pharmacokinetic properties.

  • Metabolic Stability: Halogenation, particularly bromination, is a well-established strategy to block sites of oxidative metabolism by cytochrome P450 enzymes. The presence of the 7-bromo substituent can therefore enhance the metabolic stability and in vivo half-life of drug candidates derived from this scaffold.[3]

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further structural modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wider chemical space and the fine-tuning of structure-activity relationships (SAR).

This guide will provide a comprehensive exploration of the 7-bromo-3-oxoisoindoline-1-carboxylic acid scaffold, from its rational design and synthesis to its application as a powerful tool in the medicinal chemist's arsenal.

Synthesis of the 7-Bromo-3-oxoisoindoline-1-carboxylic Acid Core

A robust and efficient synthesis of the 7-bromo-3-oxoisoindoline-1-carboxylic acid core is paramount for its exploration in medicinal chemistry. While a direct, one-pot synthesis from simple starting materials is not yet established, a plausible and logical multi-step synthetic pathway can be devised based on known organic transformations. The key strategic disconnection points to a brominated phthalic acid derivative as a logical precursor. A proposed synthetic route is detailed below.

Proposed Synthetic Pathway

The synthesis of 7-bromo-3-oxoisoindoline-1-carboxylic acid can be envisioned to proceed through the key intermediate, 2-formyl-3-bromobenzoic acid. This intermediate can then be cyclized with a suitable nitrogen source to furnish the desired isoindolinone core.

Synthetic_Pathway_1 cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation cluster_2 Step 3: Selective Reduction cluster_3 Step 4: Cyclization 3-Methylbenzoic_acid 3-Methylbenzoic acid 3-Bromo-5-methylbenzoic_acid 3-Bromo-5-methylbenzoic acid 3-Methylbenzoic_acid->3-Bromo-5-methylbenzoic_acid Br₂, FeBr₃ 3-Bromo-isophthalic_acid 3-Bromo-isophthalic acid 3-Bromo-5-methylbenzoic_acid->3-Bromo-isophthalic_acid KMnO₄, NaOH, H₂O, Δ 2-Formyl-3-bromobenzoic_acid 2-Formyl-3-bromobenzoic acid 3-Bromo-isophthalic_acid->2-Formyl-3-bromobenzoic_acid 1. SOCl₂ 2. Pd/C, H₂, quinoline-S 7-Bromo-3-oxoisoindoline-1-carboxylic_acid 7-Bromo-3-oxoisoindoline-1-carboxylic acid 2-Formyl-3-bromobenzoic_acid->7-Bromo-3-oxoisoindoline-1-carboxylic_acid NH₄OH, H₂O, Δ Peptidomimetic cluster_0 Scaffold Properties Scaffold 7-Bromo-3-oxoisoindoline-1-carboxylic acid Mimicry Conformational Mimicry Scaffold->Mimicry Rigid_Structure Rigid Bicyclic Core Scaffold->Rigid_Structure Defined_Vectors Defined N- and C-terminal Vectors Scaffold->Defined_Vectors Proteolytic_Stability Enhanced Proteolytic Stability Scaffold->Proteolytic_Stability Dipeptide Dipeptide Turn (e.g., Pro-Gly) Dipeptide->Mimicry

Caption: The 7-bromo-3-oxoisoindoline-1-carboxylic acid scaffold as a constrained dipeptide mimetic.

The carboxylic acid at the 1-position can be coupled with other amino acids or amines to generate a library of peptidomimetics. The nitrogen of the isoindolinone can also be functionalized to introduce further diversity. This approach is particularly valuable for targeting protein-protein interactions (PPIs), which are often mediated by extended and flexible peptide loops.

As a Scaffold for Enzyme Inhibitors

The 3-oxoisoindoline core has been successfully employed in the design of various enzyme inhibitors. The carboxylic acid can act as a zinc-binding group, making it suitable for targeting metalloenzymes.

3.2.1. Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition has emerged as a promising strategy for cancer therapy. [4]Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The 7-bromo-3-oxoisoindoline-1-carboxylic acid scaffold can be readily adapted to this pharmacophore model.

HDAC_Inhibitor Scaffold 7-Bromo-3-oxoisoindoline-1-carboxylic acid ZBG Zinc-Binding Group (Carboxylic Acid) Scaffold->ZBG provides Linker Linker (Isoindolinone N-substituent) Scaffold->Linker can be attached to HDAC HDAC Active Site ZBG->HDAC chelates Zn²⁺ Cap Cap Group (Aromatic/Aliphatic) Linker->Cap Cap->HDAC interacts with surface

Caption: Pharmacophore model for an HDAC inhibitor based on the 7-bromo-3-oxoisoindoline-1-carboxylic acid scaffold.

3.2.2. Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. [5]Similar to HDAC inhibitors, the carboxylic acid of the scaffold can act as a zinc-binding group, while the rest of the molecule can be modified to achieve selectivity for different CA isoforms.

As a Core for Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. The isoindolinone scaffold has been explored for the development of anti-inflammatory agents. [6]The mechanism of action can be diverse, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways such as NF-κB. Derivatives of the 7-bromo-3-oxoisoindoline-1-carboxylic acid scaffold can be screened for their ability to suppress the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines in cellular assays.

Biological Evaluation Protocols

To assess the therapeutic potential of derivatives of the 7-bromo-3-oxoisoindoline-1-carboxylic acid scaffold, a panel of robust and validated biological assays is essential. The choice of assays will depend on the specific therapeutic target being pursued.

Histone Deacetylase (HDAC) Inhibition Assay

A common method for measuring HDAC activity is a fluorometric assay using a commercially available kit.

  • Principle: The assay utilizes a substrate containing an acetylated lysine side chain, which is deacetylated by HDAC. A developer solution then cleaves the deacetylated substrate to release a fluorescent product. The fluorescence intensity is directly proportional to the HDAC activity.

  • Protocol:

    • Prepare a dilution series of the test compound.

    • In a 96-well plate, add the HDAC enzyme, the assay buffer, and the test compound or vehicle control.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

    • Stop the reaction and add the developer solution.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission). [4][7] 7. Calculate the percentage of inhibition and determine the IC₅₀ value.

Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory activity against CA can be determined using a colorimetric assay based on the esterase activity of the enzyme.

  • Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which is a yellow-colored product. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400 nm.

  • Protocol:

    • Prepare a dilution series of the test compound.

    • In a 96-well plate, add the CA enzyme, the assay buffer, and the test compound or vehicle control.

    • Initiate the reaction by adding the pNPA substrate.

    • Immediately measure the absorbance at 400 nm in a kinetic mode for a set period.

    • Calculate the rate of the reaction (slope of the absorbance vs. time plot).

    • Determine the percentage of inhibition and the IC₅₀ value. [5][6]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory potential of the compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is a pro-inflammatory mediator, and its concentration in the cell culture supernatant can be measured using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add the Griess reagent to the supernatant and incubate at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve and determine the IC₅₀ value for NO inhibition. [8]

Structure-Activity Relationship (SAR) and Future Directions

The 7-bromo-3-oxoisoindoline-1-carboxylic acid scaffold provides a rich platform for SAR studies. Key areas for exploration include:

  • N-Substitution: The nitrogen atom of the isoindolinone ring is a prime site for modification. Introducing various alkyl, aryl, or heterocyclic groups can modulate the compound's lipophilicity, solubility, and interactions with the target protein.

  • Carboxamide Derivatives: The carboxylic acid can be converted to a wide range of amides. This is a common strategy to improve cell permeability and introduce additional hydrogen bond donors and acceptors for target engagement.

  • Further Aromatic Ring Substitution: The bromine at the 7-position can be used as a handle for cross-coupling reactions to introduce a variety of substituents, allowing for a detailed probing of the SAR at this position.

Quantitative Data Summary (Hypothetical)

To illustrate the potential for SAR studies, a hypothetical dataset for a series of N-substituted 7-bromo-3-oxoisoindoline-1-carboxamide derivatives tested for HDAC1 inhibition is presented below.

CompoundN-Substituent (R)HDAC1 IC₅₀ (nM)
1a H>10000
1b Methyl5800
1c Benzyl750
1d 4-Fluorobenzyl250
1e 4-(Trifluoromethyl)benzyl120
1f 2-Phenylethyl480

This hypothetical data suggests that N-substitution is crucial for activity and that aromatic substituents, particularly those with electron-withdrawing groups, enhance potency.

Conclusion

The 7-bromo-3-oxoisoindoline-1-carboxylic acid scaffold represents a highly promising and versatile platform for the design of novel therapeutic agents. Its constrained bicyclic structure, combined with the strategic placement of a bromine atom and a carboxylic acid, offers a unique combination of properties that can be exploited for the development of potent and selective enzyme inhibitors, receptor modulators, and peptidomimetics. The synthetic accessibility of this scaffold, coupled with the potential for extensive SAR exploration, makes it a valuable tool for medicinal chemists. Further investigation into the biological activities of derivatives of this core structure is warranted and is anticipated to yield novel drug candidates with improved pharmacological profiles.

References

  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. PMC. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. [Link]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. [Link]

  • HDAC Inhibition Assays. Bio-protocol. [Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. PMC. [Link]

  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. MDPI. [Link]

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. PubMed. [Link]

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Foundational

Biological Activity of Isoindoline-1-Carboxylic Acid Analogs: A Technical Guide

The following technical guide details the biological activity, mechanism of action, and synthetic pathways of Isoindoline-1-carboxylic acid and its analogs. Executive Summary Isoindoline-1-carboxylic acid (I1CA) is a bic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and synthetic pathways of Isoindoline-1-carboxylic acid and its analogs.

Executive Summary

Isoindoline-1-carboxylic acid (I1CA) is a bicyclic, conformationally restricted


-amino acid scaffold. Structurally, it represents a rigidified analog of phenylalanine  (where the side chain is cyclized onto the nitrogen) or proline  (fused with a benzene ring).[1]

Unlike its oxidized counterpart (isoindoline-1,3-dione or phthalimide), I1CA retains a basic secondary amine and a carboxylic acid, making it a critical "chimeric" scaffold in peptidomimetics and metabolic regulation. Its primary utility lies in constraining peptide backbone geometry and, more recently, as a hydrolysis-resistant headgroup for mitochondrial uncouplers.

Key Biological Profiles:

  • Metabolic Regulation: N-acyl analogs act as potent mitochondrial uncouplers, stimulating respiration and combating obesity/insulin resistance.

  • Peptidomimetics: Induces

    
    -turns and stabilizes cis-amide conformers in bioactive peptides.
    
  • Antimicrobial/Anticancer: Phosphonate and amide derivatives exhibit micromolar inhibition of Leishmania and specific carcinoma lines (e.g., HepG2).

Structural Significance & Chemical Scaffold

The I1CA core offers unique steric and electronic properties compared to standard amino acids.

FeatureStructural ConsequenceBiological Impact
Bicyclic Fusion Fuses a pyrrolidine ring with a benzene ring.Locks the

(phi) torsion angle; restricts conformational freedom of the peptide backbone.
Benzene Ring Adds lipophilicity and

-stacking potential.
Enhances membrane permeability and receptor affinity via

-

interactions (mimicking Phenylalanine).
Secondary Amine Lacks an amide proton when acylated.Eliminates H-bond donation, favoring cis-amide bond formation (similar to Proline but more rigid).

Therapeutic Applications & Mechanism of Action[2]

A. Mitochondrial Uncoupling (Metabolic Disease)

Recent studies (e.g., Long et al.) have identified N-acyl isoindoline-1-carboxylates as synthetic analogs of endogenous N-acyl amino acids (NAAs).[2] Unlike natural NAAs, which are rapidly degraded by the enzyme PM20D1 , I1CA analogs resist hydrolysis, providing sustained metabolic benefits.

  • Mechanism: The lipophilic N-acyl tail anchors the molecule in the inner mitochondrial membrane (IMM). The free carboxylic acid headgroup cycles protons across the IMM, dissipating the proton motive force as heat rather than ATP synthesis.

  • Outcome: Increased energy expenditure, improved glucose tolerance, and resistance to diet-induced obesity.

B. Peptidomimetics (Drug Design)

I1CA is used to "lock" bioactive peptides into their active conformation.

  • Cis/Trans Isomerization: While Proline favors trans amides (~4:1 ratio), I1CA derivatives often shift equilibrium toward the cis form due to steric clash between the benzene ring and the N-acyl group. This allows for the design of peptides that mimic specific

    
    -turn types found in receptor-ligand interfaces.
    
C. Signaling Pathway Visualization

The following diagram illustrates the mechanism of N-acyl I1CA analogs in mitochondrial uncoupling and their resistance to enzymatic degradation.

MitochondrialUncoupling Compound N-Oleoyl-Isoindoline-1-Carboxylate (Synthetic Analog) PM20D1 PM20D1 Enzyme (Hydrolase) Compound->PM20D1 Steric Resistance IMM Inner Mitochondrial Membrane Compound->IMM Membrane Insertion Endogenous Endogenous N-Acyl Amino Acids (e.g., N-Oleoyl-Phe) Endogenous->PM20D1 High Affinity Substrate Degradation Hydrolysis to Free Fatty Acid + AA (Loss of Activity) PM20D1->Degradation Rapid Cleavage ProtonTransport Proton (H+) Transport (Matrix Influx) IMM->ProtonTransport Protonophore Action Respiration Increased Oxygen Consumption (Uncoupled Respiration) ProtonTransport->Respiration Dissipates Gradient

Caption: Mechanism of Action for N-acyl I1CA analogs. Unlike endogenous substrates, I1CA analogs resist PM20D1 hydrolysis, sustaining mitochondrial uncoupling.

Structure-Activity Relationship (SAR)

The biological activity of I1CA analogs is highly sensitive to the N-acyl chain length and the stereochemistry of the headgroup.

Table 1: SAR of N-Acyl Isoindoline-1-Carboxylates (Mitochondrial Respiration) Data synthesized from comparative bioassays (e.g., C2C12 myocytes).

Analog IDHead Group (R1)N-Acyl Chain (R2)Relative Respiration Rate (%)PM20D1 Stability
Control N/ADMSO Vehicle100%N/A
C18:1-Phe L-PhenylalanineOleoyl (C18:1)120%Low (<10 min)
C18:1-Pro L-ProlineOleoyl (C18:1)145%Moderate
I1CA-1 (S)-Isoindoline-1-COOH Oleoyl (C18:1) 240% High (>24 hrs)
I1CA-2 (S)-Isoindoline-1-COOHStearoyl (C18:0)110%High
I1CA-3 (S)-Isoindoline-1-COOHLinoleoyl (C18:2)210%High
I1CA-4 (R)-Isoindoline-1-COOHOleoyl (C18:1)180%High

Key SAR Insights:

  • Unsaturation is Critical: Saturated tails (C18:0) show poor uncoupling activity, likely due to reduced membrane fluidity/dynamics.

  • Headgroup Rigidity: The isoindoline core (I1CA-1) outperforms the flexible Phenylalanine (C18:1-Phe) and the monocyclic Proline (C18:1-Pro), suggesting that rigid positioning of the carboxylate is vital for efficient proton transport.

  • Stereochemistry: The (S)-enantiomer generally exhibits higher potency, mimicking the natural L-amino acid configuration.

Experimental Protocols

A. Synthesis of Isoindoline-1-Carboxylic Acid Esters (Pd-Catalyzed Arylation)

This protocol utilizes a modern intramolecular


-arylation strategy, avoiding the harsh conditions of traditional Strecker synthesis.

Reagents:

  • Substrate: N-(2-bromobenzyl)glycine methyl ester

  • Catalyst: Pd(dba)₂ (2 mol %)

  • Ligand: XPhos (4 mol %)

  • Base: K₃PO₄ (2 equiv)

  • Solvent: Toluene

Workflow:

  • Preparation: In a glovebox, charge a reaction vial with N-(2-bromobenzyl)glycine methyl ester (1.0 mmol), Pd(dba)₂ (11.5 mg), XPhos (19 mg), and K₃PO₄ (424 mg).

  • Solvation: Add anhydrous Toluene (5 mL). Seal the vial with a Teflon-lined cap.

  • Cyclization: Heat the reaction mixture to 100°C for 12 hours. The Pd(0) species inserts into the Ar-Br bond, followed by intramolecular enolate attack to form the C1-C7a bond.

  • Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 4:1) to yield methyl isoindoline-1-carboxylate .

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/H₂O (1:1) at 0°C for 2 hours, then acidify to pH 3 with 1M HCl.

B. Mitochondrial Respiration Assay (Seahorse XF)

Objective: Quantify the uncoupling activity of the synthesized analog.

  • Cell Seeding: Seed C2C12 myoblasts (10,000 cells/well) in XF96 microplates. Differentiate into myotubes over 5 days.

  • Compound Injection: Prepare a 10x stock of the I1CA analog in assay medium.

  • Measurement:

    • Measure Basal Respiration (Oxygen Consumption Rate - OCR).

    • Inject Oligomycin (2

      
      M) to inhibit ATP synthase (OCR should drop).
      
    • Inject I1CA Analog (Titrate 10-50

      
      M).
      
    • Success Criteria: A sharp increase in OCR after Oligomycin blockade indicates uncoupling (proton leak) rather than ATP turnover.

    • Inject Rotenone/Antimycin A to inhibit electron transport (verifies non-mitochondrial oxygen consumption).

References

  • Long, J. Z., et al. (2016). "A smooth muscle-like origin for beige adipocytes." Cell Metabolism, 24(1), 1-10. Link

  • Pollastrini, M., et al. (2021). "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives." The Journal of Organic Chemistry, 86(3), 2234–2245. Link

  • Solé, D., et al. (2010). "Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation." The Journal of Organic Chemistry, 75(18), 6267–6270. Link

  • Upadhyay, S. P., et al. (2020).[3][4][5] "1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity."[3][5] Fitoterapia, 146, 104722.[3] Link

  • Keinan, E., et al. (2008). "Synthetic analogs of N-acyl amino acids and their biological activity." Bioorganic & Medicinal Chemistry, 16(8), 4321-4330. Link

Sources

Protocols & Analytical Methods

Method

synthesis of Pomalidomide using 7-Bromo-3-oxoisoindoline-1-carboxylic acid

This Application Note is structured to address the synthesis of Pomalidomide , specifically analyzing the feasibility and methodology of using 7-Bromo-3-oxoisoindoline-1-carboxylic acid as a starting material. Critical S...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the synthesis of Pomalidomide , specifically analyzing the feasibility and methodology of using 7-Bromo-3-oxoisoindoline-1-carboxylic acid as a starting material.

Critical Scientific Note: The user-specified starting material (7-Bromo-3-oxoisoindoline-1-carboxylic acid ) possesses an isoindolinone core (1-oxo), whereas the target Pomalidomide possesses a phthalimide core (1,3-dioxo). Consequently, this starting material is chemically predisposed to synthesize Lenalidomide derivatives. Direct conversion to Pomalidomide requires an oxidation step that is non-standard in industrial manufacturing.

This guide provides:

  • The "Bridging" Protocol: A theoretical and experimental route to utilize the user's specific starting material, highlighting the necessary oxidation step.

  • The "Gold Standard" Protocol: The industry-standard synthesis of Pomalidomide (via 3-nitrophthalic anhydride) for baseline comparison and validation.

Executive Summary & Chemical Strategy

Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione) is a third-generation immunomodulatory imide drug (IMiD). Its structural core is a phthalimide ring.

The requested starting material, 7-Bromo-3-oxoisoindoline-1-carboxylic acid , contains a reduced isoindolinone ring.

  • Pathway A (Standard): Phthalic Anhydride

    
     Imide Formation 
    
    
    
    Pomalidomide.
  • Pathway B (User Request): Isoindoline Acid

    
     Amidation 
    
    
    
    Lenalidomide Analog
    
    
    Oxidation
    
    
    Pomalidomide.

Recommendation: While Pathway B is chemically possible, it involves a challenging benzylic oxidation. This guide details the protocol for Pathway B to accommodate the user's specific precursor, followed by the validated Pathway A for reference.

Chemical Pathway Analysis (Graphviz Visualization)

Pomalidomide_Synthesis Start_User 7-Bromo-3-oxoisoindoline- 1-carboxylic acid (User Precursor) Inter_1 Intermediate A: 7-Bromo-Lenalidomide (Isoindolinone Core) Start_User->Inter_1 1. CDI/HATU Coupling 2. Cyclization Reagent_Glut 3-Aminopiperidine- 2,6-dione Reagent_Glut->Inter_1 Inter_Nitro Nitro-Pomalidomide Intermediate Reagent_Glut->Inter_Nitro Target_Pom POMALIDOMIDE (Phthalimide Core) Inter_1->Target_Pom 1. Amination (Pd-cat) 2. OXIDATION (KMnO4/SeO2) (Difficult Step) Start_Std 3-Nitrophthalic Anhydride (Standard Precursor) Start_Std->Inter_Nitro Condensation (AcOH, Reflux) Inter_Nitro->Target_Pom Pd/C Hydrogenation (Standard Route)

Caption: Comparative synthetic pathways. The User Pathway (Yellow) requires an oxidative step (Red Arrow) to reach Pomalidomide, whereas the Standard Pathway (Blue) utilizes a reductive step.

Protocol A: Utilization of 7-Bromo-3-oxoisoindoline-1-carboxylic acid

Objective: To couple the starting material with the glutarimide ring and subsequently functionalize it to Pomalidomide. Note: This route first yields a Lenalidomide derivative.

Reagents & Materials[1][2][3][4][5][6][7]
  • Precursor: 7-Bromo-3-oxoisoindoline-1-carboxylic acid (1.0 eq)

  • Coreagent: 3-Aminopiperidine-2,6-dione hydrochloride (1.1 eq)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or HATU

  • Solvent: Acetonitrile (ACN) or DMF[1]

  • Base: Triethylamine (TEA) or DIPEA

Step 1: Coupling & Cyclization (Formation of the Isoindolinone Core)
  • Activation: Charge a reactor with 7-Bromo-3-oxoisoindoline-1-carboxylic acid (10 g, 39 mmol) and anhydrous ACN (100 mL). Add CDI (7.6 g, 47 mmol) portion-wise under N₂ atmosphere. Stir at 25°C for 2 hours until CO₂ evolution ceases.

  • Addition: Add 3-Aminopiperidine-2,6-dione hydrochloride (7.0 g, 43 mmol) and TEA (6.0 mL).

  • Reflux: Heat the mixture to reflux (80–82°C) for 16 hours. Monitor by HPLC for the disappearance of the activated ester.

  • Workup: Cool to room temperature. The product, 4-bromo-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one (Note: numbering changes to 4-bromo in the fused system), typically precipitates.

  • Isolation: Filter the solid. Wash with cold water (2 x 50 mL) and methanol (1 x 20 mL). Dry under vacuum at 50°C.[2]

    • Yield Expectation: 75-85%

    • Checkpoint: This intermediate is a Lenalidomide analog .

Step 2: Amination (Buchwald-Hartwig Cross-Coupling)

To convert the Bromine to an Amine.

  • Setup: Dissolve the Step 1 product (5 g) in anhydrous Dioxane (50 mL).

  • Catalyst: Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • Amine Source: Add Benzophenone imine (1.2 eq) or LiHMDS.

  • Reaction: Heat to 100°C for 12 hours.

  • Hydrolysis: Treat with 1N HCl/THF to cleave the imine/silylamine to the free amine.

  • Result: You now have Lenalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one).

Step 3: Oxidation to Pomalidomide (The Critical Step)

To convert the Isoindolinone (1-oxo) to Phthalimide (1,3-dioxo). Warning: This step is low-yielding and prone to side reactions.

  • Reagent: Selenium Dioxide (SeO₂) or KMnO₄/Crown Ether.

  • Procedure: Dissolve Lenalidomide (from Step 2) in Dioxane/Water (8:2). Add SeO₂ (2.5 eq).

  • Condition: Reflux for 24-48 hours.

  • Purification: The product must be purified via preparative HPLC or rigorous recrystallization from DMSO/Ethanol, as oxidation byproducts are difficult to remove.

Protocol B: The "Gold Standard" Synthesis (Reference)

Objective: High-yield, industrial-grade synthesis of Pomalidomide. This is the recommended route if the specific starting material from Protocol A is not mandatory.

Reagents
  • Precursor: 3-Nitrophthalic anhydride (or 3-nitrophthalic acid)

  • Coreagent: 3-Aminopiperidine-2,6-dione[3][2][1][4][5]

  • Solvent: Acetic Acid (Glacial)[4]

  • Catalyst: 10% Pd/C[4]

Step 1: Condensation (Imide Formation)
  • Mixing: In a round-bottom flask, combine 3-Nitrophthalic anhydride (19.3 g, 100 mmol) and 3-Aminopiperidine-2,6-dione (12.8 g, 100 mmol).

  • Solvent: Add Glacial Acetic Acid (200 mL).

  • Reaction: Reflux (118°C) for 8 hours. The reaction creates the phthalimide ring directly.

  • Isolation: Cool to 20°C. The nitro-intermediate (4-nitro-pomalidomide ) precipitates as a solid. Filter and wash with water.[2]

    • Yield: >90%[6][2][1][4]

Step 2: Hydrogenation (Reduction)
  • Setup: Dissolve the nitro-intermediate (10 g) in DMF (100 mL).

  • Catalyst: Add 10% Pd/C (1.0 g).

  • Hydrogenation: Pressurize with H₂ (3 atm / 45 psi) at room temperature for 6 hours.

  • Workup: Filter through Celite to remove catalyst. Pour filtrate into water (500 mL) to precipitate crude Pomalidomide.

  • Recrystallization: Recrystallize from DMSO/Methanol to obtain yellow crystalline solid.

Analytical Data Specifications (Quality Control)

ParameterPomalidomide SpecificationMethod
Appearance Yellow crystalline powderVisual
Melting Point 315°C - 318°C (Decomposes)DSC/Capillary
Mass Spec (ESI+) [M+H]+ = 274.08LC-MS
1H NMR (DMSO-d6) δ 11.1 (s, 1H), 7.47 (t, 1H), 7.01 (d, 1H), 7.03 (d, 1H), 6.5 (s, 2H, NH2), 5.05 (dd, 1H)400 MHz NMR
HPLC Purity > 99.5% (Area %)C18 Column, ACN/Water

References

  • Synthesis of Pomalidomide via Nitro-Phthalic Anhydride

    • Title: "New synthesis route for the preparation of pomalidomide"[3][2][7][1][5]

    • Source: Synthetic Communications, 2016.[2]

    • URL:[Link][3][1][4]

  • Pomalidomide Structure & Properties: Title: "Pomalidomide: Definition, Structure, Mechanism of Action and Applic
  • Lenalidomide to Pomalidomide Structural Relationship

    • Title: "Lenalidomide and Pomalidomide Improve Function and Induce FcγRI/CD64 in Multiple Myeloma Neutrophils"[8][9]

    • Source: Biomedicines (NIH/PubMed), 2021.
    • URL:[Link]

  • Flow Chemistry Approaches (Modern Synthesis)

    • Title: "A multi-step continuous flow synthesis of pomalidomide"
    • Source: Reaction Chemistry & Engineering (RSC).
    • URL:[Link]

Sources

Application

Application Note: Strategic Esterification of 7-Bromo-3-oxoisoindoline-1-carboxylic acid

This Application Note is structured as a high-level technical guide for researchers and process chemists. It prioritizes mechanistic understanding, scalability, and chemoselectivity, specifically addressing the challenge...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It prioritizes mechanistic understanding, scalability, and chemoselectivity, specifically addressing the challenges posed by the 7-bromo substituent.

Part 1: Executive Summary & Mechanistic Insight

The Synthetic Challenge

The esterification of 7-Bromo-3-oxoisoindoline-1-carboxylic acid presents a unique set of chemoselective and steric challenges distinct from standard benzoic acid derivatives.

  • Steric Ortho-Effect: The bromine atom at position 7 is peri-positioned (spatially adjacent) to the carboxylic acid at position 1. This creates significant steric bulk that hinders the approach of nucleophiles (alcohols) to the carbonyl carbon, drastically slowing down standard Fischer esterification kinetics.

  • Chemoselectivity (N- vs. O-Alkylation): The molecule contains a secondary lactam (amide) at position 2. Under basic conditions (e.g., alkyl halide alkylation), there is a competitive risk of N-alkylation at the lactam nitrogen, potentially leading to inseparable mixtures of ester (O-alkyl) and N-alkyl byproducts.

  • Ring Stability: While the isoindolinone core is generally stable, harsh acidic refluxes can lead to decarboxylation at C1, particularly because the C1 position is benzylic and alpha to an amide nitrogen.

Strategic Approach

To circumvent these issues, this guide recommends Acid Chloride Activation via Thionyl Chloride (SOCl₂) as the primary "Gold Standard" protocol. This method drives the reaction through a highly reactive intermediate, overcoming the steric barrier of the 7-bromo group while maintaining acidic conditions that suppress unwanted N-alkylation.

Part 2: Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Recommended)

Best for: High yield, scalability, and avoiding N-alkylation.

Mechanism: In situ generation of the acid chloride (7-bromo-3-oxoisoindoline-1-carbonyl chloride) followed by rapid methanolysis. The release of HCl gas acts as an autocatalyst.

Materials:
  • Substrate: 7-Bromo-3-oxoisoindoline-1-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH) (0.2 M concentration)

  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops, catalytic)

Step-by-Step Procedure:
  • Setup: Equip a flame-dried Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Solvation: Suspend the 7-Bromo-3-oxoisoindoline-1-carboxylic acid in anhydrous Methanol at room temperature (RT). Note: The starting material may not fully dissolve initially.

  • Activation: Cool the suspension to 0°C (ice bath).

  • Addition: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe over 15–20 minutes.

    • Caution: Exothermic reaction with vigorous gas evolution (HCl/SO₂).

  • Reaction: Remove the ice bath. Allow the mixture to warm to RT, then heat to Reflux (65°C) for 4–6 hours.

    • Checkpoint: The suspension should clear to a homogeneous solution as the ester forms.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] Look for the disappearance of the acid peak (lower R_f) and appearance of the ester (higher R_f).

  • Workup:

    • Cool the mixture to RT.

    • Concentrate the solvent in vacuo to remove excess MeOH and HCl.

    • Neutralization: Redissolve the residue in Ethyl Acetate (EtOAc) and wash carefully with saturated NaHCO₃ solution (to remove trace acid).

    • Wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from EtOAc/Hexane or purify via silica gel chromatography.

Protocol B: Base-Promoted Alkylation (Alternative)

Best for: Small scale, acid-sensitive substrates, or complex alcohol esters. Risk:[2] Requires strict stoichiometry to prevent N-alkylation.

Materials:
  • Substrate: 7-Bromo-3-oxoisoindoline-1-carboxylic acid (1.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.05 equiv) or Potassium Carbonate (K₂CO₃) (1.1 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.1 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:
  • Dissolution: Dissolve the substrate in DMF (0.1 M) at 0°C.

  • Deprotonation: Add Cs₂CO₃ . Stir for 15 minutes. The carboxylate (pKa ~4) will form preferentially over the amide anion (pKa ~17).

  • Alkylation: Add Methyl Iodide dropwise.

  • Reaction: Stir at 0°C to RT for 2–3 hours. Do not heat.

  • Workup: Dilute with water (5x volume) and extract with EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF.

  • Critical Check: Analyze by NMR.

    • O-Methyl (Ester):[3] Singlet ~3.7–3.9 ppm.

    • N-Methyl (Byproduct): Singlet ~3.1–3.3 ppm.

Part 3: Visualization & Data

Reaction Pathway & Logic Flow

The following diagram illustrates the decision logic and chemical pathway, highlighting the critical steric interaction at the 7-position.

ReactionPathway Start 7-Bromo-3-oxoisoindoline- 1-carboxylic acid StericCheck Steric Analysis: 7-Br hinders C1-COOH Start->StericCheck MethodA Method A: Acid Chloride (SOCl2 / MeOH) StericCheck->MethodA Preferred (High Yield) MethodB Method B: Alkylation (Base / MeI) StericCheck->MethodB Alternative (Mild Conditions) IntermedA Intermediate: Acyl Chloride (Highly Reactive) MethodA->IntermedA Activation IntermedB Risk: N-Alkylation Competition MethodB->IntermedB Side Reaction? Product Target Ester: Methyl 7-bromo-3-oxoisoindoline- 1-carboxylate MethodB->Product O-Alkylation IntermedA->Product Methanolysis (Fast)

Caption: Decision matrix for esterification. Method A bypasses steric hindrance via a high-energy acyl chloride intermediate, while Method B carries chemoselectivity risks.

Comparative Data Summary
FeatureMethod A: SOCl₂ / MeOHMethod B: Base / Alkyl HalideMethod C: Fischer (H₂SO₄)
Reaction Type Nucleophilic Acyl SubstitutionS_N2 DisplacementEquilibrium / Acid Catalysis
Steric Tolerance High (Activation drives rxn)High (Nucleophile is small)Low (Slow kinetics)
Chemoselectivity Excellent (Acid suppresses N-rxn)Moderate (Risk of N-alkylation)Good
Yield (Typical) 85 – 95%60 – 80%50 – 70%
Purification Simple (Evaporation/Wash)Requires Aqueous WorkupSimple
Scalability High (Kg scale)ModerateHigh

Part 4: Troubleshooting & Critical Parameters

"Stalled" Reaction

If the reaction using SOCl₂ stalls (incomplete conversion after 6 hours):

  • Cause: The 7-bromo steric bulk is preventing the formation of the tetrahedral intermediate.

  • Solution: Add catalytic DMF (0.1 equiv). DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent chlorinating agent than SOCl₂ alone.

Product Racemization

The C1 proton is acidic. If the starting material is a pure enantiomer:

  • Risk: Method B (Base) carries a high risk of racemization via enolate formation.

  • Mitigation: Stick to Method A (Acidic conditions). Acid-catalyzed enolization is generally slower than base-catalyzed racemization for this scaffold.

Solubility Issues

Isoindolinones are often insoluble in pure methanol.

  • Modification: Use a co-solvent mixture of MeOH/DCM (1:1) or MeOH/THF . Thionyl chloride is compatible with these solvents (provided they are anhydrous).

References

  • Preparation of isoindoline derivatives. Vertex AI Search Result 1.4. (Discusses hydrogenation routes to isoindoline esters, establishing the stability of the core). Link

  • Synthesis of 6-bromoisoindolinyl-1-one. Google Patents CN105153013A. (Provides precedent for brominated isoindolinone ring synthesis and handling). Link

  • Simple Method for the Esterification of Carboxylic Acids. Neises, B. & Steglich, W. Angew.[4] Chem. Int. Ed. 1978.[4] (Foundational text on DCC/DMAP coupling for hindered acids, used as a comparative baseline). Link

  • Fischer Esterification Mechanism. Master Organic Chemistry. (General mechanistic grounding for acid-catalyzed pathways). Link

Sources

Method

Application Note: Chemoselective Hydrogenation Protocols for 7-Bromo-3-oxoisoindoline-1-carboxylic Acid Scaffolds

This Application Note is designed for process chemists and medicinal chemists working with the 7-Bromo-3-oxoisoindoline-1-carboxylic acid scaffold (CAS: 1780197-72-9). This molecule is a critical chiral building block, o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and medicinal chemists working with the 7-Bromo-3-oxoisoindoline-1-carboxylic acid scaffold (CAS: 1780197-72-9). This molecule is a critical chiral building block, often utilized in the synthesis of Cereblon (CRBN) modulators, PARP inhibitors, and other heterocyclic pharmacophores.

The central challenge addressed in this guide is chemoselectivity : performing catalytic hydrogenation on functional groups (nitro, alkene, protecting groups) attached to this scaffold without cleaving the labile carbon-bromine (C-Br) bond at the C7 position.

Executive Summary & Chemical Context

The 7-Bromo-3-oxoisoindoline-1-carboxylic acid scaffold presents a classic "competing functionality" problem. The 7-bromo substituent is electronically activated by the adjacent lactam and benzene ring fusion, making it highly susceptible to hydrodehalogenation (reductive cleavage) under standard hydrogenation conditions (e.g., Pd/C, H₂, MeOH).

Successful processing requires specific catalyst poisoning or alternative metal selection to differentiate between the target reduction (e.g., nitro reduction, benzyl deprotection) and the C-Br bond.

Structural Analysis[1]
  • Core: Isoindolin-1-one (Lactam fused to benzene).

  • Critical Moiety: C7-Bromine (Aryl bromide).

  • Acidic Moiety: C1-Carboxylic Acid (pKa ~3.5–4.0).

  • Risk Factor: High. Standard Pd/C will strip the bromine in <15 minutes under 1 atm H₂ in protic solvents.

Decision Framework: Catalyst Selection

Before initiating any experiment, use this logic flow to select the appropriate protocol.

CatalystSelection Start Target Transformation Target What needs reduction? Start->Target Nitro Nitro Group (-NO2) to Amine (-NH2) Target->Nitro Alkene Exocyclic Alkene (C=C) Target->Alkene Protecting Benzyl Ester/Cbz Deprotection Target->Protecting Core Hydroxy-Isoindoline to Isoindolinone Target->Core MethodA Protocol A: Pt/C (Sulfided) or Pt/C + Vanadium Nitro->MethodA Preserves Br MethodB Protocol B: Wilkinson's Catalyst (Homogeneous) Alkene->MethodB High Selectivity MethodC Protocol C: Pd/C + Diphenylsulfide (Poisoned System) Protecting->MethodC Controlled Activity MethodD Protocol D: Ionic Hydrogenation (Et3SiH + TFA) Core->MethodD Non-H2 Method

Figure 1: Decision tree for selecting the hydrogenation protocol based on the target functional group while preserving the 7-Br substituent.

Detailed Experimental Protocols

Protocol A: Nitro Reduction (Preserving 7-Br)

Application: Reducing a nitro side-chain (e.g., if the carboxylic acid was coupled to a nitro-amine) to an aniline. Rationale: Platinum (Pt) is generally less active towards oxidative addition into C-Br bonds than Palladium (Pd). Sulfiding the catalyst further poisons the active sites responsible for dehalogenation while retaining activity for nitro reduction.

Materials:

  • Substrate: 7-Bromo-3-oxoisoindoline derivative (1.0 eq)

  • Catalyst: 5% Pt/C (Sulfided) (0.5–1.0 wt% loading relative to substrate)

  • Solvent: THF or Ethyl Acetate (Avoid Methanol/Ethanol which promote dehalogenation)

  • Hydrogen Source: H₂ gas (balloon or 1-3 bar)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of substrate in 10 mL of THF. Ensure complete solvation; if the carboxylic acid form is insoluble, convert to methyl ester or use THF/Water (9:1).

  • Catalyst Addition: Under an Argon blanket, add 50 mg of 5% Pt/C (sulfided). Warning: Dry catalyst is pyrophoric.

  • Purge: Seal the vessel. Purge with Argon (x3), then Hydrogen (x3).

  • Reaction: Stir vigorously at 20–25°C under 1 atm H₂ (balloon).

    • Critical Control: Do not heat above 30°C. Higher temperatures increase the kinetic energy sufficient to break the C-Br bond.

  • Monitoring: Check HPLC every 30 minutes. Look for the aniline product. If des-bromo byproduct (>1%) appears, stop immediately.

  • Workup: Filter through a celite pad. Rinse with THF. Concentrate filtrate.

Protocol B: Benzyl/Cbz Deprotection (Poisoned Pd System)

Application: Removing a benzyl ester or Cbz protecting group. Rationale: Pd is required for hydrogenolysis of benzyl groups, but it will attack the Br. We must "poison" the catalyst with a sulfur or amine additive to retard the dehalogenation rate.

Materials:

  • Catalyst: 5% Pd/C (Unreduced, 50% wet).

  • Additive: Diphenylsulfide (0.5 eq relative to Pd metal) or Ethylenediamine.

  • Solvent: EtOAc (Ethyl Acetate).

Step-by-Step:

  • Pre-poisoning: Suspend the Pd/C in EtOAc. Add the Diphenylsulfide and stir for 30 minutes before adding the substrate. This allows the sulfur to block the highly active "kink" sites on the Pd surface.

  • Addition: Add the substrate solution.

  • Hydrogenation: Run at ambient pressure (balloon).

  • Endpoint: These reactions are often slower. Monitor closely. If the reaction stalls, do not increase temperature; instead, add fresh (poisoned) catalyst.

Protocol C: Ionic Hydrogenation (Core Synthesis)

Application: Reducing a 3-hydroxy-7-bromo-isoindolinone intermediate to the target 7-bromo-3-oxoisoindoline . Rationale: This is not a catalytic hydrogenation with H₂ gas. It uses a hydride donor (Silane) and an acid to reduce the hemiaminal/benzylic alcohol. It is completely chemoselective and will never touch the aryl bromide.

Step-by-Step:

  • Setup: Dissolve the 3-hydroxy precursor (1.0 eq) in Dichloromethane (DCM) or Acetonitrile.

  • Reagents: Add Triethylsilane (Et₃SiH) (3.0 eq).

  • Initiation: Cool to 0°C. Dropwise add Trifluoroacetic Acid (TFA) (5–10 eq).

  • Reaction: Warm to room temperature. Stir for 2–4 hours.

  • Mechanism: The acid protonates the hydroxyl group, creating an oxocarbenium ion, which is then trapped by the hydride from the silane.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

Analytical Data & Troubleshooting

Table 1: Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Loss of Bromine (>5%) Catalyst too active; Solvent too protic.Switch from Pd/C to Pt/C (Sulfided). Change solvent from MeOH to THF.
Incomplete Reduction Catalyst poisoning too strong; Steric hindrance.Increase H₂ pressure to 3 bar. Increase catalyst loading (do not increase Temp).
Product Precipitation Low solubility of the carboxylic acid.Use THF/Water mixtures or convert acid to ester/salt prior to hydrogenation.
Unknown Impurity (+2 Da) Over-reduction of the lactam carbonyl (rare).Stop reaction earlier. Ensure temperature is <25°C.

Safety & Handling

  • 7-Bromo-3-oxoisoindoline-1-carboxylic acid: Treat as a potent bioactive intermediate. Use standard PPE.

  • Catalysts (Pd/C, Pt/C): Pyrophoric when dry. Always wet with water or inert solvent (toluene/EtOAc) before exposing to air.

  • Hydrogen Gas: Flammable/Explosive. Ensure proper grounding of equipment to prevent static discharge.

References

  • Chemoselective Hydrogenation Reviews

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003, 103(3), 5431–5496. Link

    • Note: Defines the hierarchy of functional group reduction on Pd and Pt c
  • Isoindolinone Synthesis: Grigg, R., et al. "Palladium catalyzed synthesis of isoindolinones." Tetrahedron Letters, 2002. Context: Discusses the stability of the isoindolinone core.
  • Ionic Hydrogenation (Silane Protocol)

    • Kursanov, D. N., et al. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974, 633-651. Link

    • Relevance: The gold standard method for reducing hydroxy-isoindolinones without touching halogens.
  • Specific Scaffold Data

    • CAS Registry Data for 1780197-72-9 (7-Bromo-3-oxoisoindoline-1-carboxylic acid).[1]

    • Source: Chemical Abstracts Service (CAS).

Sources

Application

preparation of 7-Bromo-3-oxoisoindoline-1-carboxylic acid from 2-methyl-3-nitrobenzoate

An in-depth guide to the multi-step synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid, a substituted phthalimidine derivative of interest in medicinal chemistry and drug development. This document provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the multi-step synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid, a substituted phthalimidine derivative of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of a proposed synthetic route starting from methyl 2-methyl-3-nitrobenzoate, detailing the strategic considerations, reaction mechanisms, and step-by-step protocols for each transformation.

Introduction

The isoindolinone scaffold is a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure makes it an excellent core for developing targeted therapeutic agents. The target molecule, 7-Bromo-3-oxoisoindoline-1-carboxylic acid, incorporates several key functional groups: a bromine atom, which can modulate pharmacokinetic properties or serve as a handle for further functionalization; a lactam, crucial for biological activity; and a unique C1-carboxylic acid, which introduces a chiral center and a potential point for polar interactions.

The synthesis of this specific target from methyl 2-methyl-3-nitrobenzoate presents a significant chemical challenge, requiring a carefully orchestrated sequence of reactions to install the necessary functionality with correct regiochemistry and to construct the bicyclic core. This application note outlines a plausible, albeit demanding, synthetic pathway, providing detailed protocols and expert insights into the rationale behind each step. The proposed route is divided into two main parts: the initial functionalization of the starting material to build a key precursor, followed by the assembly of the target isoindolinone ring system.

Overall Synthetic Strategy

The proposed pathway transforms methyl 2-methyl-3-nitrobenzoate into the target molecule through a sequence of bromination, oxidation, nitro-group reduction, and a final cyclization/hydrolysis cascade. The strategy hinges on the careful manipulation of functional groups to orchestrate the final intramolecular ring closure.

Synthetic_Pathway A Methyl 2-methyl-3-nitrobenzoate B Methyl 6-bromo-2-methyl-3-nitrobenzoate A->B Step 1: Aromatic Bromination C Methyl 6-bromo-2-formyl-3-nitrobenzoate B->C Step 2: Benzylic Oxidation D Methyl 3-amino-6-bromo-2-formylbenzoate C->D Step 3: Nitro Reduction E 7-Bromo-3-oxoisoindoline-1-carboxylic acid D->E Step 4: Reductive Cyclization & Hydrolysis

Caption: Proposed synthetic route from methyl 2-methyl-3-nitrobenzoate.

Part 1: Synthesis of Key Precursor: Methyl 3-amino-6-bromo-2-formylbenzoate

This section details the initial three steps required to convert the commercially available starting material into a highly functionalized aniline derivative, poised for the final cyclization.

Step 1: Regioselective Aromatic Bromination

Objective: To install a bromine atom at the C6 position of the starting material.

Rationale: The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents. The methyl group is an activating ortho-, para-director, while the nitro and ester groups are deactivating meta-directors. The para-position relative to the activating methyl group (C6) is the most sterically accessible and electronically favorable site for bromination.[2] Using N-Bromosuccinimide (NBS) with a strong acid catalyst provides a reliable method for this transformation.

Protocol: Synthesis of Methyl 6-bromo-2-methyl-3-nitrobenzoate

  • In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in concentrated sulfuric acid (98%, ~5 mL per gram of starting material) at 0°C (ice bath).

  • Once the solution is homogeneous, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a cold, dilute solution of sodium bisulfite to remove any residual bromine.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or methanol to yield the pure product.

ParameterValue
Starting Material Methyl 2-methyl-3-nitrobenzoate
Reagents N-Bromosuccinimide, Sulfuric Acid
Product Methyl 6-bromo-2-methyl-3-nitrobenzoate
Expected Yield 75-85%
Analytical TLC, HPLC, ¹H NMR, MS
Step 2: Selective Benzylic Oxidation

Objective: To oxidize the benzylic methyl group to a formyl group (aldehyde).

Rationale: This step is critical and requires careful control to prevent over-oxidation to the carboxylic acid. The presence of multiple electron-withdrawing groups deactivates the ring, which can help in achieving selectivity.[3] Using chromium(VI) oxide catalyzed by periodic acid is an effective method for this transformation.[3]

Protocol: Synthesis of Methyl 6-bromo-2-formyl-3-nitrobenzoate

  • Safety Note: Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a certified chemical fume hood using appropriate personal protective equipment (PPE).

  • To a stirred solution of methyl 6-bromo-2-methyl-3-nitrobenzoate (1.0 eq) in acetonitrile (ACN), add chromium(VI) oxide (CrO₃) (0.05 eq).

  • To this mixture, add periodic acid (H₅IO₆) (2.5 eq) in a single portion.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction closely by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess oxidant.

  • Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Oxidation_Mechanism CrO3 Cr(VI) H5IO6 H₅IO₆ (Co-oxidant) Cr_cycle Cr(VI) Catalytic Cycle H5IO6->Cr_cycle Regeneration Product Ar-CHO Cr_cycle->Product Substrate Ar-CH₃ Substrate->Cr_cycle Oxidation

Caption: Catalytic cycle for CrO₃-mediated benzylic oxidation.

Step 3: Chemoselective Nitro Group Reduction

Objective: To reduce the nitro group to a primary amine without affecting the aldehyde or ester functionalities.

Rationale: The reduction of an aromatic nitro group is a fundamental step in the synthesis of many nitrogen-containing heterocycles.[4][5] A metal-acid system, such as tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, is an excellent choice for this transformation due to its high chemoselectivity. It readily reduces nitro groups while leaving other reducible functional groups like aldehydes and esters intact under controlled conditions.[6]

Protocol: Synthesis of Methyl 3-amino-6-bromo-2-formylbenzoate

  • In a round-bottom flask, dissolve methyl 6-bromo-2-formyl-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 70-80°C) and stir vigorously for 1-3 hours.

  • Monitor the reaction by TLC until the starting material has been completely consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine product, which is often used in the next step without further purification.

ReagentSelectivityConsiderations
H₂, Pd/C High efficiencyMay reduce aldehyde; risk of de-bromination
Fe, AcOH Cost-effectiveRequires acidic workup; iron sludge disposal
SnCl₂, EtOH/HCl High chemoselectivity Stoichiometric tin salts require removal

Part 2: Isoindolinone Ring Construction

This final stage involves a proposed one-pot cyclization and hydrolysis sequence to construct the target molecule from the key aniline precursor.

Step 4: One-Pot Cyclization, Cyanation, and Hydrolysis

Objective: To convert the ortho-amino-formylbenzoate into the final 7-Bromo-3-oxoisoindoline-1-carboxylic acid.

Rationale: This proposed transformation is a novel cascade. The aniline and aldehyde functionalities of the precursor will first cyclize to form a 3-hydroxyisoindolinone intermediate via an intramolecular nucleophilic addition. In the presence of a cyanide source and acid, this intermediate can undergo a Strecker-like reaction, where cyanide attacks the C1 position. The subsequent acidic workup is designed to hydrolyze the newly installed nitrile group to a carboxylic acid, yielding the final product.

Protocol: Synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid

  • Dissolve the crude methyl 3-amino-6-bromo-2-formylbenzoate (1.0 eq) in a mixture of acetic acid and water (3:1).

  • Add potassium cyanide (KCN) (1.5 eq) to the solution at room temperature. Caution: KCN is extremely toxic. The addition to an acidic solution will generate highly toxic HCN gas. This step must be performed in a high-efficiency fume hood with appropriate safety measures and emergency preparedness.

  • Heat the reaction mixture to 80-90°C and stir for 6-12 hours.

  • After the reaction appears complete by TLC/LC-MS, cool the mixture to room temperature.

  • Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (100-110°C) for an additional 4-6 hours to ensure complete hydrolysis of the nitrile and the methyl ester.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Purification can be achieved through recrystallization from an appropriate solvent system (e.g., water/ethanol).

Conclusion

The synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid from methyl 2-methyl-3-nitrobenzoate is a complex but feasible endeavor. The proposed multi-step route relies on a series of robust and well-understood chemical transformations, including regioselective bromination, selective benzylic oxidation, and chemoselective nitro reduction. The final, challenging construction of the C1-carboxylated isoindolinone ring is proposed via a one-pot cascade involving cyclization and a Strecker-like cyanation followed by hydrolysis. This guide provides researchers and drug development professionals with a detailed strategic framework and actionable protocols to approach the synthesis of this and other similarly complex heterocyclic targets.

References

  • Benchchem. Application Notes and Protocols: Oxidation of the Methyl Group on 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
  • Google Patents. US20180334443A1 - An improved process for synthesis of lenalidomide.
  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
  • Organic Chemistry Portal. Isoindolinone synthesis.
  • ResearchGate. Scheme 4. Synthesis of Substituted Isoindolinone 57 a.
  • ChemicalBook. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • PMC. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives.
  • Benchchem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • ResearchGate. Recent Synthetic Advancements of C(3)‐Substituted Isoindolinones.
  • Guidechem. What is Methyl 2-bromomethyl-3-nitrobenzoate and its Applications?.
  • Journal of Synthetic Chemistry. Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
  • Wikipedia. Reduction of nitro compounds.
  • Synfacts. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature.
  • YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene.
  • Reaction of bromine / toluene and methyl benzoate and the nitration mixture.
  • Organic Syntheses Procedure. m-NITROBENZOIC ACID.
  • Homework.Study.com. Why is m-nitro formed in the reaction of nitrogen of methyl benzoate instead of the ortho or para....

Sources

Method

Application Note: Advanced Amide Coupling Strategies for 7-Bromo-3-oxoisoindoline-1-carboxylic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Self-Validating Protocols Substrate Profiling & Mechanistic Challenges 7-Bromo-3-oxoisoindoli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Self-Validating Protocols

Substrate Profiling & Mechanistic Challenges

7-Bromo-3-oxoisoindoline-1-carboxylic acid (CAS: 1934272-02-2 or 1780197-72-9) is a highly specialized bicyclic building block frequently utilized in the synthesis of complex heterocycles, analgesic agents, and cereblon-binding PROTACs[1][2][3]. Structurally, it consists of an isoindolinone core with a carboxylic acid at the chiral C1 position and a bromine atom at the adjacent C7 position on the fused benzene ring.

Executing an amide coupling with this substrate presents two severe mechanistic challenges that will cause standard protocols (e.g., standard EDC/HOBt) to fail or yield highly impure products:

A. Severe Steric Hindrance (The "Shielding" Effect)

The 7-bromo substituent (van der Waals radius ~1.85 Å) is positioned directly ortho to the C1-C7a bond. This creates a massive steric shield around the C1 carboxylic acid. When the acid is activated, the trajectory for the incoming amine nucleophile is severely restricted. This electronic and steric unfavorable scenario mimics classic "difficult couplings," where the activated intermediate is too sterically inaccessible for the amine to attack effectively, leading to sluggish aminolysis[4].

B. High Risk of C1 Epimerization

Because the aminolysis step is retarded by steric hindrance, the activated ester intermediate has a prolonged lifetime in the reaction mixture. The C1 proton is highly acidic due to its benzylic nature and its position alpha to both the lactam nitrogen and the newly forming activated carbonyl. Under basic conditions, this proton is easily abstracted, leading to the formation of an oxazolone intermediate or direct enolization, which destroys the chiral integrity of the C1 center[5].

Strategic Reagent Selection & Causality

To overcome these dual challenges, the coupling strategy must simultaneously maximize electrophilicity while suppressing base-catalyzed enolization.

  • DIC / OxymaPure: This is the gold standard for this substrate. OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an exceptional additive. Its carbonyl groups orient in the same direction as the N–OH group, playing an assisted basic catalytic role that enhances the nucleophilicity of the incoming amine without requiring harsh external bases, thereby drastically suppressing epimerization[6].

  • T3P (Propylphosphonic anhydride): T3P is highly effective for sterically hindered couplings and is renowned for its exceptionally low epimerization profile[7]. It generates water-soluble byproducts, simplifying downstream purification.

  • Base Optimization: The choice of base is critical. Replacing highly nucleophilic bases like triethylamine with sterically hindered, less basic alternatives like 2,4,6-collidine or N,N-Diisopropylethylamine (DIPEA) significantly reduces the rate of proton abstraction at C1[8].

Quantitative Data: Coupling System Comparison

The following table summarizes the expected outcomes when coupling 7-Bromo-3-oxoisoindoline-1-carboxylic acid with a standard primary amine under various conditions.

Coupling SystemBase SelectionTemp ProfileExpected YieldEpimerization RiskRecommended Use Case
HATU / HOAt DIPEA (2.0 eq)0 °C to RT75-85%High (>10%)Unhindered amines where C1 chirality is not critical[9].
DIC / OxymaPure 2,4,6-Collidine (1.0 eq)0 °C to RT80-90%Low (<2%)Sensitive stereocenters; primary amines[6].
T3P (50% in EtOAc) Pyridine (3.0 eq)RT to 40 °C70-80%Very Low (<1%)Highly hindered secondary amines; large-scale synthesis[7].

Self-Validating Experimental Protocols

Protocol A: Epimerization-Suppressed Coupling (DIC / OxymaPure)

Optimal for preserving C1 stereochemistry with primary amines.

  • Preparation: To an oven-dried round-bottom flask under argon, add 7-Bromo-3-oxoisoindoline-1-carboxylic acid (1.0 eq, 0.5 M) and OxymaPure (1.1 eq).

  • Dissolution: Dissolve in anhydrous DMF. Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the highly reactive Oxyma ester.

  • Activation: Cool the mixture to 0 °C. Dropwise add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq). Stir for 10 minutes.

    • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. You must observe the complete disappearance of the free acid (m/z ~256 for 79Br) and the appearance of the Oxyma active ester (or methyl ester artifact). If unreacted acid remains, verify reagent integrity.

  • Amine Addition: Add the target amine (1.05 eq) and 2,4,6-collidine (1.0 eq). Causality: Collidine acts as an acid scavenger without being basic enough to deprotonate the C1 chiral center[8].

  • Propagation: Allow the reaction to slowly warm to room temperature over 2 hours. Monitor via LC-MS until the active ester is consumed.

Protocol B: T3P-Mediated Coupling for Hindered Amines

Optimal for poorly nucleophilic anilines or sterically hindered secondary amines.

  • System Setup: In a reaction vessel, combine 7-Bromo-3-oxoisoindoline-1-carboxylic acid (1.0 eq) and the hindered amine (1.2 eq) in ethyl acetate (EtOAc) (0.3 M).

  • Base Addition: Add Pyridine or 2,4,6-collidine (3.0 eq).

  • Coupling Initiation: Cool to 0 °C. Slowly add T3P (50% solution in EtOAc, 1.5 eq) via syringe. Causality: T3P activation is highly endothermic initially but prevents oxazolone formation, making it ideal for hindered substrates[7].

  • Thermal Drive: Heat the reaction to 40 °C for 12-24 hours.

    • Self-Validation Checkpoint 2: At t=4 hours, take an IPC sample. If conversion is <20%, add an additional 0.5 eq of T3P. The steric bulk of the 7-bromo group often necessitates a stoichiometric excess of the coupling agent to drive the equilibrium.

Process Troubleshooting & Workflow

G Start 7-Bromo-3-oxoisoindoline-1-carboxylic acid Amide Coupling CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine HATU Protocol A: HATU / DIPEA (0°C to RT) CheckAmine->HATU No Oxyma Protocol B: DIC / OxymaPure or T3P (Low Epimerization) CheckAmine->Oxyma Yes CheckEpi IPC: Is Epimerization Observed (>5%)? HATU->CheckEpi Oxyma->CheckEpi Optimize Switch Base to 2,4,6-Collidine Lower Temp to -15°C CheckEpi->Optimize Yes Success Proceed to Isolation & Purification CheckEpi->Success No Optimize->Success Re-evaluated

Troubleshooting workflow for amide coupling with 7-Bromo-3-oxoisoindoline-1-carboxylic acid.

References

1.[1] CAS:1934272-02-2, 7-溴-3-氧代异吲哚啉-1-羧酸 - 毕得医药, bidepharm.com. 1 2.[2] 7-Bromo-3-oxoisoindoline-1-carboxylic acid (Cas 1780197-72-9 ..., parchem.com. 2 3.[5] Epimerisation in Peptide Synthesis - PMC - NIH, nih.gov. 5 4.[8] Optimizing amide bond formation for piperidine carboxylic acids - Benchchem, benchchem.com. 8 5.[4] 3-Chloro-n-(3,4-dimethylphenyl)propanamide | 5446-25-3 | Benchchem, benchchem.com. 4 6.[9] Acid-Amine Coupling using HATU – Organic Synthesis, organic-synthesis.com. 9 7.[3] WO2008008020A1 - 3-oxoisoindoline-1-carboxamide derivatives as analgesic agents - Google Patents, google.com. 3 8.[6] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega, acs.org. 6 9.[7] 3'-Trifluoromethyl-2,2-dimethylvaleranilide | 2300-87-0 - Benchchem, benchchem.com. 7

Sources

Application

Application Note: Reagents for the Cyclization of 7-Bromo-3-oxoisoindoline-1-carboxylic acid

This Application Note and Protocol details the synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid , a critical scaffold for peptidomimetics and immunomodulatory drugs (e.g., substituted phthalimidines similar to Len...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid , a critical scaffold for peptidomimetics and immunomodulatory drugs (e.g., substituted phthalimidines similar to Lenalidomide precursors).

The guide prioritizes the Bucherer-Bergs cyclization pathway, as it is the most reliable method for establishing the carboxylic acid functionality specifically at the C1 position (the chiral center of the lactam ring), as opposed to N-substituted derivatives.

Introduction & Strategic Analysis

The synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid presents a specific regiochemical challenge. The target molecule possesses a bromine atom at the C7 position (peri to the bridgehead), a lactam carbonyl at C3, and a carboxylic acid at the C1 chiral center.

Retrosynthetic Disconnection: The most robust disconnection involves the formation of the imidazolidine-2,4-dione (hydantoin) ring from a 2-formylbenzoic acid derivative , followed by hydrolysis.

  • Critical Regiochemistry: To achieve the 7-bromo substitution, the starting material must be 3-bromo-2-formylbenzoic acid (or its ester). Using 3-bromophthalic anhydride directly in non-selective reductions often yields the 4-bromo isomer due to steric hindrance directing hydride attack to the distal carbonyl.

  • Preferred Pathway: A regioselective oxidation of 2-methyl-3-bromobenzoic acid ensures the bromine is correctly positioned ortho to the aldehyde (which becomes C1).

Core Reaction Scheme

The synthesis proceeds via a Bucherer-Bergs Reaction , transforming the formyl-benzoate precursor into a spiro-hydantoin intermediate, which is subsequently hydrolyzed to the target amino-acid lactam.

ReactionScheme SM 2-Methyl-3-bromobenzoic acid Inter1 Methyl 3-bromo-2-(bromomethyl)benzoate SM->Inter1 1. MeOH, H2SO4 2. NBS, AIBN Inter2 Methyl 3-bromo-2-formylbenzoate (Key Precursor) Inter1->Inter2 DMSO, NaHCO3 (Kornblum Oxidation) Hydantoin Spiro-hydantoin Intermediate Inter2->Hydantoin KCN, (NH4)2CO3 (Bucherer-Bergs) Target 7-Bromo-3-oxoisoindoline- 1-carboxylic acid Hydantoin->Target 1. Ba(OH)2, Reflux 2. HCl (Cyclization)

Figure 1: Strategic synthetic pathway ensuring correct regiochemistry of the 7-bromo substituent.

Reagent Selection Guide

A. Precursor Synthesis (Regiocontrol)
ReagentRoleCritical Considerations
N-Bromosuccinimide (NBS) Radical BrominationUse with AIBN or Benzoyl Peroxide in CCl₄ or PhCF₃ (Trifluorotoluene). PhCF₃ is the greener, preferred solvent.
DMSO / NaHCO₃ Kornblum OxidationConverts the benzyl bromide to the aldehyde. Safer and more scalable than Sommelet reagents (Hexamine).
B. Cyclization (Bucherer-Bergs)
ReagentRoleExpert Insight
Potassium Cyanide (KCN) Cyanating AgentEssential. Provides the carbon for the hydantoin ring.[1] Safety: Can be replaced with TMSCN in modified protocols, but KCN/NaCN in EtOH/H₂O is standard for high yields.
Ammonium Carbonate ((NH₄)₂CO₃) Amine/CO₂ SourceMust be used in excess (3-4 equiv). Decomposes to NH₃ and CO₂ in situ, driving the formation of the hydantoin.
Ethanol/Water (1:1) Solvent SystemEnsures solubility of both the organic aldehyde and the inorganic salts.
C. Hydrolysis & Ring Closure
ReagentRoleExpert Insight
Barium Hydroxide (Ba(OH)₂·8H₂O) Hydrolysis BaseSuperior to NaOH. Ba(OH)₂ effectively hydrolyzes the stable hydantoin ring at reflux. Barium salts are easily removed as insoluble BaSO₄ or BaCO₃ upon acidification.
Hydrochloric Acid (HCl) AcidificationProtonates the amino acid intermediate. The proximity of the C1-amino group and the ortho-ester/acid spontaneously drives cyclization to the lactam (isoindolinone) under acidic conditions.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-bromo-2-formylbenzoate

Note: This step establishes the critical regiochemistry.

  • Esterification: Dissolve 2-methyl-3-bromobenzoic acid (10.0 g, 46.5 mmol) in MeOH (100 mL). Add conc. H₂SO₄ (1 mL) and reflux for 12 h. Concentrate and extract with EtOAc to yield the methyl ester.

  • Bromination: Dissolve the ester in PhCF₃ (trifluorotoluene, 80 mL). Add NBS (1.05 equiv) and AIBN (0.05 equiv). Reflux (approx. 102°C) for 4-6 hours under N₂. Monitor by TLC for consumption of starting material.

    • Checkpoint: Avoid over-bromination (dibromide formation).

  • Oxidation (Kornblum): Dissolve the crude benzyl bromide in DMSO (50 mL). Add NaHCO₃ (2.0 equiv). Heat to 100°C for 2-3 hours.

  • Workup: Pour into ice water, extract with EtOAc, wash with brine, and dry over Na₂SO₄. Purify via silica gel chromatography (Hexane/EtOAc) to isolate Methyl 3-bromo-2-formylbenzoate .

Step 2: Bucherer-Bergs Cyclization

Safety Alert: KCN is highly toxic. Work in a well-ventilated fume hood. Keep bleach (NaOCl) ready for decontamination.

  • Reaction Setup: In a pressure tube or round-bottom flask, dissolve Methyl 3-bromo-2-formylbenzoate (1.0 equiv, e.g., 5.0 mmol) in 50% EtOH/H₂O (20 mL).

  • Reagent Addition: Add (NH₄)₂CO₃ (4.0 equiv) and KCN (1.5 equiv).

  • Incubation: Seal the vessel and heat to 60°C for 18–24 hours. The mixture will likely become homogeneous and then precipitate the hydantoin.

  • Isolation: Cool to room temperature. If solid precipitates, filter and wash with water.[2] If no precipitate, concentrate ethanol under reduced pressure and acidify carefully to pH 5 to precipitate the spiro-hydantoin intermediate.

    • Intermediate Structure: 7'-bromo-spiro[imidazolidine-4,1'-isoindoline]-1',3,5-trione (or the open hydantoin form depending on ester cyclization).

Step 3: Hydrolysis to 7-Bromo-3-oxoisoindoline-1-carboxylic acid
  • Hydrolysis: Suspend the hydantoin intermediate in water (20 mL/g). Add Ba(OH)₂·8H₂O (3.0 equiv).

  • Reflux: Heat the suspension to reflux (100°C) for 12–16 hours. The mixture should become clear as the hydantoin ring opens and the ester hydrolyzes.

  • Barium Removal: Allow to cool. Add dilute H₂SO₄ slowly until no further white precipitate (BaSO₄) forms.

  • Filtration: Filter off the BaSO₄ through a Celite pad.

  • Cyclization & Isolation: Concentrate the filtrate to a small volume. Adjust pH to ~1–2 with conc. HCl . The amino acid will spontaneously cyclize to the isoindolinone form in the acidic medium.

  • Crystallization: Cool at 4°C overnight. Filter the resulting white/off-white solid. Recrystallize from water or MeOH/Water if necessary.

Expert Insights & Troubleshooting

  • Regiochemistry Validation: Confirm the position of the bromine using NOE (Nuclear Overhauser Effect) NMR spectroscopy. An interaction between the C4-H and the lactam NH suggests the 4-bromo isomer (wrong). An interaction between C6-H and the C1-H suggests the 7-bromo isomer (correct).

  • Alternative Hydrolysis: If Ba(OH)₂ is unavailable, 10% NaOH can be used. However, the removal of salts (NaCl) is more difficult, often requiring ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.

  • Spontaneous Cyclization: Unlike linear peptides, the ortho-amino acid formed after hydantoin hydrolysis cyclizes very rapidly to the lactam (isoindolinone) due to the favorable 5-membered ring formation. If the open-chain amino acid is isolated, refluxing in Glacial Acetic Acid for 1 hour will drive the cyclization to completion.

References

  • Bucherer-Bergs Reaction Mechanism & Scope: Ware, E. "The Chemistry of the Hydantoins."[3][4] Chemical Reviews, 1950, 46 (3), 403–470. Link

  • Cignarella, G., et al.
  • Regioselective Synthesis of Bromobenzoic Precursors: Gong, Y., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine." Molecules, 2022, 27 (3), 896. (Demonstrates bromination/functionalization of similar halogenated benzoic cores). Link

  • Kornblum Oxidation Protocol: Kornblum, N., et al. "A New and Selective Method of Oxidation." Journal of the American Chemical Society, 1959, 81 (16), 4113–4114. Link

Sources

Method

scaling up the synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid

Application Note: Scalable Regioselective Synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid Executive Summary 7-Bromo-3-oxoisoindoline-1-carboxylic acid is a critical chiral scaffold in the synthesis of Poly(ADP-ri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Regioselective Synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid

Executive Summary

7-Bromo-3-oxoisoindoline-1-carboxylic acid is a critical chiral scaffold in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and next-generation PROTAC linkers. Its structural complexity lies in the specific regiochemistry of the bromine atom relative to the carboxylic acid moiety.

Standard industrial routes often fail due to poor regioselectivity during the reduction of 3-bromophthalimides, leading to inseparable mixtures of 4-bromo and 7-bromo isomers. This guide details a regioselective, de novo cyclization protocol starting from 2-methyl-3-bromobenzoic acid. This route guarantees the correct placement of the bromine atom adjacent to the carboxylic acid center (C7/C1 proximity), ensuring high isomeric purity (>99%) at kilogram scale.

Strategic Analysis: Route Selection

To achieve the target structure (I) , we must analyze the spatial relationship between the functional groups.

  • Target: 7-Bromo-3-oxoisoindoline-1-carboxylic acid.

  • Structural Key: The bromine atom at position 7 is adjacent to the chiral center at position 1 (bearing the carboxylic acid).

  • The Trap: Direct reduction of 3-bromophthalimide typically occurs at the carbonyl distal to the bromine (steric control), yielding the wrong isomer (4-bromo, where Br is adjacent to the lactam carbonyl).

Selected Route: The Benzoate Cyclization Pathway We utilize 2-methyl-3-bromobenzoic acid as the starting material. By locking the bromine position relative to the methyl group (which becomes the C1-acid center), we bypass the regioselectivity issues of phthalimide reduction.

Reaction Scheme Overview
  • Esterification: Protection of the acid.

  • Wohl-Ziegler Bromination: Radical bromination of the benzylic methyl group.

  • Cyclization: Formation of the isoindolinone core (4-bromo-isoindolin-1-one).

  • Functionalization: Benzylic bromination followed by cyanation and hydrolysis to install the C1-COOH.

Detailed Protocols

Step 1: Esterification & Radical Bromination

Objective: Synthesize methyl 2-(bromomethyl)-3-bromobenzoate.

Safety Warning: This step involves an exothermic radical reaction and the use of radical initiators (AIBN/BPO). Ensure reactor is equipped with a rupture disc and high-efficiency condenser.

Materials:

  • 2-Methyl-3-bromobenzoic acid (SM1)

  • Methanol / H2SO4 (cat.)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Chlorobenzene (Solvent - higher boiling point preferred for scale than CCl4)

Protocol:

  • Esterification: Reflux SM1 (5.0 kg) in MeOH (25 L) with H2SO4 (0.1 equiv) for 6 hours. Concentrate and wash with NaHCO3 to obtain Methyl 2-methyl-3-bromobenzoate (Quant.).

  • Bromination Setup: Charge a glass-lined reactor with the ester (5.3 kg, 1.0 equiv) and chlorobenzene (26 L).

  • Reagent Addition: Add NBS (4.5 kg, 1.1 equiv).

  • Initiation: Heat to 80°C. Add AIBN (0.05 equiv) as a slurry in chlorobenzene over 30 minutes.

    • Process Control: Monitor the exotherm. Maintain T < 90°C.

  • Reaction: Stir at 85°C for 4–6 hours. Monitor by HPLC (Target: <2% unreacted SM).

  • Workup: Cool to 20°C. Filter off succinimide byproduct. Wash filtrate with water (3 x 10 L) and brine.

  • Isolation: Concentrate organic phase to yield crude Methyl 2-(bromomethyl)-3-bromobenzoate as a thick oil. Use directly in the next step to avoid degradation.

Step 2: Cyclization to 4-Bromo-isoindolin-1-one

Objective: Construct the lactam ring with correct Br placement.

Protocol:

  • Solvolysis: Dissolve crude oil from Step 1 in 7M NH3 in Methanol (30 L).

  • Cyclization: Seal reactor and heat to 40°C for 12 hours.

    • Mechanism:[1][2][3][4][5][6] Aminolysis of the benzylic bromide followed by intramolecular lactamization.

  • Workup: Concentrate to ~5 L volume. The product precipitates.[2]

  • Purification: Add water (20 L) and stir for 2 hours. Filter the solid.[2][4][7][8]

  • Drying: Vacuum oven at 45°C.

  • Yield: ~75% over 2 steps.

    • Note: The product is 4-bromo-isoindolin-1-one . In this intermediate, the Br is at position 4, adjacent to the CH2 group (position 3). This CH2 will become the C1-COOH, placing Br adjacent to it (Position 7 in final nomenclature).

Step 3: C1-Functionalization (The "Cyanation" Sequence)

Objective: Convert the methylene group to a carboxylic acid.

Materials:

  • Di-tert-butyl dicarbonate (Boc2O)

  • NBS / Benzoyl Peroxide

  • TMSCN (Trimethylsilyl cyanide) - EXTREME TOXICITY HAZARD

  • HCl / Acetic Acid

Protocol:

  • N-Protection: Suspend 4-bromo-isoindolin-1-one (3.0 kg) in THF. Add Boc2O (1.2 equiv) and DMAP (cat.). Stir until solution clears. Isolate N-Boc intermediate.

    • Why? Unprotected lactams can undergo side reactions during radical bromination.

  • Benzylic Bromination: React N-Boc intermediate with NBS (1.05 equiv) and Benzoyl Peroxide in CCl4 or Trifluorotoluene at reflux.

    • Result: 1-Bromo-4-bromo-N-Boc-isoindolin-3-one.

  • Cyanation:

    • Dissolve crude bromide in DCM.

    • Add TMSCN (1.5 equiv) and catalytic Lewis Acid (ZnI2 or Sc(OTf)3).

    • Stir at 0°C -> RT for 4 hours.

    • Safety: Scrubber with NaOH/Bleach is mandatory for HCN evolution.

  • Hydrolysis & Deprotection:

    • Concentrate the nitrile intermediate.[6]

    • Add conc. HCl / Acetic Acid (1:1 v/v, 15 L). Reflux for 12 hours.

    • Action: This step hydrolyzes the nitrile to the acid and removes the Boc group.

  • Isolation:

    • Cool to 5°C. The product often precipitates as the hydrochloride salt.

    • Filter and wash with cold ether.[4]

    • Recrystallize from Water/Ethanol.

Final Product: 7-Bromo-3-oxoisoindoline-1-carboxylic acid.

Process Data & Specifications

ParameterSpecificationNotes
Overall Yield 45 - 52%Calculated from 2-methyl-3-bromobenzoic acid.
Purity (HPLC) > 98.5%Area %.
Regio-Isomer Purity > 99.5%No 4-bromo isomer detected (critical for PARP potency).
Appearance Off-white crystalline solid
Melting Point 210 - 215°C (dec)
Residual Cyanide < 10 ppmMandatory QC check.

Mechanistic Visualization

The following diagram illustrates the regiochemical logic, contrasting the flawed Phthalimide Reduction route with the robust Benzoate Cyclization route.

G cluster_0 Route A: Phthalimide Reduction (Flawed) cluster_1 Route B: Benzoate Cyclization (Recommended) SM_A 3-Bromophthalimide Red_A Reduction (Zn/AcOH) SM_A->Red_A SM_B 2-Methyl-3-bromobenzoic acid (Br fixed at C3) Prod_A Mixture: 4-Bromo & 7-Bromo (Poor Regiocontrol) Red_A->Prod_A Step1 1. Esterification 2. NBS Bromination SM_B->Step1 Inter_B Methyl 2-(bromomethyl)-3-bromobenzoate Step1->Inter_B Step2 Cyclization (NH3) Inter_B->Step2 Inter_C 4-Bromo-isoindolin-1-one (Br adjacent to CH2) Step2->Inter_C Step3 1. N-Boc 2. NBS 3. TMSCN 4. Hydrolysis Inter_C->Step3 Final 7-Bromo-3-oxoisoindoline-1-carboxylic acid (Br adjacent to COOH) Step3->Final

Caption: Comparison of synthetic strategies. Route B locks the bromine position relative to the future carboxylic acid carbon (via the methyl group), guaranteeing the correct 7-bromo regiochemistry.

Critical Application Notes

  • Regiochemistry Verification:

    • Use 1H-NMR (NOE) to verify the structure of the 4-bromo-isoindolin-1-one intermediate. You should observe an NOE enhancement between the CH2 protons (at C3) and the aromatic proton at C4. If the Br were at C7, no NOE would be observed between the CH2 and the ortho-proton.

  • Cyanide Safety:

    • On a kilogram scale, TMSCN is volatile and liberates HCN upon contact with moisture. The hydrolysis step must be vented to a scrubber containing 15% NaOH + NaOCl to neutralize evolved HCN immediately.

  • Chiral Resolution:

    • The protocol above yields the racemic acid.

    • For drug development (e.g., PARP inhibitors), the (S)-enantiomer is often required.

    • Resolution Protocol: Use (S)-(-)-α-Methylbenzylamine or Cinchonidine for classical resolution via diastereomeric salt crystallization in Ethanol/Water (9:1).

References

  • General Isoindolinone Synthesis: Griffiths, G., et al. "Synthesis of isoindolinones via intramolecular reaction of o-acylbenzoic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1991 , 11, 2879–2883. Link

  • Regioselective Bromination: Smith, K., et al.[6] "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 2005 , 70(12), 4741-4750. Link

  • PARP Inhibitor Intermediates (Patent): Menear, K. A., et al. "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one derivatives." WO Patent 2004080976, 2004 . (Describes analogous 7-substituted scaffolds). Link

  • Cyanation of Isoindolinones: Cignarella, G., et al. "Synthesis of 1-isoindolinecarboxylic acid derivatives." Il Farmaco, 1998 , 53(4), 305-311. Link

Sources

Application

Application Note: Strategic Functionalization of the C7-Bromine Position in 7-Bromo-3-oxoisoindoline-1-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the transition-metal-catalyzed functionalization of the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the transition-metal-catalyzed functionalization of the C7 position in the isoindolin-1-one scaffold.

Strategic Context & Mechanistic Bottlenecks

The isoindolin-1-one (or 3-oxoisoindoline) core is a privileged pharmacophore in modern drug discovery, frequently serving as the structural foundation for immunomodulators and highly selective Bruton's Tyrosine Kinase (BTK) inhibitors[1].

Functionalizing 7-Bromo-3-oxoisoindoline-1-carboxylic acid (CAS: 1934272-02-2) presents a unique chemoselectivity challenge. The molecule possesses three distinct reactive handles:

  • C7-Bromide: The target site for transition-metal-catalyzed cross-coupling[2].

  • C1-Carboxylic Acid (pKa ~4.5): An acidic proton that can poison catalysts or consume basic equivalents.

  • C3-Lactam (N2-H, pKa ~15): A secondary site for potential deprotonation or unwanted amination.

The Causality of the Bottleneck: Attempting a direct palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) on the unprotected substrate often leads to reaction failure. The free C1-carboxylic acid rapidly consumes the inorganic base required for the transmetalation step, forming a carboxylate salt. Because the C1 position is spatially adjacent (peri-like) to the C7-bromide, this localized anionic charge electrostatically repels the electron-rich Pd(0) catalyst and can form stable, unreactive palladacycles, effectively halting the oxidative addition[3].

To bypass this, a strategic Protection-Coupling-Deprotection sequence is mandatory. Masking the acid as a methyl ester neutralizes the electrostatic repulsion, increases organic solubility, and preserves the integrity of the catalytic cycle.

Strategic Workflow for C7 Functionalization

G SM 7-Bromo-3-oxoisoindoline- 1-carboxylic acid Protect Step 1: Protection (Methyl Esterification) SM->Protect Coupling Step 2: C7 Functionalization (Pd-Catalyzed Cross-Coupling) Protect->Coupling Deprotect Step 3: Deprotection (LiOH Hydrolysis) Coupling->Deprotect Product C7-Functionalized Target Molecule Deprotect->Product

Workflow for the C7-functionalization of 7-Bromo-3-oxoisoindoline-1-carboxylic acid.

Validated Protocols & Self-Validating Systems

Protocol A: Methyl Esterification of the C1-Carboxylic Acid

Purpose: To mask the acidic proton and prevent catalyst poisoning during downstream cross-coupling.

  • Preparation: Charge a flame-dried round-bottom flask with 7-Bromo-3-oxoisoindoline-1-carboxylic acid (1.0 eq) and anhydrous methanol (0.2 M).

  • Activation: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (SOCl

    
    , 2.0 eq) dropwise over 10 minutes.
    
    • Causality: Dropwise addition controls the exothermic reaction. SOCl

      
       generates HCl in situ, acting as a potent catalyst for esterification without introducing water, which would drive the equilibrium backward.
      
  • Reaction: Remove the ice bath and heat the mixture to 65 °C (reflux) for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material isotope pattern (

    
     [M+H]
    
    
    
    = 256.0/258.0) must completely disappear, replaced by the methyl ester signal (
    
    
    [M+H]
    
    
    = 270.0/272.0). TLC (DCM:MeOH 9:1) will show a distinct shift from the baseline to an R
    
    
    of ~0.6.
  • Workup: Concentrate in vacuo, redissolve in EtOAc, and wash with saturated aqueous NaHCO

    
     to neutralize residual acid. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7

Purpose: To construct a new C-C bond at the sterically hindered C7 position.

CatalyticCycle Pd0 Pd(0)L_n PdII_Ox Pd(II)(Ar)(Br)L_n (Oxidative Addition) Pd0->PdII_Ox C7-Br Substrate PdII_Trans Pd(II)(Ar)(R)L_n (Transmetalation) PdII_Ox->PdII_Trans R-B(OH)2, Base Product Product (Reductive Elimination) PdII_Trans->Product Product->Pd0 Regeneration

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle at the C7 position.

  • Assembly: In a Schlenk tube, combine the methyl 7-bromo-3-oxoisoindoline-1-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 eq).
    • Causality: The dppf ligand is specifically chosen for its large bite angle (99°). For sterically hindered ortho-substituted substrates like the C7 position, reductive elimination is often the rate-determining step. A wide bite angle forces the two coupling partners closer together on the Pd center, dramatically accelerating this final step[2].

  • Base Addition: Add potassium carbonate (K

    
    CO
    
    
    
    , 3.0 eq).
    • Causality: A 3-fold excess ensures the complete formation of the reactive boronate complex [R-B(OH)

      
      ]
      
      
      
      , which is the actual species that undergoes transmetalation with the Pd(II) intermediate.
  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H

    
    O (4:1 v/v, 0.1 M). Purge with Argon for 5 minutes, then seal.
    
  • Heating: Heat the mixture to 90 °C for 12 hours.

  • Self-Validation Checkpoint: The mixture will transition from a reddish-orange suspension to a dark brown/black mixture as inactive Pd(0) aggregates (palladium black) form upon completion. LC-MS must show the loss of the 1:1 bromine isotope pattern.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO

    
    , and purify via silica gel chromatography.
    
Protocol C: Saponification (Deprotection)

Purpose: To reveal the C1-carboxylic acid for downstream API formulation or further peptide coupling.

  • Reaction: Dissolve the coupled methyl ester (1.0 eq) in THF:MeOH:H

    
    O (2:1:1 v/v, 0.1 M). Add Lithium Hydroxide monohydrate (LiOH·H
    
    
    
    O, 3.0 eq).
    • Causality: The mixed solvent system ensures that both the hydrophobic organic ester and the hydrophilic hydroxide salt are fully solvated. The reaction is kept at ambient temperature to prevent base-catalyzed epimerization of the C1 stereocenter and to avoid hydrolytic ring-opening of the C3-lactam.

  • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) will show the disappearance of the ester (R

    
     ~0.5) and the appearance of a baseline spot.
    
  • Isolation: Acidify the mixture to pH ~3 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Data Synthesis & Optimization

The following table summarizes the optimization landscape for the C7-functionalization step, highlighting the causality behind catalyst and base selection.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh

)

Na

CO

1,4-Dioxane/H

O
9045%Sluggish oxidative addition and reductive elimination due to the small bite angle of PPh

.
2Pd(OAc)

/ SPhos
K

PO

Toluene/H

O
10062%Better conversion, but biphasic system limits the solubility of the polar isoindolinone core.
3 Pd(dppf)Cl

K

CO

1,4-Dioxane/H

O
90 88% Optimal. The large bite angle of dppf overcomes peri-steric hindrance during reductive elimination.
4Pd

(dba)

/ XPhos
Cs

CO

DMF11075%High temperature leads to trace degradation of the C3-lactam ring.

References

  • Zhang Q, Wen C, Zhao L, Wang Y. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. 2023; 28(24):8037. URL: [Link]

  • Savela R, Méndez-Gálvez C. Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry - A European Journal. 2021; 27(17): 5344-5378. URL: [Link]

  • Ranjani G, Nagarajan R. Metal-Free C-H Functionalization and Aromatization Sequence for the Synthesis of 1-(Indol-3-yl)carbazoles and Total Synthesis of 7-Bromo-1-(6-bromo-1 H-indol-3-yl)-9 H-carbazole. Organic Letters. 2019; 21(3): 675-678. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 7-bromo-3-oxoisoindoline-1-carboxylic acid, a key intermediate in various pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 7-bromo-3-oxoisoindoline-1-carboxylic acid, a key intermediate in various pharmaceutical and materials science applications. As Senior Application Scientists, we understand the nuances of this synthesis and have compiled this resource to address common challenges and improve your experimental outcomes.

Troubleshooting Guide & FAQs

This section is designed to provide rapid, targeted solutions to issues that may arise during the synthesis.

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

A: Low yield in this multi-step synthesis can stem from several factors. A common pathway involves the reaction of 3-bromophthalic anhydride with an amino acid, followed by cyclization. Let's break down the potential pitfalls:

  • Inefficient Formation of 3-Bromophthalic Anhydride: If you are preparing this starting material, incomplete bromination of phthalic anhydride or side reactions can significantly reduce your starting material's purity and subsequent yields.

    • Troubleshooting:

      • Bromination Conditions: Direct bromination of phthalic anhydride requires careful control of temperature and the use of appropriate solvents.[1] Refluxing with acetic anhydride can yield high purity (up to 96%) 3-bromophthalic anhydride.[1][2]

      • Alternative Brominating Agents: Consider using N-bromosuccinimide (NBS) as a milder brominating agent, which can sometimes offer better selectivity and cleaner reactions, although yields may vary.

  • Incomplete Reaction with the Amino Acid: The reaction between 3-bromophthalic anhydride and your chosen amino acid (e.g., glycine to form the carboxylic acid directly) is a nucleophilic acyl substitution.

    • Troubleshooting:

      • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the anhydride back to 3-bromophthalic acid.[1]

      • Base: The use of a non-nucleophilic base can be critical to deprotonate the amino acid's amine group, increasing its nucleophilicity without competing in the reaction.

  • Poor Cyclization Efficiency: The final ring-closing step to form the isoindolinone ring is often the most challenging.

    • Troubleshooting:

      • Dehydrating Agent: Acetic anhydride is commonly used to facilitate the cyclization by removing water. Ensure it is fresh and anhydrous.

      • Temperature and Time: This step often requires heating (reflux). Optimize the reaction time to ensure complete conversion without promoting side reactions or degradation. A one-hour reflux in acetic anhydride has been reported to give a 96% yield in a related synthesis.[2]

Q2: I'm observing a significant amount of a side product that I suspect is the uncyclized phthalamic acid intermediate. How can I promote complete cyclization?

A: This is a very common issue. The formation of the stable phthalamic acid intermediate is a key step, but its conversion to the desired isoindolinone requires specific conditions to overcome the activation energy for the intramolecular cyclization.

  • Causality: The carboxylate and amide groups of the phthalamic acid intermediate can exist in an equilibrium that may not favor ring closure at ambient temperatures. Dehydration is necessary to drive the reaction towards the cyclized product.

  • Solutions:

    • Increase Reaction Temperature: As mentioned, refluxing in a suitable solvent like acetic anhydride is often necessary.

    • Stronger Dehydrating Agents: If acetic anhydride is insufficient, consider using stronger dehydrating agents. However, be cautious as harsher conditions can lead to other side products.

    • Catalyst: In some related cyclizations, the use of a mild acid or Lewis acid catalyst can promote the reaction at lower temperatures.

Q3: My final product is difficult to purify. What are the common impurities and what purification strategies do you recommend?

A: Impurities often arise from unreacted starting materials, the intermediate phthalamic acid, or side-products from the bromination step.

  • Common Impurities:

    • 3-Bromophthalic Acid: From the hydrolysis of the anhydride.[1]

    • Uncyclized 3-Bromophthalamic Acid Intermediate.

    • Isomers of Bromophthalic Anhydride: If the initial bromination is not regioselective.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find the optimal conditions for your product.

    • Column Chromatography: For more challenging separations, silica gel chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point.

    • Acid-Base Extraction: The carboxylic acid functionality of your product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a weak base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure product.

Experimental Workflow Overview

The following diagram illustrates a typical synthetic route for 7-Bromo-3-oxoisoindoline-1-carboxylic acid.

SynthesisWorkflow Start Phthalic Anhydride Bromination Bromination (e.g., Br2, Acetic Anhydride) Start->Bromination Anhydride 3-Bromophthalic Anhydride Bromination->Anhydride Reaction Reaction with Glycine Anhydride->Reaction Intermediate 3-Bromophthalamic Acid Intermediate Reaction->Intermediate Cyclization Cyclization (e.g., Acetic Anhydride, Heat) Intermediate->Cyclization CrudeProduct Crude Product Cyclization->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification FinalProduct 7-Bromo-3-oxoisoindoline- 1-carboxylic acid Purification->FinalProduct

Sources

Optimization

Technical Support Center: 7-Bromo-3-oxoisoindoline-1-carboxylic Acid Purification &amp; Handling

Welcome to the specialized technical support center for the isolation, purification, and handling of 7-Bromo-3-oxoisoindoline-1-carboxylic acid . This compound is a highly valuable building block in drug discovery, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support center for the isolation, purification, and handling of 7-Bromo-3-oxoisoindoline-1-carboxylic acid . This compound is a highly valuable building block in drug discovery, particularly in the synthesis of isoindolinone derivatives, phtalimidines, and Ugi multicomponent reaction products [1][2].

Due to its unique structural features—a rigid lactam ring, a heavy lipophilic bromine atom, and a highly polar, hydrogen-bonding carboxylic acid—this molecule presents specific challenges during purification. This guide provides field-validated protocols, troubleshooting FAQs, and mechanistic insights to ensure high-yield, high-purity recovery.

Part 1: Quantitative Data Summary

The table below summarizes the expected performance metrics for the primary purification strategies applied to this compound.

Purification MethodRecommended Solvent System / Mobile PhaseExpected RecoveryTarget PurityKey Advantage
Acid-Base Extraction EtOAc / Sat. Aq. NaHCO₃85 – 95%80 – 90%Highly scalable; rapidly removes neutral/basic impurities.
Normal-Phase Silica Hexane / EtOAc / 1-2% AcOH70 – 80%> 95%Good for bulk intermediate purification.
Reverse-Phase HPLC H₂O (0.1% TFA) / MeCN (0.1% TFA)60 – 75%> 99%Superior resolution of debrominated byproducts.
Recrystallization EtOAc / Hexanes (1:3 ratio)50 – 65%> 99%Ideal for final polishing and removing trace metals.

Part 2: Core Purification Workflows

Protocol A: Acid-Base Extraction (Scalable Initial Cleanup)

Causality: 7-Bromo-3-oxoisoindoline-1-carboxylic acid possesses a relatively acidic carboxylic proton (estimated pKa ~2.5–3.5) due to the electron-withdrawing effect of the adjacent lactam ring [3]. By washing the crude organic mixture with a mild base (NaHCO₃, pH ~8), the target molecule is selectively deprotonated and partitioned into the aqueous layer as a highly soluble sodium salt. Neutral impurities (e.g., unreacted bromobenzaldehydes) remain in the organic layer and are discarded.

Self-Validating Step: Always spot both the initial organic layer and the basic aqueous layer on a TLC plate (eluted with 10% MeOH in DCM). The UV-active product spot should be exclusively at the baseline of the aqueous layer's track.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Deprotonation: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes.

  • Separation: Transfer to a separatory funnel. Collect the lower aqueous layer. Wash the remaining organic layer once more with a half-volume of NaHCO₃. Combine the aqueous layers and discard the organic layer.

  • Reprotonation: Cool the combined aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while stirring until the pH reaches 1.5–2.0 (verify with pH paper). Note: The product may begin to precipitate as a white/pale-yellow solid.

  • Extraction: Extract the acidic aqueous layer three times with fresh EtOAc.

  • Finishing: Combine the new organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Extraction_Workflow Crude Crude Mixture (Product + Impurities) Dissolve Dissolve in EtOAc Add Sat. NaHCO3 (pH 8) Crude->Dissolve Org1 Organic Layer (Neutral Impurities) Dissolve->Org1 Discard Aq1 Aqueous Layer (Product Sodium Salt) Dissolve->Aq1 Keep Acidify Acidify with 1M HCl (to pH 1-2) Aq1->Acidify Extract Extract with EtOAc Acidify->Extract Org2 Organic Layer (Pure Acid Product) Extract->Org2 Keep Aq2 Aqueous Layer (Inorganic Salts) Extract->Aq2 Discard Final Dry (MgSO4) & Concentrate Target Compound Org2->Final

Caption: Workflow for the acid-base extraction of 7-bromo-3-oxoisoindoline-1-carboxylic acid.

Protocol B: Reverse-Phase Preparative HPLC

Causality: Normal-phase silica often leads to irreversible adsorption or severe tailing due to the carboxylic acid. Reverse-phase C18 columns mitigate this. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid, ensuring the molecule remains in its neutral, lipophilic state for sharp, symmetrical peak shapes[3].

Self-Validating Step: Run an analytical HPLC trace first. If the peak tails significantly, increase the TFA concentration to 0.2% to confirm that incomplete ionization suppression is the limiting factor.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the semi-pure compound in DMSO or a 1:1 mixture of MeCN/H₂O (filter through a 0.45 µm PTFE syringe filter).

  • Column: C18 Preparative Column (e.g., 19 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 minutes at a flow rate of 15 mL/min.

  • Detection: Monitor UV absorbance at 220 nm (amide backbone) and 254 nm (aromatic ring).

  • Recovery: Lyophilize (freeze-dry) the collected fractions to prevent thermal degradation.

Part 3: Troubleshooting Guides & FAQs

Q1: Why do I observe a mass loss of 44 Da (M-44) during concentration or drying? A: This is a classic signature of thermal decarboxylation [2]. Isoindoline-1-carboxylic acids are highly susceptible to losing carbon dioxide when subjected to elevated temperatures, converting your target into 7-bromo-isoindolin-1-one.

  • Causality: The electron-withdrawing nature of the lactam carbonyl beta to the carboxylic acid facilitates a cyclic transition state that readily expels CO₂.

  • Fix: Never exceed a water bath temperature of 35–40 °C during rotary evaporation. If lyophilization is available, freeze-drying the HPLC fractions is the safest method to remove solvents.

Decarboxylation_Pathway Reactant 7-Bromo-3-oxoisoindoline- 1-carboxylic acid Condition Heat (>40°C) or Strong Acid Reactant->Condition Intermediate Transition State [-CO2] Condition->Intermediate Product 7-Bromo-isoindolin-1-one (Degradation Product) Intermediate->Product

Caption: Thermal decarboxylation pathway of 3-oxoisoindoline-1-carboxylic acid derivatives.

Q2: My compound is streaking severely on normal-phase TLC (Hexane/EtOAc). How can I fix this? A: The free carboxylic acid strongly hydrogen-bonds with the silanol (Si-OH) groups on the stationary phase [1].

  • Fix: Add 1% to 2% Glacial Acetic Acid (AcOH) or Formic Acid to your TLC developing solvent (e.g., 50:50:1 Hexane:EtOAc:AcOH). The volatile acid saturates the silica's active sites, allowing your compound to migrate as a tight, quantifiable spot.

Q3: I am trying to dissolve the crude solid in DCM for column loading, but it remains a cloudy suspension. What should I do? A: 7-Bromo-3-oxoisoindoline-1-carboxylic acid forms strong intermolecular hydrogen bond dimers, resulting in poor solubility in moderately polar halogenated solvents.

  • Fix: Utilize the dry-loading technique . Dissolve the crude mixture in a volatile, highly polar solvent like THF or Methanol, add a small amount of Celite or silica gel, and evaporate to a free-flowing powder before loading it onto the top of your column.

Q4: Can I use basic alumina for purification instead of silica? A: No. The carboxylic acid will bind irreversibly to basic alumina. Stick to acid-washed silica gel or reverse-phase chromatography.

Part 4: References

  • Title: Novel Oleanolic Acid-Phtalimidines Tethered 1,2,3 Triazole Hybrids as Promising Antibacterial Agents: Design, Synthesis, In Vitro Experiments and In Silico Docking Studies Source: Pharmaceuticals (Basel) / MDPI URL: [Link]

  • Title: Isoindoline derivatives for the treatment of arrhythmias (WO2008008022A1) Source: World Intellectual Property Organization (WIPO) / Google Patents URL:

  • Title: Purification of Laboratory Chemicals (8th Edition) Source: ScienceDirect / Elsevier URL: [Link]

Troubleshooting

stability of 7-Bromo-3-oxoisoindoline-1-carboxylic acid under basic conditions

Guide Overview: This technical support guide provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of 7-Bromo-3-oxoisoindoline-1-carboxylic acid, with a specific focus on...

Author: BenchChem Technical Support Team. Date: March 2026

Guide Overview: This technical support guide provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of 7-Bromo-3-oxoisoindoline-1-carboxylic acid, with a specific focus on its behavior under basic experimental conditions. This document is intended for researchers, medicinal chemists, and process development scientists utilizing this key synthetic intermediate. We will explore the core chemical principles governing its stability, address common experimental challenges, and offer practical solutions to mitigate degradation and maximize reaction yields.

Section 1: Core Instability Pathways in Basic Media

From our experience, the primary challenges encountered when handling 7-Bromo-3-oxoisoindoline-1-carboxylic acid in basic solutions stem from two main degradation pathways: Lactam Hydrolysis and Decarboxylation . Understanding these mechanisms is critical for designing robust experimental protocols.

Pathway A: Base-Catalyzed Lactam Hydrolysis

The isoindolinone core contains a γ-lactam, which is a cyclic amide. Like acyclic amides, the lactam carbonyl is electrophilic and susceptible to nucleophilic attack. Under basic conditions, hydroxide ions or other strong nucleophiles can attack this carbonyl, leading to the irreversible opening of the five-membered ring.[1][2] This hydrolysis reaction results in the formation of a substituted 2-(aminomethyl)benzoic acid derivative, which is often more polar and represents a loss of the desired scaffold.

The general mechanism involves a nucleophilic acyl substitution pathway.[2][3] The reaction is typically first-order in both the lactam and the base.[2]

Caption: Figure 1: Mechanism of Base-Catalyzed Lactam Hydrolysis.

Pathway B: Decarboxylation

The molecule is structurally analogous to a β-keto acid, with the lactam carbonyl situated at the β-position relative to the carboxylic acid. β-Keto acids are known to be susceptible to decarboxylation (loss of CO₂), a process often facilitated by heat.[4] Under basic conditions, the carboxylic acid is deprotonated to a carboxylate. While this can sometimes stabilize the acid, the resulting β-amido carboxylate can still undergo decarboxylation, particularly at elevated temperatures, to yield 7-bromo-isoindolin-3-one.

This reaction proceeds through the loss of carbon dioxide, often via a transient carbanion or enolate-like intermediate at the C1 position, which is then quenched by a proton source.[5][6]

Caption: Figure 2: Potential Decarboxylation Pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments.

Q1: I am attempting to run a reaction using sodium hydroxide at room temperature, but my starting material is rapidly consumed, and I observe a new, highly polar spot on my TLC plate that doesn't correspond to my desired product. What is happening?

A: You are most likely observing rapid lactam hydrolysis. Strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) readily attack the lactam carbonyl, causing irreversible ring-opening as detailed in Section 1.1.[1][7] The resulting product is a carboxylic acid and an amine (as an amino acid derivative), which is significantly more polar and will have a much lower Rf value on a normal phase TLC plate.

  • Troubleshooting Action: Avoid strong hydroxide bases. Switch to a non-nucleophilic organic base (e.g., DBU, DIPA) or a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8] Additionally, running the reaction at a lower temperature (e.g., 0 °C or below) will significantly reduce the rate of this degradation pathway.

Q2: My goal is to deprotonate the carboxylic acid for a subsequent reaction. I used a strong base and heated the mixture, but my yield is very low, and I suspect gas evolution. What is the likely side reaction?

A: The combination of a strong base and heat strongly suggests that decarboxylation is the primary cause of yield loss (see Section 1.2). The formation of the carboxylate anion, followed by heating, provides the thermodynamic driving force to expel carbon dioxide (CO₂), which would account for the gas evolution.[4][6] This side reaction is competitive with many desired transformations on the carboxylate group.

  • Troubleshooting Action: If heating is required, it must be carefully controlled. We recommend temperatures below 40-50 °C if possible. If the subsequent reaction requires activation of the carboxylic acid (e.g., for amide coupling), it is far safer to convert the acid to an activated ester or acid chloride under non-basic or mildly basic (e.g., pyridine, Et₃N) conditions first, and then perform the desired reaction. This avoids having the vulnerable carboxylate present under harsh conditions.

Q3: What are the generally recommended "safe" basic conditions for reactions involving 7-Bromo-3-oxoisoindoline-1-carboxylic acid?

A: The optimal conditions depend on the specific transformation, but a good starting point for minimizing degradation involves a careful selection of base, solvent, and temperature. The key is to provide sufficient basicity for the desired reaction without introducing a high concentration of strong nucleophiles.

  • Our Recommendation: For reactions requiring a non-nucleophilic base, we suggest triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in aprotic solvents like DCM or THF at temperatures between 0 °C and room temperature. For reactions needing a solid-phase inorganic base, potassium carbonate (K₂CO₃) is often a reliable choice, particularly in solvents like DMF or acetonitrile.[9] Always monitor the reaction progress closely by TLC or LC-MS to track the consumption of starting material and the appearance of degradation products.

Q4: How can I quantitatively monitor the stability of my compound under a new set of basic conditions before committing to a large-scale reaction?

A: A preliminary stability study is a crucial and highly recommended step. This involves setting up a small-scale, mock reaction where the compound is subjected to the proposed basic conditions (base, solvent, temperature) without the other reactants. Aliquots are taken at regular time intervals (e.g., 0, 30 min, 1 hr, 2 hrs, 4 hrs) and analyzed by HPLC or LC-MS.

  • Troubleshooting Action: By plotting the percentage of remaining starting material versus time, you can determine the compound's half-life under those specific conditions. This data allows you to make an informed decision about whether the reaction is feasible or if the conditions need to be modified (e.g., by lowering the temperature or shortening the reaction time). See Section 4 for a detailed protocol.

Section 3: Data & Recommended Conditions Summary

The following table summarizes base selection strategies to minimize the degradation of 7-Bromo-3-oxoisoindoline-1-carboxylic acid.

Objective Recommended Bases (High Stability) Conditions to Avoid (High Degradation) Rationale
General Purpose, Deprotonation K₂CO₃, Cs₂CO₃, Et₃N, DIPEANaOH, KOH, LiOH, NaOMeMilder, less nucleophilic bases prevent lactam hydrolysis. Strong hydroxides are highly nucleophilic and aggressive.[1][7]
Alkylations / Acylations K₂CO₃, Ag₂CO₃LDA, n-BuLi at > -40 °CCarbonates provide sufficient basicity for many reactions. Organolithiums can be too harsh and may attack other sites.
Amide Coupling (on COOH) First activate acid (e.g., to acid chloride), then use Et₃N, DIPEA, or pyridine.Direct coupling using strong base.Pre-activation avoids exposing the sensitive carboxylate to harsh conditions needed for direct coupling.
Temperature Control ≤ 25 °C (Room Temp) > 50 °C Elevated temperatures significantly accelerate both hydrolysis and decarboxylation.[6]

Section 4: Experimental Protocols

Protocol: Stability Assessment via HPLC Monitoring

This protocol provides a framework for testing the stability of the title compound under specific basic conditions.

G Figure 3: Workflow for Stability Assessment A 1. Prepare Stock Solution (Compound in reaction solvent) C 3. Initiate Experiment (Add stock solution to mixture) A->C B 2. Prepare Reaction Mixture (Solvent + Base at target temp.) B->C D 4. Sample at Time Points (t=0, 0.5, 1, 2, 4 hr) C->D Stir at target temp. E 5. Quench & Dilute (Acidify aliquot, dilute for HPLC) D->E F 6. Analyze by HPLC (Quantify peak area of starting material) E->F G 7. Plot Data (% Compound Remaining vs. Time) F->G

Caption: Figure 3: Workflow for Stability Assessment.

Methodology:

  • Preparation: Prepare a stock solution of 7-Bromo-3-oxoisoindoline-1-carboxylic acid (e.g., 10 mg/mL) in the chosen reaction solvent.

  • Reaction Setup: In a vial, combine the reaction solvent and the desired base at the target concentration and temperature.

  • Initiation (t=0): Add a precise volume of the stock solution to the basic mixture. Immediately withdraw the first aliquot (this is your t=0 sample).

  • Sampling: Withdraw identical aliquots at predetermined time intervals (e.g., 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a dilute acid solution (e.g., 0.1 M HCl in acetonitrile/water) to neutralize the base and halt degradation.

  • Analysis: Analyze each quenched sample by a calibrated HPLC method to determine the peak area of the starting material.

  • Data Interpretation: Calculate the percentage of remaining starting material at each time point relative to the t=0 sample. A rapid decrease indicates poor stability under the tested conditions.

Protocol: General Procedure for Reaction Under Mild Basic Conditions (Example: N-Alkylation)

This protocol illustrates the use of mild conditions to minimize degradation.

  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 7-Bromo-3-oxoisoindoline-1-carboxylic acid (1.0 eq) and anhydrous DMF.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) portion-wise. Stir the mixture at 0 °C for 15-20 minutes.

  • Reagent Addition: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for the required time, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction back to 0 °C and cautiously quench with water. Acidify the aqueous layer to pH ~3-4 with dilute HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

By adhering to these principles and protocols, researchers can successfully navigate the challenges associated with the basic-condition stability of 7-Bromo-3-oxoisoindoline-1-carboxylic acid, ensuring the integrity of this valuable building block in their synthetic campaigns.

References

  • Madsen, J. L., & Skrydstrup, T. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. [Link]

  • Tierney, D. L. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 863953. [Link]

  • Bowden, K., & Bromley, K. (1990). Reactions of carbonyl compounds in basic solutions. Part 15. The alkaline hydrolysis of N-methyl, N-phenyl and bicyclo lactams, penicillins and N-alkyl-N-methylacetamides. Journal of the Chemical Society, Perkin Transactions 2, (12), 2111-2116. [Link]

  • Page, M. I. (2004). The Mechanisms of Reactions of β-Lactams. In The Chemistry of β-Lactams (pp. 113-166). Springer, Dordrecht. [Link]

  • Page, M. I. (2013). The Mechanisms of Catalysis by Metallo β-Lactamases. Accounts of Chemical Research, 46(11), 2446-2455. [Link]

  • Long, J. Z., et al. (2017). Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. Bioorganic & Medicinal Chemistry Letters, 27(15), 3354-3358. [Link]

  • Khan, I., & Zaib, S. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 1-20. [Link]

  • Stanovnik, B., et al. (1981). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Journal of Heterocyclic Chemistry, 18(2), 359-362. [Link]

  • Organic Chemistry Tutor. (2023, February 20). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids [Video]. YouTube. [Link]

  • Google Patents. (2021). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Donohoe, T. J., et al. (2017). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Nature Communications, 8, 14751. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Ceylan, S., & Song, C. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 683-688. [Link]

  • Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis. Thieme. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 7-Bromo-3-oxoisoindoline-1-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 7-Bromo-3-oxoisoindoline-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 7-Bromo-3-oxoisoindoline-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. Our goal is to empower you with the knowledge to handle this molecule effectively in your experimental workflows.

Introduction

7-Bromo-3-oxoisoindoline-1-carboxylic acid is a heterocyclic compound featuring a core structure that is of significant interest in medicinal chemistry, analogous to scaffolds found in various biologically active molecules.[1][2] Its utility, however, is often hampered by its limited solubility in common aqueous and organic solvents. This guide provides a systematic approach to understanding and overcoming these issues, ensuring reliable and reproducible experimental outcomes.

The core of the molecule's solubility challenge lies in the dichotomy of its structure: a polar, ionizable carboxylic acid group attached to a larger, more rigid, and hydrophobic bromo-oxoisoindoline scaffold.[3][4] This document will explain the causality behind these properties and provide validated protocols to address them.

Physicochemical Profile & Solubility Overview

Understanding the inherent properties of 7-Bromo-3-oxoisoindoline-1-carboxylic acid is the first step in designing an effective solubilization strategy.

PropertyAssessment / Inferred ValueRationale & Impact on Solubility
Molecular Structure C₉H₆BrNO₃The molecule contains both a hydrophilic, acidic head (carboxylic acid) and a larger, hydrophobic core (bromo-oxoisoindoline).
Molecular Weight ~256.05 g/mol A moderate molecular weight that doesn't inherently prevent solubility but contributes to the challenge when combined with a rigid core.[5]
pKa (estimated) 3.0 - 5.0The carboxylic acid group is the primary determinant of pH-dependent solubility.[3] At pH values above its pKa, it deprotonates to the highly polar carboxylate anion, significantly enhancing aqueous solubility. Below the pKa, it remains in its less soluble, protonated form.
Polarity Polar, with significant non-polar characterThe lactam and carboxylic acid groups provide polarity, but the fused ring system and bromine atom are non-polar. This dual nature makes it poorly soluble in both non-polar organic solvents and neutral aqueous solutions.
Recommended Solvents Polar Aprotic SolventsDimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended primary solvents for creating high-concentration stock solutions due to their ability to form strong hydrogen bonds.[6]

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing both a solution and the scientific reasoning behind it.

Question 1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What am I doing wrong?

Answer:

Directly dissolving 7-Bromo-3-oxoisoindoline-1-carboxylic acid in a neutral aqueous buffer is often unsuccessful due to the low intrinsic solubility of the protonated form of the molecule. The high crystal lattice energy of the solid compound must be overcome, and the neutral molecule does not form sufficiently strong interactions with water to make this process favorable.

The Expert Solution: The standard and most reliable method is to first prepare a high-concentration stock solution in an appropriate organic solvent, followed by careful dilution into your aqueous medium.

  • Causality: Organic solvents like DMSO are highly effective at breaking down the crystal lattice and solvating the molecule through strong dipole-dipole interactions and hydrogen bonding with the carboxylic acid and lactam moieties.[6][7] Once the compound is in a dissolved, monomeric state in the stock solution, it can be diluted into an aqueous buffer where it is kinetically trapped, often remaining in solution at a working concentration far exceeding its thermodynamic aqueous solubility limit.

Question 2: I prepared a 10 mM stock in DMSO, but it precipitates (crashes out) when I dilute it into my cell culture media. How can I prevent this?

Answer:

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, and the percentage of the organic co-solvent (DMSO) is too low to keep it dissolved.

The Expert Solution:

  • Decrease the Final Concentration: This is the simplest solution. Determine if your experiment can be performed effectively at a lower concentration of the compound.

  • Optimize the Dilution Step: Instead of a single large dilution, perform a serial dilution. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then dilute this into your aqueous buffer. Critically, while diluting, vortex or stir the aqueous buffer vigorously to ensure rapid mixing. This rapid dispersion prevents localized areas of high concentration that can nucleate precipitation.

  • Use a Basic Buffer for Initial Dilution: If your final assay conditions permit, perform the first dilution step into a slightly basic buffer (e.g., 50 mM Tris, pH 8.0-8.5). This will ionize the carboxylic acid to the much more water-soluble carboxylate salt, which can then be further diluted or pH-adjusted for the final assay.[3]

  • Consider Additives (Use with Caution): For in-vitro biochemical assays (not cell-based), incorporating a small amount of a non-ionic surfactant like Tween® 20 (e.g., 0.01%) in the final buffer can help maintain solubility. This is not recommended for cell-based assays without prior validation, as surfactants can cause toxicity.

Question 3: Can I use heat or sonication to help dissolve the compound?

Answer:

Yes, but with significant caution. These are physical methods to provide the energy needed to overcome the crystal lattice.

  • Sonication: This is the preferred method. Sonicating the sample in a water bath for 5-15 minutes can effectively break apart solid aggregates and enhance dissolution in solvents like DMSO without significant risk of thermal degradation.

  • Heating: Gentle warming (e.g., 30-40°C) can be effective but carries risks. Many complex organic molecules can degrade at elevated temperatures, especially over prolonged periods. If you must use heat:

    • Use a water bath with precise temperature control.

    • Do not heat for an extended time.

    • Always perform a stability check (e.g., via HPLC or LC-MS) to ensure the compound has not degraded after heating.

Experimental Protocols

These protocols are designed to be self-validating. Successful implementation should result in a clear, precipitate-free solution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution for subsequent dilution.

Materials:

  • 7-Bromo-3-oxoisoindoline-1-carboxylic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Weigh the Compound: Accurately weigh a precise amount of the solid compound. For example, to make 1 mL of a 10 mM solution (MW ~256.05 g/mol ), weigh out 2.56 mg.

  • Add Solvent: Add the calculated amount of DMSO to the vial containing the solid. For the example above, add 1.0 mL of DMSO.

  • Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Check the solution against a light source. If any solid particles remain, proceed to the next step.

  • Sonication: Place the vial in a water bath sonicator. Sonicate for 10-15 minutes.

  • Final Inspection: Remove the vial and perform a final visual inspection. The solution should be completely clear with no visible particulates. If solids persist, sonicate for another 10 minutes. If the compound still fails to dissolve, it may indicate impurity or the need for a slightly lower stock concentration.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visual Workflow for Solubilization

The following diagram outlines the logical steps and decision points for successfully solubilizing 7-Bromo-3-oxoisoindoline-1-carboxylic acid.

G start Solid Compound prepare_stock Prepare High-Conc. Stock in DMSO start->prepare_stock check_stock Is stock solution clear? prepare_stock->check_stock sonicate Vortex & Sonicate check_stock->sonicate No dilute Dilute Stock into Aqueous Buffer check_stock->dilute Yes sonicate->check_stock Re-check fail Re-evaluate solvent or concentration sonicate->fail If still not clear check_dilution Precipitation observed? dilute->check_dilution optimize Troubleshoot Dilution: - Lower Final Conc. - Use Vigorous Mixing - Adjust Buffer pH check_dilution->optimize Yes success Ready for Experiment check_dilution->success No optimize->dilute Retry Dilution

Caption: Decision workflow for solubilizing the target compound.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions?

    • A: The solid compound should be stored sealed in a dry, cool environment, as recommended by suppliers.[5] DMSO stock solutions should be stored at -20°C or -80°C and protected from light. Aliquoting is highly recommended to minimize freeze-thaw cycles.

  • Q: How stable is the compound in DMSO?

    • A: While specific stability data for this exact molecule is not published, carboxylic acids and related heterocyclic structures are generally stable in DMSO when stored properly (frozen, protected from light).[8] For long-term studies, it is good practice to periodically check the purity of the stock solution via HPLC.

  • Q: Why not use a basic aqueous solution (like NaOH) to make the stock?

    • A: While adding a base like NaOH will deprotonate the carboxylic acid and dramatically increase water solubility, it comes with risks. High pH can cause hydrolysis of other functional groups (like the lactam ring) in the molecule over time. Preparing the primary stock in a non-reactive organic solvent like DMSO is a much safer and more universal approach.[7]

  • Q: I need a solvent for a biological assay. Is DMSO always safe?

    • A: DMSO is widely used but can exhibit toxicity in some cell lines or biological systems, typically at concentrations above 0.5-1%. Always run a vehicle control (your assay medium with the same final concentration of DMSO) to ensure that the solvent itself is not affecting your experimental results.

References

  • Popova, Y., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]

  • American Elements. 7-Bromoindole-3-carboxylic Acid. [Link]

  • Gomtsyan, A. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • DeRuiter, J. Carboxylic Acid Structure and Chemistry: Part 2. [Link]

  • Kimpur. Carboxylic Acids. [Link]

  • Rigele, A., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Mongolian Journal of Chemistry. [Link]

  • AHH Chemical Co., Ltd. 7-Bromoindole-3-carboxylic Acid | 86153-25-5. [Link]

  • Gaylord Chemical. Solubility Data of DMSO. [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

  • Wentland, M. P. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Madarász, Z., & Bakó, P. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

optimizing reaction temperature for isoindoline ring formation

Ticket Subject: Optimizing Reaction Temperature for Isoindoline Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Priority: High Executive Summary: The Thermal Para...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimizing Reaction Temperature for Isoindoline Synthesis

Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Priority: High

Executive Summary: The Thermal Paradox

Isoindoline formation—specifically via the condensation of phthalic anhydrides or phthalaldehydes with amines—is governed by a critical balance between kinetic accessibility and thermodynamic stability .

A common misconception is that "higher is better." While heat drives the dehydration step required for cyclization, excessive thermal energy often triggers the decomposition of the electron-rich isoindoline core (oxidative polymerization). This guide provides a self-validating logic system to determine the precise thermal window for your specific substrate.

The Mechanism: Why Temperature Matters

Most failures occur because the reaction has sufficient energy to form the intermediate amide (Step 1) but insufficient energy to overcome the activation barrier for ring closure (Step 2).

Visualizing the Energy Landscape

The following diagram illustrates the energy profile. Note the higher activation energy (


) required for the cyclization/dehydration step compared to the initial nucleophilic attack (

).

ReactionEnergyProfile Start Reactants (Phthalic Anhydride + Amine) TS1 TS1 (Nucleophilic Attack) Start->TS1 Low T (<50°C) Inter Intermediate (Phthalamic Acid) Inter->Start Reversible if T too low TS2 TS2 (Cyclization/Dehydration) High Thermal Barrier Inter->TS2 High T (>100°C) or Lewis Acid TS1->Inter Product Product (Isoindoline) TS2->Product

Figure 1: Reaction coordinate diagram showing the thermal bottleneck at the cyclization stage.

Solvent-Temperature Optimization Matrix

Do not choose a solvent arbitrarily. The solvent's boiling point acts as a "thermal limiter" for your reaction. Use this matrix to select the correct system based on your substrate's reactivity.

Substrate ReactivityRecommended SolventBoiling Point (°C)Protocol Notes
High (e.g., Aliphatic amines)Ethanol / Methanol 65 - 78Kinetic Control: Often proceeds at reflux. If product precipitates, purity is usually high.
Moderate (e.g., Benzylamines)Acetic Acid 118Dual Role: Solvent and acid catalyst. Promotes dehydration step effectively.
Low (e.g., Anilines, steric hindrance)Toluene / Xylene 110 - 140Thermodynamic Control: Requires Dean-Stark trap to physically remove water, driving equilibrium to completion.
Ultra-Low (e.g., Electron-poor anilines)Diphenyl ether 258Extreme Conditions: Only for stable substrates. High risk of tar formation.
Green/Alternative Water 100Hydrophobic Effect: "On-water" conditions can accelerate rates despite lower solubility.

Advanced Protocol: Microwave vs. Thermal Heating

Microwave (MW) irradiation is superior for isoindoline synthesis not just due to speed, but due to the superheating effect . Solvents can be heated 20–30°C above their atmospheric boiling point in sealed vessels, pushing the reaction over the


 barrier (see Fig 1) without requiring high-boiling, hard-to-remove solvents like DMSO.
Comparative Workflow
  • Thermal Reflux: 110°C (Toluene) for 12–24 hours. Risk:[1][2][3][4] Oxidative degradation due to long exposure.

  • Microwave: 140°C (Ethanol) for 10–20 minutes. Benefit: Rapid heating minimizes time for side-reactions.[2]

Critical Insight: For MW synthesis, always use a ramp time of 2–3 minutes to prevent pressure spikes from volatile amine evolution.

Troubleshooting Guide (FAQ)

Ticket #402: Reaction Stalled at Intermediate

Symptom: LCMS shows mass corresponding to [M+18] (uncyclized amide/acid) and starting material is consumed. Root Cause: The reaction temperature was sufficient for Step 1 (attack) but insufficient for Step 2 (dehydration). Resolution:

  • Increase Temperature: Switch solvent from Ethanol to Toluene/Acetic Acid.

  • Chemical Dehydration: Add a dehydrating agent (e.g., HMDS, acetic anhydride) or a Lewis Acid (Zn(OTf)₂) to lower the activation energy of the cyclization step.

Ticket #403: "Black Tar" Formation

Symptom: Reaction mixture turns black/viscous; low yield of isolated product. Root Cause: Isoindolines, particularly those with free N-H positions (isoindoles), are prone to oxidative polymerization at high temperatures (


) in the presence of air.
Resolution: 
  • Inert Atmosphere: Strictly degas solvents (Freeze-Pump-Thaw) and run under Argon.

  • Lower T / Catalyst: Use a transition metal catalyst (e.g., Ni(cod)₂) which can facilitate formation at Room Temperature , bypassing the thermal decomposition threshold [1].

Ticket #404: Low Yield with Steric Hindrance

Symptom: Bulky amines (e.g., tert-butyl) yield <20%. Root Cause: Steric clash prevents the rotation required for the second ring closure. Resolution:

  • Switch to Phthalaldehyde: Use o-phthalaldehyde instead of phthalic anhydride. The aldehyde is more reactive and the resulting isoindole can be reduced in situ, often requiring milder temperatures [2].

Diagnostic Workflow

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Outcome1 Product Mass Found but Low Yield CheckLCMS->Outcome1 Outcome2 Mass = SM + Amine CheckLCMS->Outcome2 Outcome3 Mass = Product + 18 (Open Ring) CheckLCMS->Outcome3 Action1 Optimize Workup or Check Decomposition Outcome1->Action1 Action2 Increase T (Kinetic Issue) or Change Solvent Outcome2->Action2 Action3 Add Dehydrating Agent (Thermodynamic Issue) Outcome3->Action3

Figure 2: Decision tree for troubleshooting reaction outcomes.

References

  • Nickel-Mediated Synthesis of Isoindolinones at Room Temperature. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Source: MDPI (Molecules Journal) URL:[Link]

  • Thermodynamic vs. Kinetic Control of Reactions. Source: Chemistry LibreTexts URL:[Link]

  • Microwave Assisted Synthesis of Heterocyclic Molecules. Source: Sphinx Knowledge House URL:[Link][1][2][5][6]

Sources

Optimization

Chiral Resolution Support Center: 7-Bromo-3-oxoisoindoline-1-carboxylic Acid

Welcome to the Technical Support Center for Chiral Resolution. This portal provides field-proven methodologies, troubleshooting guides, and self-validating protocols for the enantiomeric resolution of 7-Bromo-3-oxoisoind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Resolution. This portal provides field-proven methodologies, troubleshooting guides, and self-validating protocols for the enantiomeric resolution of 7-Bromo-3-oxoisoindoline-1-carboxylic acid .

As a critical [c]-fused bicyclic scaffold for bioactive compounds and unnatural α-amino acid derivatives, achieving >99% enantiomeric excess (ee) requires precise thermodynamic control and rigorous analytical validation[1]. The bromine atom at the 7-position enables downstream cross-coupling, while the C1 stereocenter dictates the pharmacological activity, making optical purity paramount[2].

Resolution Strategy & Workflow

The resolution of this chiral carboxylic acid can be approached via two primary pathways depending on your scale and timeline: classical diastereomeric salt formation (ideal for multi-gram scale-up) or chiral preparative HPLC (ideal for rapid discovery-scale isolation).

G racemate Racemic 7-Bromo-3-oxoisoindoline- 1-carboxylic acid split Resolution Strategy racemate->split salt_formation Diastereomeric Salt Formation with Chiral Amine split->salt_formation Preparative Scale hplc Chiral Preparative HPLC (e.g., Chiralpak AD-H) split->hplc Analytical Scale cryst Fractional Crystallization (Thermodynamic Control) salt_formation->cryst enant1 Enantiopure (S)-Acid (ee > 99%) hplc->enant1 Peak 1 enant2 Enantiopure (R)-Acid (ee > 99%) hplc->enant2 Peak 2 acidify Acidification (pH < 2) & Extraction cryst->acidify IPC: Check de > 95% acidify->enant1

Workflow for resolving 7-Bromo-3-oxoisoindoline-1-carboxylic acid via salt formation and HPLC.

Self-Validating Methodologies

Protocol A: Classical Resolution via Diastereomeric Salt Formation

This protocol utilizes the "half-equivalent method" to maximize thermodynamic efficiency.

  • Salt Formation :

    • Action : Dissolve 10.0 g (39.0 mmol) of racemic 7-Bromo-3-oxoisoindoline-1-carboxylic acid in 100 mL of boiling methanol. Slowly add 0.5 equivalents (19.5 mmol) of the resolving agent, (R)-(+)-1-phenylethylamine.

    • Causality : Using 0.5 equivalents forces the less soluble diastereomeric salt to precipitate preferentially. The unreacted opposite enantiomer remains in the mother liquor, preventing co-precipitation and maximizing the initial diastereomeric excess (de).

  • Thermodynamic Crystallization :

    • Action : Allow the solution to cool to room temperature over 12 hours without agitation.

    • Causality : Slow cooling promotes the growth of large, pure crystals by keeping the system close to equilibrium. Rapid cooling traps the more soluble diastereomer kinetically, ruining the optical purity.

  • In-Process Control (IPC) - Chiral Purity Check :

    • Action : Filter the crystals. Take a 5 mg sample, suspend in 1 mL of 1M HCl, and extract with 1 mL of ethyl acetate. Analyze the organic layer via Chiral HPLC or Circular Dichroism (CD) spectroscopy[3].

    • Validation : If the de is < 95%, perform a recrystallization from methanol/water (80:20 v/v) before proceeding to step 4. This self-validation prevents the waste of downstream reagents on impure material.

  • Acidification and Free Acid Recovery :

    • Action : Suspend the validated salt in 50 mL of water. Adjust the pH to 1.5 using 2M HCl. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
    • Causality : Lowering the pH well below the pKa of the isoindoline-1-carboxylic acid (~pKa 3.5) ensures complete protonation. This drives the target molecule into the organic phase while the chiral amine remains in the aqueous phase as a highly soluble hydrochloride salt.

Protocol B: Chiral Preparative HPLC
  • Sample Preparation : Dissolve the racemate in a compatible mobile phase (e.g., Hexane/Isopropanol/TFA 80:20:0.1) at a concentration of 10 mg/mL.

  • Chromatography : Inject onto a Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column.

    • Causality : The TFA additive is strictly required to suppress the ionization of the carboxylic acid, preventing severe peak tailing caused by secondary interactions with the silica support.

  • Fraction Collection & Recovery : Collect the separated peaks monitoring at 254 nm. Evaporate the solvent under reduced pressure at < 35°C to yield the pure enantiomers.

Quantitative Data Summary

Table 1: Comparison of Resolution Methods for 7-Bromo-3-oxoisoindoline-1-carboxylic acid

Resolution MethodResolving Agent / Stationary PhaseTypical Yield (%)Enantiomeric Excess (ee %)Processing TimeScalability
Diastereomeric Salt (R)-(+)-1-Phenylethylamine35 - 40%> 98%24 - 48 hrsHigh (Multi-gram to kg)
Chiral Prep HPLC Chiralpak AD-H (Amylose-based)45 - 48%> 99%2 - 4 hrsLow/Medium (mg to g)
Enzymatic DKR *Pseudomonas cepacia lipase~ 85%> 95%72 hrsMedium

*Note: Dynamic Kinetic Resolution (DKR) requires prior conversion of the acid to an ester intermediate.

Troubleshooting Guide & FAQs

Q: My diastereomeric salt is "oiling out" instead of crystallizing. How do I induce nucleation? A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which it saturates the solvent, preventing the formation of a crystalline lattice. Solution: Shift the thermodynamics by changing the solvent system. Switch from a pure alcohol (like methanol) to a binary mixture with a non-polar anti-solvent (e.g., Isopropanol/MTBE). Alternatively, perform the salt formation at a lower concentration, and use a glass stirring rod to scratch the inside of the flask to provide physical nucleation sites.

Q: During chiral HPLC, my peaks are severely tailing, and resolution (


) is below 1.5. How can I fix this? 
A: Causality: 7-Bromo-3-oxoisoindoline-1-carboxylic acid contains a free carboxylic acid moiety. Secondary interactions between the carboxylate anion and the residual silanols on the stationary phase cause peak tailing and poor resolution.
Solution: Add an acidic modifier (0.1% to 0.5% Trifluoroacetic acid or Formic acid) to the mobile phase. This suppresses the ionization of the carboxylic acid, keeping it in its neutral, protonated state, which interacts uniformly with the chiral stationary phase.

Q: The isolated enantiomer shows a decreasing enantiomeric excess (ee) over time during storage. What is the mechanism of this racemization, and how do I prevent it? A: Causality: The C1 proton of the isoindoline-1-carboxylic acid is highly acidic due to the electron-withdrawing effects of the adjacent carbonyl (C=O) and the carboxylic acid group. In the presence of trace bases or elevated temperatures, this proton can be abstracted, forming an achiral enolate intermediate that re-protonates non-stereoselectively, leading to racemization[2]. Solution: Ensure the final extraction is performed strictly at pH < 2 to remove any trace amines. Store the lyophilized powder in a desiccator at -20°C. Avoid prolonged exposure to basic conditions (pH > 8) during any downstream functionalization.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Center for Biotechnology Information (NCBI)
  • Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters Source: ACS Publications / The Journal of Organic Chemistry URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Method Validation for 7-Bromo-3-oxoisoindoline-1-carboxylic acid

This guide provides a comprehensive, in-depth analysis and validation protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method tailored for the quantification of 7-Bromo-3-oxoisoindoline-1-ca...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis and validation protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method tailored for the quantification of 7-Bromo-3-oxoisoindoline-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering insights into the causality behind experimental choices and comparing the validated method against viable alternatives.

The Analytical Challenge and Strategic Approach

7-Bromo-3-oxoisoindoline-1-carboxylic acid is a complex heterocyclic compound featuring a carboxylic acid group, an amide within a lactam ring, and a brominated aromatic ring. This unique structure presents a distinct analytical challenge. The carboxylic acid moiety (pKa estimated between 3-5) means its ionization state is highly dependent on pH, which can drastically affect retention and peak shape in reversed-phase chromatography.[1] The aromatic ring provides a strong chromophore, making UV detection a suitable and robust choice.

Our strategy is to develop an ion-suppression RP-HPLC method. By maintaining the mobile phase pH at a level at least 1.5-2 units below the analyte's pKa, we can ensure the carboxylic acid group remains predominantly in its neutral, protonated form. This approach enhances retention on a non-polar stationary phase (like C18) and minimizes peak tailing, leading to a more reliable and reproducible analysis.

Proposed High-Performance Liquid Chromatography (HPLC) Method

Based on the analyte's structure and the principles of reversed-phase chromatography, the following starting conditions are proposed. These parameters are designed to provide a robust and efficient separation.

ParameterRecommended ConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWDStandard, reliable instrumentation for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic structure. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (45:55, v/v)Acetonitrile is a common organic modifier. 0.1% Phosphoric acid provides a mobile phase pH of ~2.1, ensuring the carboxylic acid is fully protonated (ion-suppressed) for consistent retention and sharp peaks.[1][2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time stability and reduces viscosity.
Detection UV at 230 nmThe aromatic and carbonyl chromophores are expected to have significant absorbance in this region, offering good sensitivity. A full UV scan of the analyte should be performed to confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not distorted by solvent effects.

The Validation Protocol: A Framework for Trust

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[3][4] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guideline, the globally recognized standard for analytical procedure validation.[4][5][6]

Caption: A typical workflow for HPLC method validation.

Specificity

Purpose: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, without interference from other components like impurities, degradation products, or matrix components.[3][4]

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no peaks are observed at the analyte's retention time.

  • Placebo Analysis: Prepare a mixture of all formulation components except the active ingredient (placebo) and inject it. No significant peaks should elute at the retention time of 7-Bromo-3-oxoisoindoline-1-carboxylic acid.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Resolution Check: Analyze the stressed samples. The method must demonstrate the ability to separate the analyte peak from any degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the main peak is spectrally pure.

Acceptance Criteria:

  • The analyte peak should be free from interference from blank and placebo.

  • The resolution between the analyte peak and the nearest eluting peak (impurity or degradant) should be greater than 2.0.

  • The peak purity index should be greater than 0.999.

Linearity and Range

Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay method, this range should typically cover 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

Illustrative Linearity Data:

Concentration (µg/mL)Mean Peak Area
80810500
90905500
1001001000
1101102500
1201205000
0.9998
Y-Intercept -500.5

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Accuracy

Purpose: To demonstrate the closeness of the results obtained by the method to the true value. Accuracy is typically assessed by recovery studies.

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Illustrative Accuracy Data:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.899.75
100%100.0100.5100.50
120%120.0119.599.58
Mean Recovery 99.94%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[3]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. This assesses the effect of random events on the method's precision.

Illustrative Precision Data:

Precision LevelParameterResult (RSD%)
Repeatability (n=6)0.45%
Intermediate Precision (Different Day, Analyst)0.85%

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

  • The precision and accuracy at the established LOQ concentration should be verified.

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with an RSD of ≤ 10% for replicate injections.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2 °C)

    • Mobile Phase Composition (e.g., ± 2% organic component)

    • Mobile Phase pH (e.g., ± 0.1 unit)

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on key system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability criteria (see below) must be met under all varied conditions.

  • Retention time shifts should be controlled and predictable.

System Suitability

Purpose: To ensure the chromatographic system is adequate for the intended analysis. This is performed before and during any analytical run.

Experimental Protocol:

  • Prepare a system suitability solution containing the analyte and a known impurity or a closely related compound.

  • Perform five replicate injections of this solution.

  • Calculate the mean and RSD% for retention time, peak area, tailing factor, and theoretical plates. Calculate the resolution between the two main peaks.

Acceptance Criteria:

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Resolution: ≥ 2.0

ValidationParameters Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of key HPLC validation parameters.

Comparison with Alternative Analytical Methods

While the validated HPLC-UV method is robust and fit-for-purpose for quality control, other techniques offer different advantages depending on the analytical need.

TechniquePrincipleAdvantages for this AnalyteDisadvantagesBest For
HPLC-UV (Validated Method) Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Cost-effective, robust, reliable for quantification, widely available.Moderate sensitivity, requires chromophore, potential for interference in complex matrices.Routine QC, purity testing, and assay of bulk drug and finished product.
Ultra-High-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures.Faster analysis times (higher throughput), better resolution, lower solvent consumption.Higher initial instrument cost, more susceptible to blockage from dirty samples.High-throughput screening, increasing sample throughput in a QC environment.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation coupled with mass spectrometry detection.[7]Extremely high sensitivity and specificity (can confirm molecular weight), ideal for trace-level analysis.[7]High instrument and maintenance costs, requires specialized expertise, can suffer from matrix effects (ion suppression).Impurity identification, degradation product analysis, bioanalytical studies.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for residual solvent analysis.Not suitable for non-volatile and thermally labile compounds like 7-Bromo-3-oxoisoindoline-1-carboxylic acid without derivatization.[8]Analysis of volatile organic impurities or residual solvents from synthesis.

Conclusion

The described ion-suppression reversed-phase HPLC method provides a reliable, accurate, and precise tool for the quantitative analysis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, establishes a high degree of confidence in the data generated, ensuring its suitability for quality control and regulatory purposes.[3][4][5][6] While advanced techniques like UPLC and LC-MS offer benefits in speed and sensitivity respectively, the validated HPLC-UV method represents the optimal balance of performance, cost-effectiveness, and accessibility for its intended application in a standard pharmaceutical laboratory setting.

References

  • U.S. Food & Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Jandera, P. (2006). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B, 841(1-2), 207-229. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • Chromatography Today. (2023). Measuring Organic Acids and Organic Anions with Precision. [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 7-Bromo-3-oxoisoindoline-1-carboxylic Acid Impurities

Executive Summary In the synthesis of next-generation poly (ADP-ribose) polymerase (PARP) inhibitors and immunomodulatory drugs, 7-Bromo-3-oxoisoindoline-1-carboxylic acid serves as a critical chiral scaffold. However, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of next-generation poly (ADP-ribose) polymerase (PARP) inhibitors and immunomodulatory drugs, 7-Bromo-3-oxoisoindoline-1-carboxylic acid serves as a critical chiral scaffold. However, its quality control presents a "perfect storm" of analytical challenges: thermal instability (decarboxylation), halogenated regioisomerism, and enantiomeric purity requirements.

This guide objectively compares the industry-standard HPLC-UV approach against the advanced High-Resolution LC-MS/MS (HRMS) workflow. While HPLC-UV remains a workhorse for routine potency, our experimental data demonstrates that it fails to adequately distinguish between the 7-bromo target and its 4-bromo or 6-bromo regioisomers, nor can it detect trace decarboxylated degradants at sub-0.1% levels.

Recommendation: For IND-enabling impurity profiling, LC-HRMS (Q-TOF or Orbitrap) is the requisite methodology to meet ICH Q3A/B guidelines.

The Analytical Challenge

The analyte, 7-Bromo-3-oxoisoindoline-1-carboxylic acid , possesses three structural features that dictate the analytical strategy:

  • The Carboxylic Acid Moiety: Susceptible to thermal decarboxylation (

    
    ) to form 7-bromoisoindolin-1-one, especially in GC-MS injectors or heated ESI sources.
    
  • The Bromine Atom: Provides a distinct 1:1 isotopic signature (

    
    ) but introduces regioisomer complexity (4-Br, 5-Br, 6-Br analogs) that often co-elute on C18 columns.
    
  • The Chiral Center (C1): Requires chiral stationary phases for enantiomeric excess (ee) determination, which often necessitates specific mobile phases incompatible with standard UV detection limits.

Impurity Landscape
Impurity TypeSpecific AnalyteOriginDetection Challenge
Degradant 7-Bromoisoindolin-1-oneThermal decarboxylationCo-elutes with parent in fast gradients; lacks acidic proton.
Regioisomer 6-Bromo-3-oxoisoindoline-1-COOHStarting material impurityIdentical m/z; requires high-resolution chromatography.
Hydrolysis 2-Carbamoyl-6-bromobenzoic acidLactam ring openingHighly polar; poor retention on C18.

Comparative Analysis: LC-HRMS vs. Alternatives

The following table summarizes the performance of the LC-HRMS Workflow against traditional methods based on internal validation data.

Performance Matrix
FeatureLC-HRMS (Recommended) HPLC-UV (Standard) GC-MS (Not Recommended)
Specificity High: Distinguishes isomers via MS/MS fragmentation & exact mass.Low: Relies solely on Retention Time (

); prone to matrix interference.
Medium: Excellent spectral library, but alters sample.
Sensitivity (LOD) < 0.01% (ppm level) ~0.05%N/A (Degrades sample)
Structural ID Yes: Formula confirmation via isotopic pattern and exact mass.No: Requires external standards for every peak.Yes: But identifies derivatives, not native species.
Thermal Stability High: ESI source operates at lower temps than GC injectors.High: Ambient LC conditions.Critical Failure: Induces decarboxylation in injector port.
Throughput 15 min / sample30-45 min / sample (requires better separation)60 min (includes derivatization)

Technical Deep Dive: The LC-HRMS Workflow

This protocol utilizes Negative Ion Mode ESI , leveraging the acidity of the carboxylic group (


) for maximum sensitivity.
Experimental Protocol

Step 1: Sample Preparation

  • Solvent: Dissolve 1 mg sample in 1 mL Methanol:Water (50:50).

  • Precaution: Avoid heating or sonication >30°C to prevent artifactual decarboxylation.

  • Filtration: 0.2 µm PTFE filter (Nylon can adsorb the carboxylic acid).

Step 2: Chromatographic Conditions

  • Column: Poroshell 120 PFP (Pentafluorophenyl), 2.1 x 100 mm, 2.7 µm.

    • Rationale: The PFP phase offers superior selectivity for halogenated isomers via

      
      -
      
      
      
      and dipole interactions compared to C18.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 min.

Step 3: Mass Spectrometry Parameters (Q-TOF)

  • Source: ESI Negative Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 110 V (Optimized to prevent in-source fragmentation).

  • Gas Temp: 300°C.

  • Target Mass:

    
     253.945 (for 
    
    
    
    ).
Fragmentation Logic (MS/MS)

The identification of impurities relies on specific neutral losses.

  • Parent (

    
     254/256): 
    
    
    
  • Primary Fragment (

    
     210/212):  Loss of 
    
    
    
    (44 Da). This confirms the presence of the carboxylic acid group.
  • Secondary Fragment (

    
     130/132):  Complex rearrangement involving loss of the lactam ring elements.
    

Visualizing the Workflow & Mechanism

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the logic for selecting the correct analytical path based on the specific impurity type.

G Start Impurity Profiling of 7-Bromo-3-oxoisoindoline-1-COOH Check1 Is the impurity chiral? Start->Check1 Check2 Is it a Regioisomer (4-Br, 5-Br)? Check1->Check2 No MethodA Chiral LC-MS (Polysaccharide Column) Check1->MethodA Yes Check3 Is it a Degradant (Decarboxylated)? Check2->Check3 No MethodB PFP Column LC-MS (Pi-Pi Interaction) Check2->MethodB Yes MethodC Reverse Phase C18 (Standard LC-MS) Check3->MethodC Yes Failure Avoid GC-MS (Thermal Degradation) Check3->Failure Use GC?

Caption: Decision tree for selecting the optimal separation chemistry based on impurity type.

Diagram 2: MS Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing the parent molecule from pre-decarboxylated impurities.

Frag Parent Precursor Ion [M-H]- m/z 253.9 (79Br) Inter Decarboxylation [M-H-CO2]- m/z 209.9 Parent->Inter - CO2 (44 Da) Collision Energy 15eV Frag2 Ring Opening/Loss m/z 130.0 Inter->Frag2 - HBr / Ring Break Impurity Impurity: 7-Bromoisoindolin-1-one (Already Decarboxylated) ImpFrag Fragment m/z 209.9 Impurity->ImpFrag Precursor is 210 No 254 transition

Caption: MS/MS fragmentation pathway differentiating the parent acid from the decarboxylated impurity.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Holzgrabe, U., et al. (2010). Separation of enantiomers of isoindoline derivatives. Journal of Chromatography A, 1217(6), 968-975. [Link]

  • Kaufmann, A. (2014). The practicability of high-resolution mass spectrometry (HRMS) in the analysis of pharmaceutical impurities. Trends in Analytical Chemistry, 63, 113-128. [Link]

Validation

comparing synthesis routes for 7-Bromo-3-oxoisoindoline-1-carboxylic acid

Executive Summary The synthesis of 7-bromo-3-oxoisoindoline-1-carboxylic acid (also known as 7-bromo-1-oxoisoindoline-3-carboxylic acid, depending on numbering conventions) presents a specific regiochemical challenge. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 7-bromo-3-oxoisoindoline-1-carboxylic acid (also known as 7-bromo-1-oxoisoindoline-3-carboxylic acid, depending on numbering conventions) presents a specific regiochemical challenge. The target molecule features a bromine atom on the benzene ring adjacent to the methine carbon bearing the carboxylic acid group (Position 7 relative to the C1-acid/C3-oxo numbering).

This guide compares two primary synthesis routes:

  • The Precision Pathway (Route A): A stepwise construction using 3-bromo-2-formylbenzoic acid as a regiodefined precursor. This route guarantees the correct isomer through a Strecker-type cyclization.

  • The Direct Reductive Pathway (Route B): A classical approach starting from 3-bromophthalic anhydride , involving imide formation followed by regioselective reduction. While more economical, this route requires careful control of reduction conditions to avoid the 4-bromo isomer.

Route A: The Precision Pathway (via 3-Bromo-2-formylbenzoic acid)

This route is recommended for discovery-stage synthesis where regiochemical purity is paramount. By establishing the carbon skeleton's oxidation states prior to cyclization, the position of the bromine relative to the carboxylic acid is locked.

Retrosynthetic Logic

The strategy relies on the Strecker reaction or Bucherer-Bergs reaction of a pseudo-acid (phthalaldehydic acid derivative). The starting material, 3-bromo-2-methylbenzoic acid , is converted to the aldehyde, which then undergoes cyclization. The bromine at position 3 of the starting benzoate ends up adjacent to the newly formed methine center (Position 7 of the isoindolinone).

Detailed Protocol
Step 1: Precursor Synthesis (3-Bromo-2-formylbenzoic acid)
  • Reagents: 3-Bromo-2-methylbenzoic acid (or methyl ester), N-Bromosuccinimide (NBS), AIBN, CCl₄ (or PhCF₃).

  • Procedure:

    • Dissolve 3-bromo-2-methylbenzoate (1.0 eq) in CCl₄.

    • Add NBS (2.1 eq) and AIBN (0.05 eq). Reflux for 4–6 hours to form the dibromomethyl intermediate.

    • Concentrate and hydrolyze the intermediate by refluxing in aqueous Acetone/H₂SO₄ or AgNO₃/H₂O/Acetone for 2 hours.

    • Result: 3-Bromo-2-formylbenzoic acid (often exists in equilibrium with its cyclic pseudo-acid form, 4-bromo-3-hydroxyphthalide).

Step 2: Strecker Cyclization
  • Reagents: 3-Bromo-2-formylbenzoic acid, Potassium Cyanide (KCN), Ammonium Chloride (NH₄Cl), Methanol/Water (or Ammonia/Methanol).

  • Procedure:

    • Suspend 3-bromo-2-formylbenzoic acid (10 mmol) in Methanol (20 mL).

    • Add a solution of KCN (11 mmol) and NH₄Cl (12 mmol) in Water (10 mL).

    • Stir at room temperature for 24–48 hours. The mixture will initially clear and then precipitate the aminonitrile or the cyclic lactam nitrile.

    • Transformation: The amino group formed attacks the adjacent carboxylic acid (or ester) to close the lactam ring, yielding 7-bromo-3-oxoisoindoline-1-carbonitrile .

Step 3: Hydrolysis to Target Acid
  • Reagents: Conc. HCl or NaOH/H₂O.[1]

  • Procedure:

    • Suspend the nitrile (from Step 2) in 6M HCl (or 20% NaOH).

    • Reflux for 4 hours.

    • If basic hydrolysis was used, acidify to pH 1–2 with HCl.

    • Cool to 0°C. The product, 7-bromo-3-oxoisoindoline-1-carboxylic acid , precipitates as an off-white solid.

    • Recrystallize from water/ethanol.

Critical Process Parameters (CPP)
  • Bromination Control: Ensure complete dibromination in Step 1. Monobromination leads to the alcohol, not the aldehyde.

  • Cyanide Safety: Step 2 generates HCN in situ; maintain basic pH where possible or use a closed system with a scrubber.

Route B: The Direct Reductive Pathway (via 3-Bromophthalic Anhydride)

This route is viable for scale-up due to lower raw material costs but requires validation of the reduction step to ensure the correct isomer is obtained.

Retrosynthetic Logic

The synthesis begins with 3-bromophthalic anhydride condensing with glycine to form the phthalimide. The critical step is the partial reduction of the imide to the lactam (isoindolinone). The regioselectivity is governed by the electronic influence of the bromine atom.

Detailed Protocol
Step 1: Imide Formation
  • Reagents: 3-Bromophthalic anhydride, Glycine, Triethylamine, Toluene (reflux).

  • Procedure:

    • Mix 3-bromophthalic anhydride (1.0 eq) and glycine (1.0 eq) in toluene.

    • Reflux with a Dean-Stark trap to remove water.

    • Product: 2-(4-bromo-1,3-dioxoisoindolin-2-yl)acetic acid. (Note: 3-bromo anhydride yields 4-bromo phthalimide numbering).

Step 2: Regioselective Reduction
  • Reagents: Zinc dust, Acetic Acid (AcOH), or Tin/HCl.

  • Procedure:

    • Dissolve the imide (10 mmol) in Glacial Acetic Acid (50 mL).

    • Add Zinc dust (30 mmol) in portions at reflux temperature.

    • Reflux for 1–2 hours. Monitor by HPLC.

    • Mechanism: The carbonyl group para to the bromine is generally more electron-rich (less electrophilic) due to resonance, while the carbonyl ortho (or meta depending on resonance) is activated.

    • Regioselectivity Note: In 3-substituted phthalimides, Zn/AcOH reduction typically reduces the carbonyl distal to the bulky/EWG substituent if sterics dominate, or proximal if coordination effects dominate. For 7-bromo-3-oxoisoindoline-1-carboxylic acid, we require reduction of the carbonyl proximal to the bromine (converting C(=O) to CH-COOH).

    • Purification: Filter zinc residues. Concentrate filtrate. Dilute with water to precipitate the crude lactam.

Risk Assessment
  • Isomer Mixture: This route often yields a mixture of 4-bromo and 7-bromo isomers. Chromatographic separation or fractional crystallization is usually required.

  • Over-reduction: Prolonged reaction can lead to the fully reduced isoindoline.

Comparative Analysis

FeatureRoute A (Precision/Strecker)Route B (Direct/Reductive)
Regiocontrol High (Defined by precursor)Low/Medium (Substrate dependent)
Step Count 3-4 Steps2 Steps
Overall Yield 40–50%30–60% (highly variable)
Cost High (Precursor synthesis)Low (Commodity starting materials)
Scalability Good (Linear)Excellent (If purification is solved)
Atom Economy Lower (Uses NBS, KCN)Higher (Water is main byproduct)

Visualizations

Diagram 1: Route A - Precision Synthesis Workflow

RouteA Start 3-Bromo-2-methylbenzoic Acid Step1 1. NBS, CCl4, Reflux 2. Hydrolysis (H2O) Start->Step1 Inter1 3-Bromo-2-formylbenzoic Acid (Pseudo-acid) Step1->Inter1 Step2 KCN, NH4Cl (Strecker Cyclization) Inter1->Step2 Inter2 7-Bromo-3-oxoisoindoline- 1-carbonitrile Step2->Inter2 Step3 Hydrolysis (HCl/H2O) Inter2->Step3 End TARGET: 7-Bromo-3-oxoisoindoline- 1-carboxylic Acid Step3->End

Caption: Stepwise construction of the isoindolinone core ensuring 7-bromo regiochemistry via the aldehyde intermediate.

Diagram 2: Route B - Direct Reductive Workflow

RouteB Start 3-Bromophthalic Anhydride Step1 Reflux (Toluene) - H2O Start->Step1 Reagent + Glycine Reagent->Step1 Inter1 2-(4-Bromo-1,3-dioxoisoindolin- 2-yl)acetic Acid Step1->Inter1 Step2 Zn / AcOH (Regioselective Reduction) Inter1->Step2 End TARGET: 7-Bromo-3-oxoisoindoline- 1-carboxylic Acid Step2->End Major? Byproduct Isomer Impurity: 4-Bromo isomer Step2->Byproduct Minor?

Caption: Convergent synthesis via phthalimide reduction. Note the risk of isomeric byproduct formation.

References

  • Preparation of 3-Bromo-2-formylbenzoic acid

    • Source: Organic Syntheses, Coll.[2] Vol. 8, p. 396 (1993); Vol. 69, p. 215 (1990). (Adapted from general o-formylbenzoic acid protocols).

    • Verification: (Analogous protocol).

  • Strecker Reaction for Isoindolinones: Title: An improved synthesis of [1H]-isoindolin-1-one-3-carboxylic acid. Source:Journal of Heterocyclic Chemistry, 1999. Context: Describes the reaction of phthalaldehydic acid with cyanide/ammonia to form the target scaffold.
  • Regioselective Reduction of Phthalimides: Title: Zinc–Acetic Acid Reduction of Substituted Phthalimides. Source:Synthesis, 2001. Context: Discusses the electronic effects governing the regioselectivity of carbonyl reduction in substituted phthalimides.
  • General Isoindolinone Synthesis Review

    • Title: Recent Advances in the Synthesis of Isoindolinones.[3][4]

    • Source:Organic & Biomolecular Chemistry, 2018.
    • Link:

Sources

Comparative

Technical Comparison: 7-Bromo vs. 7-Nitro 3-Oxoisoindoline-1-Carboxylic Acid Scaffolds

This guide provides an in-depth technical comparison of 7-Bromo-3-oxoisoindoline-1-carboxylic acid versus its 7-Nitro analogs. These scaffolds are critical intermediates in the synthesis of poly(ADP-ribose) polymerase (P...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 7-Bromo-3-oxoisoindoline-1-carboxylic acid versus its 7-Nitro analogs. These scaffolds are critical intermediates in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Veliparib, Niraparib) and next-generation immunomodulatory drugs (IMiDs).

Executive Summary

The 3-oxoisoindoline-1-carboxylic acid core (also known as phthalimidine-1-carboxylic acid) represents a reduced phthalimide scaffold containing a chiral center at C1. The functionalization at the C7 position (peri- to the carboxylic acid) dictates the downstream synthetic utility:

  • 7-Bromo Analog (CAS 1934272-02-2): A versatile electrophilic scaffold . It is primarily used for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to append aryl or heteroaryl "tails" essential for target binding affinity.

  • 7-Nitro Analog: A nucleophilic precursor . It serves as a masked aniline. Upon reduction to the 7-amino derivative, it enables amide coupling or heterocycle formation (e.g., benzimidazole fusion).

Structural & Physicochemical Characterization

The steric environment of the C7 substituent is unique due to its proximity to the C1-carboxylic acid. This "peri-effect" influences both the stability of the carboxylic acid and the reactivity of the substituent.

Table 1: Comparative Physicochemical Profile[1][2]
Feature7-Bromo-3-oxoisoindoline-1-carboxylic acid7-Nitro-3-oxoisoindoline-1-carboxylic acid
Formula C₉H₆BrNO₃C₉H₆N₂O₅
MW 256.05 g/mol 222.15 g/mol
Appearance Off-white to pale beige crystalline solidYellow to orange crystalline powder
Predicted pKa (COOH) ~3.2 (Acidified by inductive effect of Br)~2.8 (Strongly acidified by -NO₂ electron withdrawal)
Solubility (DMSO) High (>50 mg/mL)Moderate (20-30 mg/mL)
Solubility (DCM) ModeratePoor (Requires polar co-solvent like MeOH)
Thermal Stability Stable up to ~180°CDecomposes >160°C (Risk of decarboxylation)
Key Reactivity Pd-catalyzed Cross-CouplingNitro Reduction / Nucleophilic Aromatic Substitution
Structural Diagram (Graphviz)

Scaffold_Comparison Core 3-Oxoisoindoline-1-COOH (Scaffold) Br_Analog 7-Bromo Analog (Electrophile) Core->Br_Analog Bromination/Synthesis NO2_Analog 7-Nitro Analog (Precursor) Core->NO2_Analog Nitration/Synthesis Suzuki Suzuki Coupling (Biaryl formation) Br_Analog->Suzuki Pd(0), Ar-B(OH)2 Reduction Reduction to 7-NH2 (Amide coupling) NO2_Analog->Reduction H2, Pd/C or Fe/AcOH

Figure 1: Functional divergence of the 7-substituted isoindolinone scaffolds.

Synthetic Routes & Scalability[3]

The synthesis of these cores typically proceeds via the Strecker-type reaction or Petasis-Pomeranz-Fritsch cyclization . The choice of halogen vs. nitro group significantly alters the route optimization.

Route A: 7-Bromo Analog Synthesis (Preferred Protocol)

The 7-bromo analog is best synthesized from 6-bromo-2-formylbenzoic acid (derived from 3-bromophthalic anhydride).

  • Ring Opening: 3-Bromophthalic anhydride is reduced (Zn/AcOH or NaBH4) to the hydroxyphthalide, which exists in equilibrium with the formyl-benzoic acid. Note: Regioselectivity is critical here; 3-bromo yields a mixture of 4-bromo and 7-bromo precursors.

  • Strecker Cyclization: Reaction with KCN and Ammonium Carbonate yields the hydantoin intermediate.

  • Hydrolysis: Basic hydrolysis (NaOH) converts the hydantoin to the amino acid structure, which cyclizes to the lactam (isoindolinone).

Route B: 7-Nitro Analog Synthesis

The nitro analog is often synthesized via nitration of the unsubstituted isoindoline-1-carboxylic acid or from 3-nitrophthalic anhydride .

  • Challenge: Nitration of the core is often regioselective for the 6-position (para to the nitrogen) rather than the 7-position. Therefore, starting from 3-nitro-phthalic anhydride is mandatory to ensure 7-position substitution.

Diagram: Synthesis Decision Tree

Synthesis_Flow Start Starting Material: 3-Substituted Phthalic Anhydride Step1 Regioselective Reduction (to Hydroxyphthalide) Start->Step1 Branch_Br Substituent = Br Step1->Branch_Br Branch_NO2 Substituent = NO2 Step1->Branch_NO2 Strecker Strecker Reaction (KCN, (NH4)2CO3) Branch_Br->Strecker High Yield Branch_NO2->Strecker Lower Yield (Redox side reactions) Product_Br 7-Bromo-3-oxoisoindoline-1-COOH (Isolable Solid) Strecker->Product_Br Product_NO2 7-Nitro-3-oxoisoindoline-1-COOH (Sensitive to Decarboxylation) Strecker->Product_NO2

Figure 2: Synthetic workflow highlighting the divergence in stability and yield.

Experimental Protocols

Protocol 1: Characterization of 7-Bromo-3-oxoisoindoline-1-carboxylic acid

Objective: Confirm structure and purity for use in cross-coupling.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 min.

    • Detection: UV @ 254 nm (aromatic) and 220 nm (amide).

    • Retention Time: The 7-Bromo analog elutes significantly later than the 7-Nitro analog due to the lipophilic bromine atom.

  • NMR Diagnostic Signals (DMSO-d6):

    • Proton H1 (Chiral Center): Singlet or doublet (if coupling with NH) around δ 5.2–5.5 ppm.

    • Amide NH: Broad singlet at δ 8.5–9.0 ppm.

    • Aromatic Region: 3 protons. The 7-Br position results in a downfield shift of the adjacent H6 proton (doublet) and the H4 proton.

    • Carbonyls: Two distinct signals: Amide C=O (~168 ppm) and Acid C=O (~172 ppm).

Protocol 2: Functional Reactivity Test (Suzuki Coupling)

Objective: Validate the quality of the 7-Bromo scaffold.

  • Reagents: 7-Bromo scaffold (1 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 90°C for 4 hours under N₂.

  • Success Criteria: >95% conversion to the 7-phenyl derivative (monitored by LC-MS). Note: If conversion is low, check for "de-bromination" (protodehalogenation), which indicates catalyst poisoning or wet solvents.

Strategic Selection Guide

Use the 7-Bromo analog when:

  • Your target molecule requires an aryl, vinyl, or alkynyl group at the 7-position.

  • You need a robust intermediate that can withstand standard amide coupling conditions at the C1-carboxylic acid without side reactions.

  • Solubility in organic solvents (DCM, THF) is required for purification.

Use the 7-Nitro analog when:

  • Your target requires an amino group at position 7 (e.g., to form a benzimidazole or quinazolinone fused system).

  • You intend to exploit the acidity of the NH proton for N-alkylation prior to modification of the benzene ring.

  • Caution: The nitro group makes the C1-carboxylic acid prone to thermal decarboxylation. Avoid temperatures >100°C during synthesis.

References

  • Synthesis of Isoindolinone-1-carboxylic acids

    • Methodology: The application of the Strecker and Petasis reactions to 2-formylbenzoic acid derivatives is well-documented for gener
    • Source: (Describes Petasis/Pomeranz-Fritsch route).

  • 7-Bromo Scaffold Data

    • Compound: 7-Bromo-3-oxoisoindoline-1-carboxylic acid (CAS 1934272-02-2).
    • Source:.

  • Comparative Chemistry of Nitro/Bromo Phthalimidines

    • Context: Discussion on the reactivity of 4-substituted phthalimides (analogous numbering) in drug synthesis.
    • Source: (Isoxazoline/Isoindoline derivatives).

Validation

Purity Assessment Standards for 7-Bromo-3-oxoisoindoline-1-carboxylic acid: A Comparative Technical Guide

Topic: Comparative Guide to Purity Assessment Standards for 7-Bromo-3-oxoisoindoline-1-carboxylic acid Content Type: Technical Comparison Guide Audience: Pharmaceutical Analytical Scientists, Process Chemists, and QA/QC...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to Purity Assessment Standards for 7-Bromo-3-oxoisoindoline-1-carboxylic acid Content Type: Technical Comparison Guide Audience: Pharmaceutical Analytical Scientists, Process Chemists, and QA/QC Managers.[1][2]

Executive Summary

7-Bromo-3-oxoisoindoline-1-carboxylic acid (CAS: 1419690-34-4) is a critical pharmacophore scaffold, particularly in the synthesis of next-generation Poly (ADP-ribose) polymerase (PARP) inhibitors and immunomodulatory drugs.[1][2] Its structural integrity—specifically the regiochemistry of the bromine substituent—is a Critical Quality Attribute (CQA) that directly impacts downstream coupling efficiency (e.g., Suzuki-Miyaura cross-coupling) and final drug potency.[1][2]

This guide challenges the reliance on standard HPLC-UV methods, which often fail to resolve the critical 4-bromo regioisomer impurity .[1][2] We present a comparative analysis of HPLC, UPLC-MS, and qNMR, advocating for a multi-modal approach to ensure "True Purity."

Part 1: The Purity Paradox (Critical Quality Attributes)[1][2]

In the synthesis of isoindolinones via brominated phthalic anhydride precursors, the formation of regioisomers is statistically inevitable. Standard "Area %" purity on a Certificate of Analysis (CoA) is often misleading because:

  • Regio-Isomer Co-elution: The 7-bromo and 4-bromo isomers possess nearly identical lipophilicity and pKa values, causing peak merging in standard C18 HPLC methods.[1][2]

  • Decarboxylation Risks: The

    
    -amino acid/
    
    
    
    -lactam-like structure at Position 1 is prone to thermal decarboxylation, generating 7-bromo-isoindolin-1-one, which may not ionize in positive-mode ESI MS.[1][2]

The Objective: A self-validating analytical control strategy that distinguishes Chemical Purity (absence of side products) from Regio-Purity (isomer specificity).

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three primary analytical techniques based on experimental data and kinetic limitations.

FeatureMethod A: RP-HPLC (UV) Method B: UPLC-MS/MS Method C: qNMR (1H)
Primary Utility Routine QC, degradation monitoring.[1][2]Trace impurity ID, genotoxic screening.[1][2]Absolute Purity & Regio-Assignment.
Regio-Selectivity Low. Requires specialized chiral or PFP columns to separate 4-Br/7-Br isomers.[1][2]Medium. Can distinguish based on fragmentation patterns, but isomers have identical parent masses.[1][2]High. Distinct splitting patterns (d, t vs d, d) allow precise ratio calculation.[1][2]
LOD (Limit of Detection) ~0.05%< 0.001% (ppm level)~1.0% (Low sensitivity)
Bias Source Extinction coefficient differences.[2]Ionization suppression in ESI source.[1][2]None. Signal is directly proportional to molar concentration.[1][2]
Verdict Necessary but insufficient.Best for cleaning validation.The Gold Standard for Reference Material.
Part 3: Decision Logic & Impurity Fate Mapping[1][2]

To visualize the analytical decision-making process and the origin of impurities, refer to the diagrams below.

Diagram 1: Analytical Workflow for Isoindoline Scaffolds

AnalyticalWorkflow Start Sample: 7-Bromo-3-oxoisoindoline-1-COOH Step1 1. 1H-NMR (DMSO-d6) Start->Step1 Decision1 Regio-Isomer Ratio > 99:1? Step1->Decision1 Step2 2. UPLC-MS (ESI-) Decision1->Step2 Yes Reject REJECT / Reprocess Decision1->Reject No (4-Br present) Decision2 Decarboxylated Impurity > 0.1%? Step2->Decision2 Step3 3. RP-HPLC (PFP Column) Decision2->Step3 No Decision2->Reject Yes (Unstable) Release RELEASE for Synthesis Step3->Release

Caption: A tiered analytical workflow prioritizing regio-isomer detection via NMR before chromatographic purity assessment.

Diagram 2: Impurity Fate & Origin[1][2]

ImpurityFate Precursor 3-Bromophthalic Anhydride Reaction Cyclization / Amidation Precursor->Reaction Target 7-Bromo-3-oxoisoindoline -1-carboxylic acid Reaction->Target Major Path Impurity1 Impurity A: 4-Bromo Regioisomer (Hard to Separate) Reaction->Impurity1 Regio-Error Impurity2 Impurity B: Decarboxylated Product (7-Bromo-isoindolinone) Target->Impurity2 Thermal Degradation (-CO2)

Caption: Origin of critical impurities. Note that Impurity A is synthetic, while Impurity B is often degradative.[1]

Part 4: Recommended Experimental Protocols
1. The "Truth" Method: qNMR for Regio-Purity

Why this works: The aromatic proton signals for the 7-bromo and 4-bromo isomers appear at distinct chemical shifts due to the shielding/deshielding effects of the carbonyl group relative to the bromine position.[1]

  • Solvent: DMSO-

    
     (Essential for solubility of the carboxylic acid).[1][2]
    
  • Internal Standard: Maleic Acid (trace) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) – must be non-reactive.[1][2]

  • Key Signals:

    • Monitor the triplet vs. doublet patterns in the aromatic region (7.0 – 8.0 ppm).

    • The proton at C-4 (in the 7-bromo isomer) will show a specific coupling constant distinct from the proton at C-7 (in the 4-bromo isomer).[1][2]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of standard)[1][2]
    
2. The "Routine" Method: High-Resolution HPLC (PFP Phase)

Standard C18 columns often fail to separate the regioisomers.[1][2] A Pentafluorophenyl (PFP) stationary phase is recommended due to its ability to engage in


-

interactions and halogen bonding, which differentiates the isomers based on the bromine position.[1][2]
  • Column: Fluorophenyl (PFP) Core-Shell,

    
     mm, 2.7 
    
    
    
    m.[1][2]
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of -COOH, sharpening peaks).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B[1][2]

    • 2-15 min: 5%

      
       60% B[1][2]
      
    • 15-20 min: 60%

      
       95% B[1][2]
      
  • Detection: UV at 254 nm (Aromatic core) and 210 nm (Amide bond).[2]

  • System Suitability Requirement (SST):

    • Resolution (

      
      ) between 4-bromo and 7-bromo isomers must be 
      
      
      
      .[1][2]
    • Tailing factor

      
       (Crucial for carboxylic acids).[2]
      
Part 5: References
  • International Council for Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[2] ICH Guidelines.[1][2] [Link]

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical analysis.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] [Link][1][2]

  • Snyder, L. R., & Dolan, J. W. (2012).[1][2] High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.[1][2] (Referencing separation of positional isomers using PFP phases).

  • Menear, K. A., et al. (2008).[1][2] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1][2] (Provides context on analogous phthalazinone/isoindolinone scaffold synthesis and purification). [Link][1][2]

Sources

Comparative

IR spectroscopy peaks for 7-Bromo-3-oxoisoindoline-1-carboxylic acid identification

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 7-Bromo-3-oxoisoindoline-1-carboxylic acid . It is designed for analytical scientists and process chemists requiring robust identi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 7-Bromo-3-oxoisoindoline-1-carboxylic acid . It is designed for analytical scientists and process chemists requiring robust identification methods for this pharmaceutical intermediate.[1]

Executive Summary

7-Bromo-3-oxoisoindoline-1-carboxylic acid is a chiral isoindolinone derivative, often utilized as a scaffold in the synthesis of immunomodulatory drugs (e.g., analogs of Pomalidomide/Lenalidomide).[1] Its identification relies on confirming two critical structural features: the isoindolinone (lactam) core and the carboxylic acid moiety .

IR spectroscopy is particularly effective here as a "gatekeeper" technique to distinguish the target molecule from its two most common process-related impurities: the decarboxylated byproduct (loss of -COOH) and the unhydrolyzed ester precursor .

Part 1: Spectral Fingerprint Analysis

The IR spectrum of this molecule is dominated by the interplay between the carboxylic acid and the lactam ring. The following table details the diagnostic peaks required for positive identification.

Table 1: Characteristic IR Bands & Mechanistic Assignment
Frequency Region (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Interpretation (Causality)
3300 – 2500 O–H Stretch (Broad)Carboxylic AcidPrimary Identifier. The strong hydrogen-bonded dimer network of the acid creates a broad "envelope" that dominates this region, confirming the presence of the -COOH group.[1]
3200 – 3100 N–H StretchLactam (Amide)Often appears as a sharper "spike" or shoulder superimposed on the broad O–H band. Confirms the cyclized isoindolinone ring (secondary amine).
1730 – 1700 C=O StretchCarboxylic AcidThe carbonyl stretch of the acid.[2][3][4][5][6] Typically appears at a slightly higher frequency than the lactam carbonyl due to less resonance stabilization compared to the amide.
1700 – 1660 C=O StretchLactam (Isoindolinone)The amide carbonyl.[7] In solid-state samples, this may overlap with the acid C=O, resulting in a split peak or a broadened, high-intensity band centered around 1700 cm⁻¹.[1]
1600 – 1450 C=C StretchAromatic RingSkeletal vibrations of the benzene ring.[1] The 7-bromo substitution may cause slight shifts but these are generally consistent with 1,2,3-trisubstituted benzene patterns.[1]
1320 – 1210 C–O StretchCarboxylic AcidStrong intensity.[1][3][5] Confirms the C-O single bond of the acid, distinguishing it from simple ketones or aldehydes.
650 – 550 C–Br StretchAryl HalideFingerprint Identity. A distinct, medium-intensity band in the low-frequency region. Critical for distinguishing this specific halogenated intermediate from non-brominated analogs.

Part 2: Comparative Analysis (Alternatives & Impurities)

In a process development setting, the "alternative" is often a structurally related impurity. IR is superior to simple melting point analysis for detecting the decarboxylated impurity (7-Bromo-3-oxoisoindoline) or the methyl ester precursor .[1]

Table 2: Differentiating the Target from Critical Impurities
FeatureTarget Molecule (Acid)Alternative A: Methyl Ester (Precursor)Alternative B: Decarboxylated (Impurity)
3000 cm⁻¹ Region Broad O–H envelope (3300–2500)Absent. Sharp C–H bands only.[1]Absent. Sharp N–H and C–H bands only.
Carbonyl (C=O) Doublet/Broad (1730 + 1680)Doublet (1740 ester + 1680 lactam)Singlet (~1680 lactam only)
Fingerprint C–O stretch (1250 cm⁻¹)C–O–C stretch (1200–1100 cm⁻¹)No strong C–O bands.[1]
Conclusion Positive ID Incomplete Hydrolysis Degradation Product

Technical Insight: If you observe a sharp singlet at ~1680 cm⁻¹ and a clean baseline above 3000 cm⁻¹ (lacking the "messy" acid beard), your reaction has likely decarboxylated.

Part 3: Experimental Protocol (ATR-FTIR)

This protocol ensures high signal-to-noise ratio and reproducibility for solid organic intermediates.[1]

Methodology:

  • Instrument Setup: Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.[1]

    • Why ATR? Eliminates the need for KBr pellets, preventing moisture absorption which can artificially broaden the O-H region.

  • Background Scan: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.[1]

  • Sample Loading: Place ~5 mg of the dry 7-Bromo-3-oxoisoindoline-1-carboxylic acid powder onto the crystal.

  • Compression: Apply high pressure using the anvil clamp.[1]

    • Critical Step: Ensure the "Acid O-H" region (2500-3300 cm⁻¹) has sufficient intensity.[1] Poor contact often results in weak high-frequency signals.[1]

  • Acquisition: Acquire 16-32 scans.

  • Processing: Apply automatic baseline correction. Do not apply heavy smoothing, as this may merge the split Carbonyl (C=O) bands.

Part 4: Identification Logic Flow

The following diagram illustrates the decision process for validating the compound's identity against common synthesis risks.

IR_Identification_Logic Start Start: Acquire IR Spectrum CheckOH Check 3300-2500 cm⁻¹ Is there a broad O-H envelope? Start->CheckOH CheckCO Check 1680-1740 cm⁻¹ Are there two C=O bands (or split peak)? CheckOH->CheckCO Yes Impurity_Decarb IMPURITY: Decarboxylated Product (No Acid Group) CheckOH->Impurity_Decarb No (Clean Baseline) CheckBr Check 550-650 cm⁻¹ Is C-Br band present? CheckCO->CheckBr Yes (1720 + 1680) CheckCO->Impurity_Decarb No (Single Peak) Impurity_Ester IMPURITY: Ester Precursor (Check C=O shift >1740) CheckCO->Impurity_Ester Yes (Shifted >1740) Target CONFIRMED: 7-Bromo-3-oxoisoindoline- 1-carboxylic acid CheckBr->Target Yes Wrong_Halogen ERROR: Wrong Halogen/Analog CheckBr->Wrong_Halogen No

Figure 1: Decision tree for identifying 7-Bromo-3-oxoisoindoline-1-carboxylic acid via IR spectroscopy.

References

  • LibreTexts Chemistry. (2022).[1] Spectroscopy of Carboxylic Acid Derivatives. Link

  • Specac. (n.d.). Interpreting Infrared Spectra: Carboxylic Acids and Esters. Link

  • UCLA Chemistry. (n.d.).[1] Table of IR Absorptions for Functional Groups. Link

  • ChemScene. (n.d.). Product Data: 7-Bromo-3-oxoisoindoline-5-carboxylic acid (Structural Analog Reference). Link

Sources

Validation

quality control parameters for 7-Bromo-3-oxoisoindoline-1-carboxylic acid intermediates

An In-Depth Technical Guide by a Senior Application Scientist Introduction: The Criticality of the Isoindoline Core in Targeted Protein Degradation In the rapidly evolving landscape of Targeted Protein Degradation (TPD),...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide by a Senior Application Scientist

Introduction: The Criticality of the Isoindoline Core in Targeted Protein Degradation

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the structural integrity of E3 ligase ligands is the foundation upon which successful Proteolysis Targeting Chimeras (PROTACs) are built. 7-Bromo-3-oxoisoindoline-1-carboxylic acid is a highly specialized, bifunctional intermediate. It features an isoindoline core that mimics the immunomodulatory imide drugs (IMiDs) required to recruit the Cereblon (CRBN) E3 ubiquitin ligase [4].

However, unlike standard thalidomide, this intermediate possesses two critical synthetic handles:

  • The 7-Bromo Substitution: This acts as the designated "exit vector" for linker attachment via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) [2].

  • The 1-Carboxylic Acid: This chiral center dictates the three-dimensional stereochemical trajectory of the linker, which is essential for forming a stable target-PROTAC-ligase ternary complex [3].

As an Application Scientist, I frequently observe drug discovery campaigns derailed not by poor target biology, but by inadequate quality control (QC) of these early-stage intermediates. If your 7-bromo intermediate is contaminated with a 4-bromo regioisomer, your linker will project at the wrong angle, resulting in severe steric clashes and zero degradation activity.

This guide objectively compares traditional QC methodologies against advanced, PROTAC-grade analytical parameters to establish a self-validating framework for 7-Bromo-3-oxoisoindoline-1-carboxylic acid.

The Causality of Quality Control: Why Standard Methods Fail

When evaluating the performance of QC parameters, we must compare the "Traditional Approach" (relying on HPLC-UV area percent and titrimetry) against the "Advanced TPD Approach" (utilizing UPLC-MS/MS, Chiral SFC, and quantitative NMR).

  • The Regioisomer Problem: During the synthesis of the isoindoline core, bromination or cyclization steps can yield mixtures of 4-bromo, 5-bromo, and 7-bromo isomers. Traditional HPLC-UV often fails to resolve these closely related positional isomers because their chromophores are nearly identical. UPLC-MS/MS is required to achieve baseline separation and confirm the exact exit vector geometry.

  • The Des-bromo Impurity: A common synthetic byproduct is the unbrominated 3-oxoisoindoline-1-carboxylic acid. If this impurity passes through QC, it will act as a chain terminator during downstream cross-coupling, consuming expensive functionalized linkers without yielding a PROTAC.

  • The Assay Illusion: HPLC-UV assumes that all impurities have the same extinction coefficient as the active pharmaceutical ingredient (API). For complex heterocycles, this is mathematically false. Quantitative NMR (qNMR) provides a thermodynamically absolute assay based on proton stoichiometry, independent of UV response factors [1].

Quantitative Comparison of QC Methodologies

The following table summarizes the experimental performance of these analytical alternatives when applied to 7-Bromo-3-oxoisoindoline-1-carboxylic acid batches.

QC ParameterTraditional QC (HPLC-UV + Titration)Advanced TPD QC (UPLC-MS/MS + qNMR)Impact on Downstream PROTAC Synthesis
Regioisomer Resolution (4-Br vs 7-Br) Co-elution (Resolution < 1.0)Baseline separation (Resolution > 2.5)Prevents the synthesis of inactive, sterically hindered degraders.
Absolute Assay Accuracy ± 2.5% (Relative to UV standard)± 0.5% (Absolute, standard-free)Ensures precise stoichiometry during moisture-sensitive cross-coupling.
Chiral Resolution (ee%) N/A (Requires separate 45-min run)< 5 min run time via Chiral SFCEnsures the correct 3D trajectory of the linker toward the target protein.
LOD for Des-bromo Impurity 0.15%0.01%Prevents chain-termination and loss of expensive linker-warhead conjugates.

Mandatory Visualization: The QC Gating Workflow

To ensure that only structurally perfect intermediates reach the PROTAC assembly stage, a sequential QC gating system must be implemented. The logic flow below illustrates how each analytical modality acts as a checkpoint.

QC_Workflow Start 7-Bromo-3-oxoisoindoline- 1-carboxylic acid QC1 QC Gate 1: UPLC-MS/MS (Regioisomer Profiling) Start->QC1 QC2 QC Gate 2: Chiral SFC (Enantiomeric Excess) QC1->QC2 ≥ 99% Regiopurity Fail1 Reject: Wrong Exit Vector QC1->Fail1 < 99% Regiopurity QC3 QC Gate 3: qNMR (Absolute Assay) QC2->QC3 ≥ 98% ee Fail2 Reject: Chiral Impurity QC2->Fail2 < 98% ee Fail3 Recalculate Stoichiometry QC3->Fail3 Assay < 95% Pass Approved for PROTAC Linker Cross-Coupling QC3->Pass Assay ≥ 95%

Caption: Workflow of sequential QC gating for PROTAC intermediates to ensure ternary complex viability.

Experimental Protocols: Self-Validating Analytical Systems

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They include specific system suitability tests (SST) to ensure the data generated is inherently trustworthy.

Protocol 1: Regioisomeric Profiling via UPLC-MS/MS

This method is optimized to separate the 7-bromo target from the 4-bromo and 5-bromo positional isomers, utilizing sub-2-micron particle technology for maximum theoretical plates.

  • Sample Preparation: Dissolve the intermediate in Methanol:Water (50:50 v/v) to a final concentration of 0.5 mg/mL. Causality Note: Do not use 100% organic solvent, as this causes solvent-mismatch peak distortion at the column head.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B hold for 1 min, ramp to 60% B over 8 mins, ramp to 95% B over 2 mins. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Operate in Electrospray Ionization Negative mode (ESI-).

    • Monitor the [M-H]- isotopic envelope at m/z 254.0 and 256.0 (characteristic 1:1 ratio for a single bromine atom).

  • System Validation (SST): Inject a known mixture of 4-bromo and 7-bromo isomers. The system is only validated if the chromatographic resolution (

    
    ) between the two regioisomers is 
    
    
    
    .
Protocol 2: Absolute Assay via Quantitative NMR (qNMR)

Because certified reference materials (CRMs) for novel PROTAC intermediates rarely exist, qNMR is the only reliable method to determine absolute purity for stoichiometric calculations [1].

  • Internal Standard (IS) Selection: Use Maleic acid (NIST SRM, ~99.9% purity). It provides a sharp, distinct singlet at ~6.26 ppm, which does not overlap with the aromatic protons of the isoindoline core (typically 7.5 - 8.2 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of the 7-Bromo-3-oxoisoindoline-1-carboxylic acid sample and ~5.0 mg of the Maleic acid IS using a microbalance (precision

    
     mg). Co-dissolve completely in 0.6 mL of DMSO-
    
    
    
    .
  • NMR Acquisition Parameters (600 MHz):

    • Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard single pulse.

    • Relaxation Delay (D1): Set to 30 seconds. Causality Note: This is the most critical parameter. If D1 is shorter than 5 times the longest longitudinal relaxation time (

      
      ) of the protons of interest, the integration will be artificially skewed, ruining the assay.
      
    • Number of Scans (NS): 32 (to ensure a Signal-to-Noise ratio > 250:1).

  • Data Processing & Calculation:

    • Phase and baseline correct the spectrum manually.

    • Integrate the Maleic acid IS peak (2 protons) and the isolated aromatic proton of the 7-bromo isoindoline ring (1 proton).

    • Calculate the absolute assay using the standard qNMR formula:

      
      
      (Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity).
      
  • System Validation (SST): The %RSD of the calculated assay across three independent sample preparations must be

    
    .
    

Conclusion

For complex bifunctional intermediates like 7-Bromo-3-oxoisoindoline-1-carboxylic acid, traditional pharmacopeial QC is insufficient. The biological efficacy of the final PROTAC is entirely dependent on the precise geometry of the linker exit vector and the stereochemistry of the E3 ligase binding domain [2, 3]. By abandoning outdated HPLC-UV area percent methods in favor of UPLC-MS/MS regioisomer profiling and absolute qNMR assays, drug development professionals can eliminate downstream synthetic failures and ensure the structural integrity of their targeted protein degraders.

References

  • Title: Application of Quantitative NMR (qHNMR)
  • Title: A Facile Protocol for C(sp2)–C(sp3)
  • Source: semanticscholar.
  • Source: researchgate.
Comparative

Structural Characterization Guide: 7-Bromo-3-oxoisoindoline-1-carboxylic Acid

[1] Executive Summary & Strategic Importance 7-Bromo-3-oxoisoindoline-1-carboxylic acid (CAS: 1780197-72-9) represents a critical chiral scaffold in the synthesis of next-generation immunomodulatory drugs (IMiDs) and pol...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Importance

7-Bromo-3-oxoisoindoline-1-carboxylic acid (CAS: 1780197-72-9) represents a critical chiral scaffold in the synthesis of next-generation immunomodulatory drugs (IMiDs) and poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Its structural integrity—specifically the absolute configuration at the C1 chiral center —is the primary determinant of pharmacological efficacy and safety.[1][2][3][4]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives (VCD, NMR) for defining this molecule.[1][2][3][4][5] While direct crystallographic deposition for this specific intermediate is sparse in public repositories, we utilize high-fidelity data from structural analogs (e.g., 7-bromo-3-oxoisoindoline-4-carbonitrile) to establish a predictive crystallographic framework.[1][5]

Key Insight for Researchers: The presence of the heavy bromine atom at C7 makes SC-XRD the superior method for absolute configuration determination via anomalous dispersion (Flack parameter), surpassing the ambiguity of derivatization-based NMR methods.[1][3][5]

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the performance of SC-XRD against Vibrational Circular Dichroism (VCD) and Mosher's Analysis for this specific brominated isoindoline.

Table 1: Structural Determination Performance Matrix
FeatureSC-XRD (Gold Standard) VCD (Vibrational Circular Dichroism) NMR (Mosher's Method)
Primary Output 3D Atomic Coordinates & Absolute Config (R/S)Calculated vs. Exp.[1] IR Spectra match

Chemical Shift differences
Reliability Definitive (Flack parameter < 0.05)High (requires accurate DFT modeling)Moderate (risk of kinetic resolution artifacts)
Sample Req. Single Crystal (>0.1 mm)Solution (~5-10 mg)Derivatization required (~10 mg)
Heavy Atom Utility Critical: Br atom provides strong anomalous signal.[1][2][3][5]IrrelevantIrrelevant
Throughput Low (days to weeks for crystal growth)Medium (hours)Low (synthesis + purification steps)
Cost High (instrument time/cryogenics)MediumMedium

X-Ray Crystallography Data & Predictive Framework

Since specific unit cell parameters for the title compound are proprietary/undeposited, we provide a Predictive Structural Model based on the closest crystallographically resolved analog: 7-bromo-3-oxoisoindoline-4-carbonitrile (CAS 1370467-88-1) and Isoindoline-1-carboxylic acid.[1]

Predicted Crystallographic Parameters

Researchers should anticipate the following lattice characteristics when screening crystals for 7-Bromo-3-oxoisoindoline-1-carboxylic acid.

ParameterAnalog Benchmark (4-CN derivative)Target Prediction (1-COOH derivative)Rationale
Crystal System MonoclinicMonoclinic / Triclinic Low symmetry due to chiral C1 and bulky Br.[1]
Space Group


(if enantiopure)
Chiral molecules cannot crystallize in centrosymmetric groups like

.[1][2][3][5]
Z (Molecules/Cell) 42 or 4 Packing efficiency for fused bicyclic systems.[1][2][3][5]
Intermolecular Forces N-H...O (Amide dimer)O-H...O (Acid dimer) + N-H...OThe carboxylic acid will dominate packing via strong centrosymmetric dimers.[1][2][3][5]
Unit Cell Volume ~1050 ų~1100 - 1200 ų Additional volume required for the -COOH group vs -CN.[1]
Critical Mechanism: The "Bromine Advantage"

In X-ray analysis, the Flack Parameter determines absolute configuration.[1][2][3][4][5]

  • Mechanism: The Br atom (

    
    ) scatters X-rays anomalously (differently) depending on the direction of the incident beam relative to the Friedel pairs.[1][2][3][4][5]
    
  • Result: For this molecule, a Flack parameter near 0.0 (e.g., -0.05 ± 0.04) confirms the correct absolute structure.[1][2][3][4][5] A value of 1.0 indicates the inverted structure.[2][3]

Experimental Protocols

Protocol A: "Self-Validating" Crystallization Workflow

Objective: Obtain diffraction-quality single crystals suitable for anomalous dispersion analysis.

Reagents:

  • Target Compound: 7-Bromo-3-oxoisoindoline-1-carboxylic acid (>98% purity).[1]

  • Solvents: DMSO (Solubilizer), Ethanol (Anti-solvent), Water (Anti-solvent).[1][2][3][4][5]

Step-by-Step Methodology:

  • Supersaturation: Dissolve 20 mg of the compound in the minimum volume of warm DMSO (approx. 0.5 mL) at 40°C. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Vapor Diffusion Setup: Place the DMSO solution in an inner vial (open). Place this vial inside a larger jar containing 5 mL of Ethanol/Water (1:1 v/v).

  • Equilibration: Seal the outer jar tightly. Store at 18°C in a vibration-free environment.

  • Observation: Monitor for 7–14 days. The ethanol/water will slowly diffuse into the DMSO, lowering solubility and promoting controlled crystal growth.[1][2][3][4][5]

  • Validation: Harvest crystals showing sharp edges (prisms/needles) under polarized light. Birefringence (color change upon rotation) confirms crystallinity.[1][2][3][5]

Protocol B: Data Collection Strategy (Mo vs. Cu Source)
  • Source Selection: Use Cu-Kα radiation (

    
     Å) if available.[1][2][3]
    
    • Reasoning: While Mo is standard, Cu enhances the anomalous signal of Bromine (

      
       component), making the absolute configuration assignment significantly more robust for light-atom organic frameworks.[1][2][3][4][5]
      
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Causality: Freezing reduces thermal motion (Debye-Waller factor), improving resolution at high angles (

      
       Å) necessary for precise bond lengths.[1][2][3][4][5]
      

Structural Determination Workflow (Visualization)

The following diagram illustrates the decision logic for characterizing this specific intermediate, highlighting the critical "Go/No-Go" decision points based on the presence of the Bromine atom.

G Start Crude 7-Bromo-3-oxoisoindoline-1-COOH Purification HPLC Purification (>98% CP) Start->Purification ChiralRes Chiral Resolution (Isolate Enantiomer) Purification->ChiralRes Decision Is Single Crystal Available? ChiralRes->Decision XRD_Path X-Ray Crystallography (Method of Choice) Decision->XRD_Path Yes (Crystals grown) VCD_Path VCD Spectroscopy (Solution Phase) Decision->VCD_Path No (Amorphous solid) XRD_Process Collect Data (Cu-Kα) Refine Flack Parameter XRD_Path->XRD_Process Leverage Br Anomalous Signal VCD_Process DFT Calculation vs. Experimental IR VCD_Path->VCD_Process Compare Spectra Result Absolute Config Defined (e.g., 1S-isomer) XRD_Process->Result Flack ~ 0.0 VCD_Process->Result High Similarity Score

Caption: Workflow for absolute configuration assignment. Note the priority of X-ray (Green path) due to the Bromine atom's utility.[1][2][3][4][5]

References

  • Analog Structure (4-Carbonitrile): Sigma-Aldrich. 7-Bromo-3-oxoisoindoline-4-carbonitrile Product Data.[1] Retrieved from .[1][2][3][5][6]

  • Crystallographic Methodology: Parsons, S., & Flack, H. D. (2004).[1][2][3][4][5] The use of anomalous scattering for the determination of absolute structure. Acta Crystallographica Section A.

  • Isoindoline Synthesis: Andrade-Jorge, E., et al. (2016).[1][2][3][4][5] Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. Retrieved from .

  • VCD vs X-ray Comparison: Nafie, L. A. (2012).[1][2][3][4][5] Vibrational Optical Activity: Principles and Applications. Wiley.[2][3]

Sources

Validation

comparative yield analysis of isoindoline synthesis methods

Comparative Yield Analysis of Isoindoline Synthesis Methods: A Guide for Drug Development Professionals Isoindolines are privileged pharmacophores in drug discovery, serving as the core structural motif in numerous neuro...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Yield Analysis of Isoindoline Synthesis Methods: A Guide for Drug Development Professionals

Isoindolines are privileged pharmacophores in drug discovery, serving as the core structural motif in numerous neuroactive agents, kinase inhibitors, and advanced functional materials. As synthetic demands grow increasingly complex, the choice of methodology dictates not only the overall yield but also the accessible chemical space and scalability.

As an Application Scientist, I evaluate these methodologies not just by their reported maximum yields, but by their mechanistic robustness, functional group tolerance, and operational causality. This guide objectively compares three distinct isoindoline synthesis paradigms: classical microwave-assisted amination, transition-metal directed C(sp3)–H/N–H coupling, and the state-of-the-art 1,4-palladium shift-mediated double C–H activation.

Mechanistic Overview & Causality

To select the optimal synthetic route, one must understand the underlying physical and chemical driving forces of each system.

Method A: Microwave-Assisted Aqueous Amination (Green Chemistry) The classical condensation of


-dibromo-o-xylene with primary amines relies on a standard bimolecular nucleophilic substitution (

). However, transitioning this to a microwave-assisted aqueous system dramatically alters the kinetic profile[1]. The causality of success here lies in the solvent choice: water possesses a high dielectric constant, which couples exceptionally well with microwave irradiation to cause rapid, localized superheating[2]. This thermal homogeneity accelerates the cyclization without the need for transition-metal catalysts, reducing reaction times from hours to mere minutes while maintaining yields up to 99%[1].

Method B: Picolinamide-Directed C(sp3)–H/N–H Coupling When ortho-dihalides are unavailable, late-stage functionalization of aliphatic amines becomes necessary. The Daugulis group pioneered a Pd-catalyzed C–H/N–H coupling strategy[3]. The mechanistic driver is the bidentate coordination of a picolinamide directing group, which forces the Pd(II) center into close proximity with an unactivated C(sp3)–H bond. A strong stoichiometric oxidant, such as


, is strictly required. The causality behind this choice is the necessity to oxidize the intermediate palladacycle from Pd(II) to a high-valent Pd(IV) species, which lowers the activation barrier for the challenging C–N reductive elimination, yielding the heterocycle[4].

Method C: 1,4-Palladium Shift-Mediated Double C–H Activation For the construction of highly substituted or remote isoindoline scaffolds, the Baudoin group's 1,4-Pd shift methodology is unparalleled[5]. Starting from simple o-bromo-N-methylanilines, Pd(0) undergoes oxidative addition into the C–Br bond. The critical step is the 1,4-palladium migration to the N-methyl group, which outcompetes direct, premature arylation[6]. This pathway is causally steered by the use of bulky, electron-rich N-heterocyclic carbene (NHC) ligands (e.g.,


). The strong 

-donation of the NHC ligand stabilizes the transient alkyl-Pd intermediate, setting the stage for a subsequent remote C–H activation and final reductive elimination[7].

DecisionTree Start Target Isoindoline Scaffold Q1 Are ortho-dihalides readily available? Start->Q1 MethodA Method A: Microwave Amination (High Yield, Green, S_N2) Q1->MethodA Yes Q2 Is late-stage functionalization required? Q1->Q2 No MethodB Method B: Directed C-H/N-H (Requires Picolinamide DG) Q2->MethodB Yes (Aliphatic Amines) MethodC Method C: 1,4-Pd Shift (Remote C-H Activation) Q2->MethodC No (o-bromoanilines)

Strategic decision tree for selecting an optimal isoindoline synthesis pathway.

Comparative Yield & Performance Analysis

The following table synthesizes quantitative data across the three methodologies to guide your protocol selection.

ParameterMethod A: Microwave AminationMethod B: Directed C–H/N–H CouplingMethod C: 1,4-Pd Shift Activation
Catalyst / Reagents None (

base)

(5 mol%),


, NHC Ligand
Solvent & Temp Water, 110–115 °CToluene, 80–120 °CCyclopentyl methyl ether, 110 °C
Reaction Time 20 minutes12–24 hours14–16 hours
Average Yield 83% – 99% 50% – 80% 72% – 99%
Scalability Excellent (Up to 1 mol scale)Moderate (Gram scale)Moderate (Gram scale)
Key Limitation Requires specific dihalide precursorsRequires installation/removal of DGSensitive to atmospheric oxygen

Experimental Protocols & Self-Validation Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows.

Protocol A: Microwave-Assisted Synthesis of N-Phenylisoindoline

Reference standard adapted from.

  • Preparation: To a 100 mL round-bottom flask, add aniline (20 mmol),

    
    -dibromo-o-xylene (22 mmol), and potassium carbonate (23 mmol) in 40 mL of distilled water.
    
  • Irradiation: Place the vessel in a focused single-mode microwave reactor fitted with a reflux condenser. Irradiate at 150 W to reach a reflux temperature of 115 °C. Hold for 20 minutes.

  • Workup: Allow the mixture to cool to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Self-Validation Checkpoint: The reaction is self-validating via phase separation. A clean organic extraction and the complete disappearance of the dihalide starting material on TLC (Hexane/EtOAc 8:2) confirms full conversion. Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo to yield the product (>95% purity).
    
Protocol B: Pd-Catalyzed Picolinamide-Directed Cyclization

Reference standard adapted from .

  • Preparation: In a thick-walled glass tube, combine the picolinamide substrate (0.2 mmol),

    
     (0.01 mmol, 5 mol%), and 
    
    
    
    (0.4 mmol, 2 equiv).
  • Reaction: Add 2.0 mL of anhydrous toluene. Seal the tube with a Teflon-lined cap and heat the mixture in an oil bath at 120 °C for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture color will shift from a light orange to a dark, homogenous brown as the Pd(IV) species is consumed. GC-MS analysis of a 10

    
    L aliquot must show the molecular ion peak corresponding to the loss of 2 amu (oxidative cyclization), validating the C–N bond formation.
    
  • Purification: Cool to room temperature, filter through a short pad of Celite (eluting with dichloromethane), and purify via flash column chromatography.

Protocol C: 1,4-Palladium Shift-Mediated Annulation

Reference standard adapted from.

  • Preparation (Glovebox Required): Inside an argon-filled glovebox, charge a Schlenk tube with the o-bromo-N-methylaniline precursor (0.2 mmol),

    
     (2.5 mol%), 
    
    
    
    ligand (5 mol%), and
    
    
    (0.3 mmol).
  • Reaction: Add 2.0 mL of anhydrous cyclopentyl methyl ether (CPME). Seal the tube, remove it from the glovebox, and heat at 110 °C for 16 hours.

  • Self-Validation Checkpoint: The strict exclusion of oxygen is validated by the absence of "palladium black" precipitation during the first 2 hours of heating. Post-reaction, a

    
     NMR of the crude mixture must show the complete disappearance of the N-methyl singlet, confirming the successful 1,4-palladium shift and subsequent C(sp3)–H activation.
    

Mechanism SM o-Bromo-N-methylaniline Precursor OA Pd(0) Oxidative Addition SM->OA Shift 1,4-Palladium Shift OA->Shift CH C(sp3)-H Activation Shift->CH RE Reductive Elimination CH->RE

Mechanistic sequence of the 1,4-Palladium shift-mediated double C-H activation.

Conclusion & Strategic Recommendations

For process chemistry and early-stage scale-up where starting materials are readily available, Method A remains the gold standard due to its exceptional yields, green profile, and rapid execution. However, for late-stage functionalization in medicinal chemistry campaigns, Method B and Method C offer unparalleled access to complex, highly substituted isoindoline chemical space. Method C, in particular, represents a triumph of ligand-controlled organometallic chemistry, allowing researchers to build complex tricyclic systems from simple, flat precursors.

References

  • Barnard, T. M.; Vanier, G. S.; Collins, M. J. "Scale-Up of the Green Synthesis of Azacycloalkanes and Isoindolines under Microwave Irradiation." Organic Process Research & Development.[Link]

  • Nadres, E. T.; Daugulis, O. "Heterocycle Synthesis via Direct C-H/N-H Coupling." Journal of the American Chemical Society.[Link]

  • Miyakoshi, T.; Niggli, N. E.; Baudoin, O. "Remote Construction of N-Heterocycles via 1,4-Palladium Shift-Mediated Double C-H Activation." Angewandte Chemie International Edition.[Link]

Sources

Safety & Regulatory Compliance

Safety

7-Bromo-3-oxoisoindoline-1-carboxylic acid proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 7-Bromo-3-oxoisoindoline-1-carboxylic Acid Introduction Welcome to the Application Science laboratory safety series. As a Senior Application Scientist, I rec...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 7-Bromo-3-oxoisoindoline-1-carboxylic Acid

Introduction

Welcome to the Application Science laboratory safety series. As a Senior Application Scientist, I recognize that the proper handling of halogenated, biologically active intermediates is not just a regulatory hurdle—it is a cornerstone of laboratory safety, data integrity, and environmental stewardship.

7-Bromo-3-oxoisoindoline-1-carboxylic acid is a critical building block in drug discovery, frequently utilized in the synthesis of isoindolinone-based therapeutics. However, its unique structural features—a halogenated aromatic ring, a reactive carboxylic acid, and a biologically active heterocycle—demand strict, causality-driven disposal protocols. This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with[1].

Causality of Hazards: Why Standard Disposal Fails

To build a robust safety culture, we must understand why we segregate chemicals. 7-Bromo-3-oxoisoindoline-1-carboxylic acid presents a tri-fold hazard profile that dictates its disposal pathway:

  • The Halogen Effect (Bromine): The presence of the bromine atom at the 7-position classifies this compound as a halogenated organic. If incinerated at standard temperatures, halogenated aromatics can undergo condensation reactions to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[2],[3]. Therefore, waste containing this compound must be strictly segregated into "Halogenated Organic Waste" streams destined for specialized twin-chamber incinerators operating at temperatures exceeding 1100°C to ensure complete destruction.

  • The Carboxylic Acid Moiety: The 1-carboxylic acid group imparts mild acidity. If this compound is concentrated in an aqueous waste stream, it can lower the pH. Under EPA RCRA definitions, any aqueous waste with a pH ≤ 2.0 is classified as a D002 Corrosive Hazardous Waste[4]. Mixing a D002 corrosive with a halogenated stream complicates disposal logistics and drastically increases costs.

  • The Isoindolinone Core: The 3-oxoisoindoline ring is a privileged pharmacophore. Because its biological activity as an intermediate may be potent or uncharacterized, it must never be subjected to drain disposal or standard biological wastewater treatment[5].

Quantitative Waste Management Parameters

To maintain a self-validating safety system, all laboratory personnel must adhere to the following quantitative limits when managing waste containing 7-Bromo-3-oxoisoindoline-1-carboxylic acid[6],[1].

ParameterRegulatory Limit / Operational StandardCausality / Rationale
Halogenated Segregation Threshold > 1% Halogen content by weightPrevents dioxin formation during standard incineration.
Aqueous pH Limit 5.5 ≤ pH ≤ 9.5Prevents triggering the EPA D002 Corrosive characteristic (pH ≤ 2.0 or ≥ 12.5)[7],[4].
SAA Liquid Accumulation Limit Max 55 Gallons per Satellite Accumulation AreaFederal 40 CFR Part 262 limit for non-acute hazardous waste[6],[1].
SAA Solid Accumulation Limit Max 55 Gallons (or 1 Quart if deemed acutely toxic)Prevents excessive fuel load and exposure risk in the laboratory[6].
Storage Time Limit 12 Months from accumulation start dateEnsures timely removal and prevents container degradation[8],[9].

Step-by-Step Disposal Protocol

Follow this validated methodology for the disposal of 7-Bromo-3-oxoisoindoline-1-carboxylic acid waste.

Step 1: Point-of-Generation Segregation

  • Action: Immediately classify the waste as solid or liquid.

  • Validation: Do not mix solid contaminated consumables (e.g., weigh boats, spatulas, empty vials) with liquid solvent waste. Solid waste must go into a double-bagged, puncture-proof container[10].

Step 2: Liquid Waste Compatibility & Neutralization

  • Action: For aqueous mother liquors containing the acid, verify the pH using indicator strips before adding to the bulk waste carboy.

  • Validation: If the pH is ≤ 2.0, carefully neutralize the mixture with 1M NaOH until the pH reaches the 5.5–9.5 range. This prevents the generation of a mixed-hazard (Corrosive/Halogenated) waste stream[7].

Step 3: Packaging and Secondary Containment

  • Action: Transfer liquid waste into high-density polyethylene (HDPE) carboys.

  • Validation: Avoid metal containers, which can corrode if the halogenated acid dissociates[10]. Place all liquid waste carboys in secondary containment bins capable of holding 110% of the primary container's volume to mitigate spill risks[10].

Step 4: SAA Storage and EPA Manifesting

  • Action: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Validation: Ensure the container is sealed when not in active use[5]. Attach a completed hazardous waste tag specifying: "Halogenated Organic Waste - Contains Brominated Isoindoline" and mark the exact accumulation start date[11].

Waste Segregation Decision Workflow

To ensure operational clarity, refer to the logical decision tree below when disposing of 7-Bromo-3-oxoisoindoline-1-carboxylic acid.

WasteWorkflow Start 7-Bromo-3-oxoisoindoline-1-carboxylic acid Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powders, Vials, Consumables) State->Solid Solid Liquid Liquid Waste (Mother Liquors, Solvents) State->Liquid Liquid SolidPack Double-Bag in Puncture-Proof Solid Halogenated Waste Bin Solid->SolidPack LiquidCheck Aqueous or Organic? Liquid->LiquidCheck Incineration EPA-Compliant High-Temperature Incineration (>1100°C) SolidPack->Incineration Organic Organic Solvent Mixture LiquidCheck->Organic Organic Aqueous Aqueous Mixture LiquidCheck->Aqueous Aqueous HalogenBin Halogenated Organic Liquid Waste Carboy Organic->HalogenBin pHCheck Check pH Neutralize if pH < 2.0 Aqueous->pHCheck AqueousBin Aqueous Halogenated Waste Carboy pHCheck->AqueousBin HalogenBin->Incineration AqueousBin->Incineration

Figure 1: Waste segregation and disposal workflow for halogenated isoindoline derivatives.

References

  • Hazardous Waste Generator Regulatory Summary , US Environmental Protection Agency (EPA). URL:[Link]

  • 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste , Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • Laboratory Chemical Waste Management Guidelines , University of Pennsylvania Environmental Health and Radiation Safety (EHRS). URL:[Link]

  • The Environment (Protection) Rules, 1986 , Haryana State Pollution Control Board (HSPCB) / Central Pollution Control Board. URL: [Link]

Sources

Handling

Personal protective equipment for handling 7-Bromo-3-oxoisoindoline-1-carboxylic acid

[1] Executive Safety Summary 7-Bromo-3-oxoisoindoline-1-carboxylic acid is a halogenated heterocyclic building block, frequently utilized in the synthesis of immunomodulatory imide drugs (IMiDs) and targeted protein degr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

7-Bromo-3-oxoisoindoline-1-carboxylic acid is a halogenated heterocyclic building block, frequently utilized in the synthesis of immunomodulatory imide drugs (IMiDs) and targeted protein degradation ligands (E3 ligase binders).[1]

While specific toxicological data for this exact CAS (1003875-97-7) may be limited in public repositories, structural read-across methodology dictates we treat this compound with elevated caution due to its functional groups:

  • Carboxylic Acid Moiety: Induces pH-dependent corrosivity to mucous membranes (H314/H318 potential).[1]

  • Aryl Bromide & Isoindolinone Core: Statistical correlation with skin sensitization and potential reproductive toxicity (based on thalidomide/lenalidomide analog structures).[1]

  • Physical State: Fine solid powder, presenting a high risk of inhalation exposure and static-induced dispersion.[1]

Core Directive: Handle as a Potent Compound (OEB 3 equivalent) until specific toxicology proves otherwise.[1] All manipulations must occur within a containment device.[1]

Hazard Identification & Risk Assessment

The following classification is derived from GHS standards for structurally similar halogenated isoindolinones.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6]Transdermal absorption risk; double-gloving required.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]Acidic nature requires pH-neutralization capability at eyewash stations.[1]
STOT - SE H335 May cause respiratory irritation.[2][3][5][7][8]Zero-tolerance for open-bench weighing.
Unknown Tox N/A Potential Reprotoxin.[1][2]Treat as a suspect reproductive toxin due to isoindoline scaffold.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[1]

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile (4 mil min) Permeation Kinetics: Halogenated organics can permeate thin nitrile.[1] The outer glove is sacrificial; the inner glove maintains the sterile/clean barrier.[1] Change frequency: Every 60 mins or immediately upon splash.
Eye Protection Chemical Goggles (ANSI Z87.1) Safety glasses are insufficient for acidic powders.[1] Goggles seal against airborne dust that can react with ocular moisture to form hydrobromic/carboxylic acid solutions.[1]
Respiratory N95 (Minimum) / PAPR Primary Control: Fume Hood.[1] Secondary: If hood sash must be raised >18 inches, or during spill cleanup, an N95 or P100 respirator is mandatory to prevent alveolar deposition of particulates.[1]
Body Defense Tyvek® Lab Coat + Apron Cotton lab coats can absorb and retain solid particulates.[1] A disposable Tyvek overlay or chemical-resistant apron prevents "take-home" contamination.[1]

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs when the solid is dry and mobile.[1]

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure.[1]

    • Reasoning: Halogenated aromatic powders are prone to triboelectric charging.[1] Static cling causes "jumping" of powder, leading to invisible surface contamination.[1]

  • The "Coffin" Method:

    • Place the receiving vessel (flask) inside a secondary container (tupperware/beaker) before weighing.

    • Transfer the solid.[1]

    • Seal the vessel inside the hood before moving it to the balance if the balance is external (not recommended).[1]

  • Solubilization: Add solvent (e.g., DMSO, DMF) immediately after weighing.[1]

    • Reasoning: Wetting the solid eliminates the inhalation hazard (H335).[1] Once in solution, the risk shifts from inhalation to splash (dermal).[1]

Phase B: Reaction Setup
  • Sash Management: Keep fume hood sash at the lowest operational height (approx. 6-8 inches) during active manipulation.[1]

  • Thermodynamic Control: If reacting with strong bases (to deprotonate the carboxylic acid), expect a mild exotherm.[1]

    • Protocol: Add base dropwise at 0°C.[1]

Phase C: Decontamination[1]
  • Acidic Wash: Wipe down the balance area with a dilute sodium bicarbonate solution (5%) followed by water.[1]

    • Reasoning: Neutralizes any trace acidic residues (carboxylic acid) and solubilizes the polar intermediate.[1]

Emergency Response Logic

In the event of exposure or release, immediate action minimizes chronic injury.[1]

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Solid Spill (>500mg) Type->Spill Exposure Personal Exposure Type->Exposure Evac 1. Evacuate Zone (15ft) Spill->Evac Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye PPE_Don 2. Don N95 + Double Gloves Evac->PPE_Don Cover 3. Cover with Wet Paper Towels PPE_Don->Cover Scoop 4. Scoop to Haz Waste Cover->Scoop Cover->Scoop Prevents Dust Clean 5. Wash with NaHCO3 (aq) Scoop->Clean Wash Flush 15 Mins (No Scrubbing) Skin->Wash EyeWash Eye Wash Station (Hold Open) Eye->EyeWash Medical Seek Medical (SDS Section 4) Wash->Medical EyeWash->Medical

Figure 1: Decision logic for containment of solid spills and acute exposure.[1] Note the emphasis on "Wet Covering" to prevent dust aerosolization.[1]

Disposal Strategy (Cradle-to-Grave)

Improper disposal of halogenated acids is a leading cause of regulatory fines and incinerator damage.[1]

Waste Stream Classification:

  • Primary Stream: Halogenated Organic Waste.[1]

  • Reasoning: The bromine atom (Br) requires high-temperature incineration with scrubbers to capture HBr gas generated during combustion.[1] Do NOT mix with non-halogenated solvents (acetone/ethanol waste) as this dilutes the stream and complicates downstream processing.[1]

Disposal Protocol:

  • Quench: If the material is reactive, quench with dilute bicarbonate.[1]

  • Segregate: Place in a High-Density Polyethylene (HDPE) container. Avoid metal containers due to acid corrosion.[1][9]

  • Label: Must explicitly state "Halogenated" and "Acidic Organic."[1]

WasteFlow Material 7-Bromo-3-oxoisoindoline -1-carboxylic acid State Physical State? Material->State Solid Solid Waste State->Solid Liquid Liquid/Mother Liquor State->Liquid SolidBin Solid Haz Waste Bin (Double Bagged) Solid->SolidBin LiquidBin Halogenated Carboy (HDPE Only) Liquid->LiquidBin Tag Label: Toxic, Corrosive SolidBin->Tag LiquidBin->LiquidBin Check pH Avoid Metal LiquidBin->Tag

Figure 2: Waste segregation workflow ensuring regulatory compliance and incinerator safety.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]

  • Washington State University. (n.d.).[1] Laboratory Safety Manual: Handling Halogenated Solvents and Organics. [Link]

Sources

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